Amino-PEG24-Boc
描述
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDVGRAEHWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H111NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG24-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amino-PEG24-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is instrumental in the fields of bioconjugation and therapeutic development. This heterobifunctional molecule features a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a 24-unit PEG spacer. This distinct architecture allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool in the construction of complex biomolecules. The PEG chain enhances aqueous solubility and can improve the pharmacokinetic profile of the final conjugate, while the orthogonal protecting group strategy prevents unwanted side reactions during multi-step syntheses.[1][2] This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for the effective utilization of this compound.
Core Properties of this compound
This compound is a well-characterized molecule with defined physicochemical properties crucial for its application in precise bioconjugation strategies.
Chemical and Physical Data
The quantitative properties of this compound and its deprotected form, Amino-PEG24-acid, are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Boc-amino-PEG24-acid | [1] |
| Synonyms | Boc-NH-PEG24-CH2CH2CO2H | [1] |
| Molecular Formula | C₅₆H₁₁₁NO₂₈ | [1] |
| Molecular Weight | 1246.47 g/mol | [1][3] |
| CAS Number | 187848-68-6 | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% | [3][4] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO, water | [3] |
| Storage Conditions | -20°C, desiccated | [1][3] |
| Property | Value | Reference(s) |
| Chemical Name | Amino-PEG24-acid | [5][6] |
| Molecular Formula | C₅₁H₁₀₃NO₂₆ | [5] |
| Molecular Weight | 1146.4 g/mol | [5][6] |
| CAS Number | 196936-04-6, 2241751-76-6, 2563873-76-5 | [6][7] |
| Appearance | Solid powder | [7] |
| Storage Conditions | -20°C (long term), 0-4°C (short term), dry and dark | [7] |
Key Applications in Drug Development
The unique heterobifunctional nature of this compound makes it a versatile tool in several advanced therapeutic applications.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is extensively used as a linker in the synthesis of PROTACs.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker connects the ligand that binds to the protein of interest (POI) and the ligand that binds to the E3 ligase. The length and flexibility of the PEG24 chain are critical for the formation of a productive ternary complex, which is essential for efficient protein degradation.[10] The hydrophilicity imparted by the PEG spacer can also enhance the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
The hydrophilic PEG spacer of this compound can be incorporated into the linker of ADCs to improve their physicochemical properties. In ADCs, a cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG chain can enhance the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
Peptide and Protein Modification
PEGylation, the process of attaching PEG chains to therapeutic peptides and proteins, is a well-established strategy to improve their pharmacokinetic properties. This compound can be used in a controlled manner to introduce a PEG spacer, which can increase the half-life, reduce immunogenicity, and enhance the stability of the modified biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Boc Deprotection of the Terminal Amine
The removal of the Boc protecting group is a critical step to expose the primary amine for subsequent conjugation. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[11]
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v).[12][13]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]
-
Monitor the reaction progress by LC-MS or ¹H NMR until the starting material is consumed (typically 1-2 hours). The disappearance of the tert-butyl proton signal at approximately 1.4 ppm in ¹H NMR indicates successful deprotection.[11][12]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[12]
-
To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step three times.[12][13]
-
The resulting product is the TFA salt of the deprotected amine. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Amide Coupling to a Carboxylic Acid
The terminal amine of the deprotected PEG linker can be coupled to a molecule containing a carboxylic acid using carbodiimide (B86325) chemistry.
Materials:
-
Deprotected Amino-PEG linker
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.[14]
-
Add EDC (1.5-5 molar excess) and NHS (1.5-5 molar excess) to the solution.[1]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.[1][14]
-
Dissolve the deprotected Amino-PEG linker in the Conjugation Buffer.
-
Immediately add the activated carboxylic acid solution to the Amino-PEG linker solution.[14]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][15]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15-30 minutes.[1]
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.[1]
Representative PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a stepwise approach.
Conclusion
This compound is a highly versatile and enabling chemical tool for researchers in drug development and the life sciences. Its well-defined structure, coupled with the robust and sequential chemistry it facilitates, allows for the precise construction of complex bioconjugates and advanced therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-characterized and versatile linkers will undoubtedly increase.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG24-alcohol | PROTAC linker | CAS# 2226726-55-0 | InvivoChem [invivochem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG24-acid | C51H103NO26 | CID 51340925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to Amino-PEG24-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG24-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical to advancements in bioconjugation, targeted protein degradation, and drug delivery systems. This document details its chemical structure, physicochemical properties, and key applications, along with detailed experimental protocols for its use.
Core Chemical Structure and Properties
This compound is a versatile chemical tool featuring a 24-unit polyethylene glycol chain that imparts hydrophilicity and biocompatibility to conjugated molecules. This linker is characterized by two distinct terminal functional groups: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc). The Boc group provides a stable protecting group that can be selectively removed under acidic conditions, allowing for a controlled, stepwise conjugation of different molecules.[1]
It is important to note that commercially available linkers with "PEG24" in their name can have slight structural variations. A frequently referenced related compound is Boc-NH-PEG24-CH2CH2COOH (t-boc-N-amido-dPEG®₂₄-acid), where one terminus is a propionic acid. This guide will focus on the bifunctional amine version and its applications, with the understanding that the principles of PEGylation and Boc deprotection are broadly applicable.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its closely related acid derivative. Researchers should always refer to the certificate of analysis for batch-specific data.
| Property | Value (this compound) | Value (Boc-amino-PEG24-propanoic acid) | Reference(s) |
| CAS Number | 2170987-96-7 | 187848-68-6 | [2][3] |
| Molecular Formula | C₅₅H₁₁₁NO₂₆ | C₅₆H₁₁₁NO₂₈ | [2][3] |
| Molecular Weight | 1202.46 g/mol | 1246.47 g/mol | [2][3] |
| Appearance | White to light yellow solid | White solid | [2][4] |
| Purity | >95% (typically >99%) | >98% | [2][3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Water | Methylene chloride, Acetonitrile, DMAC, DMSO, Water | [3][5] |
| Storage Conditions | -20°C, desiccated | -20°C, under inert atmosphere | [2][3][4] |
Key Applications in Drug Development
The unique structure of this compound makes it an invaluable linker in several cutting-edge areas of therapeutic development:
-
Proteolysis Targeting Chimeras (PROTACs): As a flexible linker, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase ligand. The length and hydrophilicity of the PEG24 chain are critical for optimizing the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[4][6] The extended PEG chain can enhance aqueous solubility and cell permeability, which are common challenges in PROTAC design.
-
Antibody-Drug Conjugates (ADCs): In ADCs, this molecule can serve as a hydrophilic spacer between the antibody and a cytotoxic payload. The PEG linker can improve the solubility and stability of the ADC, reduce aggregation, and favorably modulate its pharmacokinetic properties, potentially leading to an improved therapeutic index.[7][8]
-
Peptide and Protein Modification: The PEG chain can be conjugated to peptides and proteins to enhance their solubility, increase their circulation half-life, and reduce their immunogenicity.[1]
-
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles, to improve their biocompatibility and allow for the attachment of targeting ligands.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involving this compound and its derivatives. These are generalized procedures and may require optimization for specific molecules and applications.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon).[7]
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the solution, resulting in a 25-50% TFA/DCM (v/v) mixture.[4][7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[4][7]
-
Monitoring: Monitor the reaction progress by a suitable method, such as mass spectrometry, to confirm the removal of the Boc group (indicated by a mass decrease of 100.12 g/mol ).[4]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.[4]
-
Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether. Wash the pellet with cold diethyl ether two more times to remove residual TFA.[4]
-
Drying: Dry the final product under vacuum. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.[4]
Protocol 2: Amide Coupling to a Carboxylic Acid (EDC/NHS Chemistry)
This protocol outlines the conjugation of the deprotected amino-PEG linker to a molecule containing a carboxylic acid using carbodiimide (B86325) chemistry. This is a common step in the synthesis of PROTACs and other bioconjugates.
Materials:
-
Deprotected Amino-PEG linker
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Quenching:
-
Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[9]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove excess reagents and byproducts.
-
Mandatory Visualization
The following diagrams illustrate key conceptual workflows involving Boc-protected PEG linkers in drug development.
Caption: Sequential synthesis workflow for a PROTAC molecule.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-amino-PEG24-propanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amino-PEG24-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG24-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This document details the physicochemical properties, synthesis, and application of this compound in the construction of these targeted protein degraders.
Core Concepts: The Role of this compound in PROTACs
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that serves as a flexible bridge within a PROTAC molecule. PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2]
The 24-unit PEG chain of this compound offers several advantages in PROTAC design, including enhanced aqueous solubility and improved cell permeability.[2] The terminal amine group, protected by a tert-butyloxycarbonyl (Boc) group, allows for a controlled, stepwise synthesis of the PROTAC molecule.
Physicochemical Properties of this compound and Related Compounds
The precise molecular weight and formula of PEG linkers are critical for accurate experimental design and analysis. The properties of this compound and its common variants are summarized below.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Formula | CAS Number |
| This compound | 1202.46 | C55H111NO26 | 2170987-96-7 [1][3] |
| Boc-amino-PEG24-acid | 1246.47 | C56H111NO28 | 187848-68-6[4] |
| Amino-PEG24-acid | 1146.4 | C51H103NO26 | 196936-04-6[5] |
Table 1: Quantitative Data of this compound and Related Linkers. This table provides a clear comparison of the molecular weights and formulas of key PEG24 linkers used in drug development.
PROTAC Synthesis Utilizing this compound: A Stepwise Approach
The synthesis of a PROTAC using this compound is a sequential process that involves the deprotection of the Boc group followed by two separate amide coupling reactions to attach the POI and E3 ligase ligands. The following protocols provide a general framework for this synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which is then available for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection process using LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amino-PEG24 linker.
Protocol 2: Amide Coupling of a Ligand to the Deprotected Linker
This protocol details the conjugation of a ligand (either for the POI or the E3 ligase) containing a carboxylic acid to the deprotected amino-PEG24 linker.
Materials:
-
Deprotected amino-PEG24 linker (from Protocol 1)
-
Carboxylic acid-functionalized ligand (1.0 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃, water, and brine
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amino-PEG24 linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.
Protocol 3: Final PROTAC Synthesis
This protocol describes the final coupling step to synthesize the complete PROTAC molecule, assuming the product from Protocol 2 is being coupled to a second carboxylic acid-functionalized ligand.
Procedure:
-
The ligand-linker conjugate from Protocol 2 now has a free carboxylic acid (if the initial ligand was an amine that reacted with an acid-terminated PEG linker) or a free amine (if the initial ligand was a carboxylic acid that reacted with the deprotected amine of the linker). The subsequent step will be an amide coupling similar to Protocol 2.
-
Follow the procedure outlined in Protocol 2, using the purified ligand-linker intermediate as the amine or carboxylic acid component and the second ligand as the corresponding reaction partner.
-
After work-up, purify the final PROTAC product by preparative HPLC.
-
The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity using techniques such as LC-MS and ¹H NMR.[2]
Visualizing the Workflow and Mechanism
To better understand the synthesis and mechanism of action, the following diagrams illustrate the key processes.
References
An In-depth Technical Guide on the Physical Properties of Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Amino-PEG24-Boc, a heterobifunctional PEG linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound consists of a 24-unit polyethylene (B3416737) glycol (PEG) spacer, providing excellent water solubility and biocompatibility.[1] One terminus features a primary amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal the reactive amine.[2][3][4] The other end is typically a carboxylic acid or a functional group amenable to conjugation. This structure makes it an ideal linker for covalently connecting two different molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase in a PROTAC.[5]
Core Physical and Chemical Properties
The physical and chemical properties of this compound and its derivatives are summarized below. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers, often due to the specific end group (e.g., acid vs. t-butyl ester) or if it is supplied as a salt.
| Property | Value | Source(s) |
| Molecular Formula | C₅₅H₁₁₁NO₂₆ | [5][6][7] |
| Molecular Weight | 1202.46 g/mol | [5][6] |
| CAS Number | 2170987-96-7 | [5][6][7] |
| Appearance | White to light yellow solid | [5][8] |
| Purity | Typically >95% to >99% (as determined by HPLC) | [6][9][10] |
| Solubility | Soluble in DMSO (up to 116.67 mg/mL), Methylene chloride, Acetonitrile (B52724), DMAC, and water.[5][11] | |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years.[5][6] It is recommended to store in a dry, dark place.[1][9][12] | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[5][6] |
Experimental Protocols
Detailed experimental validation is critical to ensure the quality and performance of this compound in research and development. Below are outlines of standard protocols for characterizing this molecule.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this compound.
-
Objective: To separate the main compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Mobile Phase: Prepare a gradient of two solvents. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is acetonitrile with 0.1% TFA.
-
Gradient Elution: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm, depending on the presence of chromophores).
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of 99.81% has been reported for this compound.[6]
-
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the molecule.
-
Objective: To verify the presence of expected proton signals corresponding to the PEG backbone, the Boc protecting group, and terminal functional groups.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Analyze the resulting spectrum. Key signals to look for include:
-
A large, broad signal around 3.6 ppm corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).
-
A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
Signals corresponding to the protons adjacent to the amine and the other terminal group.
-
-
Confirmation: The acquired spectrum should be consistent with the expected chemical structure.[6]
-
Molecular Weight Verification by Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the compound.
-
Objective: To measure the mass-to-charge ratio (m/z) of the molecule and confirm it matches the calculated molecular weight.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Ionization: Use ESI to generate charged molecular ions.
-
Data Analysis: Analyze the resulting mass spectrum for the [M+H]⁺ or [M+Na]⁺ adducts. The measured m/z should be consistent with the calculated molecular weight of 1202.46 g/mol .[5][6]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to this compound.
Caption: General mechanism of action for a PROTAC utilizing a PEG linker.
Caption: Experimental workflow for the characterization of this compound.
Caption: Reaction scheme for the deprotection of the Boc group.
References
- 1. NH2-PEG24-COOH, Amino-PEG24-acid, 2563873-76-5 - Biopharma PEG [biochempeg.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. chemimpex.com [chemimpex.com]
- 9. medkoo.com [medkoo.com]
- 10. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Page loading... [wap.guidechem.com]
A Technical Guide to the Solubility of Amino-PEG24-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Amino-PEG24-Boc, a heterobifunctional linker crucial in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Given the absence of direct, publicly available quantitative solubility data for this specific molecule, this document provides a robust predictive framework based on the physicochemical properties of its constituent groups—the Boc-protected amine and the extensive polyethylene (B3416737) glycol (PEG) chain—and empirical data from structurally analogous compounds.
Core Concepts: Structural Contributions to Solubility
The solubility of this compound is governed by the interplay of its primary structural components:
-
Polyethylene Glycol (PEG) Chain (24 units): This long, hydrophilic chain is the dominant feature of the molecule. The repeating ether units readily form hydrogen bonds with protic solvents and interact favorably with polar aprotic solvents. This extensive PEGylation is the primary driver for solubility in polar organic solvents and confers water solubility.[1][2]
-
Tert-butyloxycarbonyl (Boc) Group: The Boc protecting group is bulky and nonpolar (lipophilic). This moiety enhances the molecule's solubility in less polar organic solvents like chlorinated solvents.[2][3]
This amphiphilic nature, combining a long hydrophilic PEG chain with a more lipophilic Boc-protected end, allows for its dissolution in a wide range of common laboratory solvents.[4]
Predicted Solubility of this compound
Based on data from structurally similar molecules, including other long-chain Boc-protected amino-PEGs, the following table summarizes the predicted solubility of this compound.[1][3][5][6]
| Solvent Class | Solvent | Chemical Formula | Predicted Solubility | Rationale and Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | The high polarity of DMSO readily solvates the PEG chain. Structurally similar Boc- and PEG-containing molecules show high solubility in DMSO.[1][3] A related PEG12 linker has a reported solubility of 100 mg/mL in DMSO.[4] |
| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating both the polar and nonpolar regions of the molecule. It is a common solvent for peptide synthesis where such linkers are used.[1][3] | |
| N,N-Dimethylacetamide (DMAC) | C₄H₉NO | Soluble | Expected to be a good solvent based on its similarity to DMSO and DMF.[5][6] | |
| Acetonitrile (ACN) | C₂H₃N | Soluble | A polar aprotic solvent that should effectively solvate the molecule.[2][6] | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The Boc group and the ether backbone of the PEG chain contribute to good solubility in chlorinated solvents.[1][3][5] |
| Chloroform (B151607) (CHCl₃) | CHCl₃ | Soluble | Similar to DCM, chloroform is expected to be a good solvent for PEGylated compounds.[1][5] | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble | THF is a moderately polar ether that should solvate the PEG chain. Gentle heating may be required to achieve higher concentrations.[1][3] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | CH₄O, C₂H₆O | Moderately Soluble | While the PEG chain is soluble in alcohols, the overall solubility may be concentration-dependent.[5] |
| Nonpolar | Toluene, Hexanes | C₇H₈, C₆H₁₄ | Sparingly Soluble to Insoluble | Despite the lipophilic Boc group, the extensive and polar PEG chain will likely limit solubility in highly nonpolar, aliphatic, or aromatic solvents.[1] PEG itself is generally insoluble in hexane.[3] |
| Aqueous | Water | H₂O | Soluble | The dominant feature of the molecule is the extensive PEGylation, which is designed to confer water solubility to conjugated molecules.[1][6][7] |
Experimental Protocols
For applications requiring precise concentration data, direct experimental validation is imperative. The following section outlines a general protocol for determining and improving the solubility of this compound.
Protocol: Small-Scale Solubility Determination
Objective: To determine the approximate solubility of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM) of high purity (anhydrous if necessary for the intended application)[5]
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)
-
Vortex mixer
-
Sonicator bath (optional)
-
Heating block or water bath (optional)
-
Micro-pipettors
Procedure:
-
Weighing: Accurately weigh a small amount of this compound (e.g., 5 mg) and transfer it to a vial.[5]
-
Initial Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 100 µL) to the vial. This would target an initial high concentration (in this example, 50 mg/mL).[5]
-
Dissolution at Room Temperature:
-
Incremental Solvent Addition: If the solid is not fully dissolved, add additional measured aliquots of the solvent (e.g., 50 µL or 100 µL at a time), vortexing thoroughly after each addition until the solid completely dissolves. Keep a precise record of the total volume of solvent added.
-
Applying Gentle Dissolution Techniques (if necessary): If the compound remains insoluble after significant solvent addition at room temperature:
-
Calculation: Once the solid is fully dissolved, calculate the approximate solubility. For example, if 5 mg of the compound dissolved in a total volume of 250 µL, the solubility is approximately 20 mg/mL.[2]
-
Confirmation (Optional): For solutions that appear fully dissolved but are borderline, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet forms, the compound is not fully dissolved at that concentration.[2]
Visualization of a Relevant Workflow
As this compound is a linker, it does not participate in signaling pathways itself. Instead, it is a critical component in synthetic chemistry. The following diagram illustrates a generalized workflow for its use in the solid-phase synthesis of a PROTAC, where its solubility in solvents like DMF and DCM is essential.
References
The Gatekeeper of Reactivity: An In-depth Technical Guide to the Purpose of the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, precision and control are paramount. The ability to selectively functionalize molecules is the bedrock of creating sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and PEGylated peptides. Central to this control is the strategic use of protecting groups, and among these, the tert-butyloxycarbonyl (Boc) group stands out for its utility in conjunction with polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive exploration of the purpose of the Boc protecting group in PEG linkers, detailing its chemical principles, applications, quantitative data on its use, and detailed experimental protocols.
Core Principles: The Strategic Role of Boc Protection
The primary function of the Boc group is to act as a temporary shield for a primary or secondary amine on a PEG linker.[1][2] This "protection" is essential to prevent the amine from reacting prematurely during multi-step synthetic sequences.[3] By masking the amine's reactivity, chemists can direct reactions to other functional groups on the PEG linker or a molecule already attached to it.[4]
The utility of the Boc group is rooted in its unique chemical stability. It is robust in the presence of bases and nucleophiles, yet it can be readily and cleanly removed under acidic conditions.[5][6] This acid-labile nature is the cornerstone of its application, allowing for a controlled, stepwise approach to the synthesis of complex biomolecules.[1] This strategy of selective protection and deprotection is often referred to as an "orthogonal" strategy, which is fundamental in modern organic synthesis and bioconjugation.[2]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one end and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are workhorses in this field.[4][7] This architecture enables a sequential conjugation strategy: the non-protected end of the linker can be reacted with a first molecule, and after this initial conjugation, the Boc group is removed to expose the amine for reaction with a second molecule.[3] This methodical approach is critical for creating well-defined bioconjugates with specific stoichiometries.[8]
Key Applications in Drug Development
The controlled reactivity afforded by Boc-protected PEG linkers makes them invaluable in the synthesis of advanced therapeutics.
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, a heterobifunctional PEG linker with a Boc-protected amine can be conjugated to a cytotoxic drug.[2] Following this, the Boc group is removed, and the newly exposed amine on the linker is then coupled to the antibody. This ensures a controlled drug-to-antibody ratio, a critical parameter for the efficacy and safety of the ADC.[2]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[9] Boc-protected PEG linkers are frequently used to connect the target-binding ligand and the E3 ligase-binding ligand.[2] The stepwise conjugation strategy is crucial for the successful assembly of these complex molecules.[3]
-
Peptide Synthesis and PEGylation: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are used to build peptide chains.[10] Similarly, Boc-protected PEG linkers can be used to attach PEG chains to peptides or proteins (PEGylation), a process that can improve the drug's solubility, stability, and pharmacokinetic profile.[11][12]
Quantitative Data: A Comparative Overview
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
| Parameter | Boc Protection of Amino-PEG Linker | Boc Deprotection of PEG Linker |
| Reagents | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (TEA) or DIPEA | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2-12 hours | 30 minutes - 2 hours |
| Typical Yield/Purity | >95% | >95% |
| Feature | Boc Protecting Group | Fmoc Protecting Group |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Reaction Time | Typically 30 minutes to 2 hours | Typically 5 to 30 minutes |
| Compatibility | Not suitable for acid-sensitive substrates | Well-suited for acid-sensitive molecules |
| Common Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met) | Diketopiperazine formation, aspartimide formation |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[4]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.[4]
-
Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[4]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[13]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (0.1-0.2 M).[13]
-
Cool the solution to 0°C in an ice bath.[13]
-
Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[13]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[13]
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure the removal of residual TFA. The resulting product is the TFA salt of the deprotected amine.[7]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of PEG24 Spacers in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biopharmaceutical development, the precise engineering of therapeutic molecules is paramount. Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has been revolutionized by the use of chemical linkers.[1][2] Among these, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools, enhancing the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[3][4] Specifically, the 24-unit PEG spacer (PEG24) has emerged as a frequently utilized linker, offering a unique balance of properties that significantly influence the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate.[3][5]
This technical guide provides a comprehensive exploration of the role of PEG24 spacers in bioconjugation. It delves into the core properties of these linkers, presents quantitative data on their impact, details key experimental protocols, and visualizes complex biological processes and workflows.
Core Properties and Advantages of PEG24 Spacers
Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer.[5] When incorporated as a spacer in bioconjugates, these inherent qualities translate into several key advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG24 chain is crucial for increasing the overall solubility of the bioconjugate. This is particularly beneficial when working with hydrophobic payloads, as it mitigates the risk of aggregation, which can compromise stability and efficacy.[6][7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which leads to reduced renal clearance and a prolonged circulation half-life in the bloodstream.[5][8] This can result in less frequent dosing for patients.[1]
-
Reduced Immunogenicity: The flexible PEG24 chain can create a "stealth" effect by shielding the bioconjugate from the host's immune system, thereby reducing the likelihood of an immune response.[1][7]
-
Optimal Spacing and Flexibility: The PEG24 linker acts as a flexible spacer, providing critical spatial separation between the conjugated molecules. This minimizes steric hindrance and can be essential for maintaining the biological activity of the targeting moiety.[1][5]
The length of the PEG spacer is a critical parameter. While longer PEG chains can enhance pharmacokinetic properties, they may also decrease biological activity due to steric hindrance.[9] The PEG24 spacer often represents a "sweet spot," providing a favorable balance of these properties.[3]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length, including PEG24, on key bioconjugate performance parameters.
Table 1: Effect of PEG Spacer Length on In Vivo Clearance and Pharmacokinetics
| PEG Spacer Length (Number of PEG units) | Clearance (mL/h/kg) | Plasma Exposure (AUC) | Reference(s) |
| 0 (Non-PEGylated) | ~10.0 | Baseline | [9] |
| PEG4 | ~4.0 | Increased | [9] |
| PEG8 | ~2.5 | Significantly Increased | [9] |
| PEG12 | ~2.2 | Significantly Increased | [9] |
| PEG24 | ~2.0 | Significantly Increased | [9] |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. A clear trend of decreased clearance is observed as the PEG spacer length increases, plateauing around PEG8.[9]
Table 2: Influence of PEG Spacer Length on Binding Affinity
| Conjugate | Spacer Length (Number of PEG units) | IC50 (nM) | Reference(s) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 1.8 ± 0.2 | [9] |
| natGa-NOTA-PEGn-RM26 | PEG3 | 1.4 ± 0.2 | [10] |
| natGa-NOTA-PEGn-RM26 | PEG4 | 2.5 ± 0.3 | [9] |
In this specific case of a bombesin (B8815690) analog, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal PEG length is context-dependent and must be empirically determined.[9][10]
Table 3: Physicochemical Properties of a PEG24 Linker
| Property | Value | Reference(s) |
| Molecular Weight (Amino-PEG24-alcohol) | ~1074.30 g/mol | |
| Appearance | White to off-white solid or viscous liquid |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The inclusion of PEG spacers can influence how a bioconjugate interacts with its biological target and the subsequent cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: General experimental workflow for ADC development.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Bioconjugation via Thiol-Maleimide Coupling
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on a protein, such as a reduced antibody.[11]
1. Antibody Reduction (if necessary):
-
If the antibody's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Prepare the antibody in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Add a 10- to 50-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Incubate for 1-2 hours at 37°C.
-
Remove the reducing agent using a desalting column or dialysis.
2. Conjugation Reaction:
-
Immediately dissolve the Maleimide-PEG24-payload in a compatible solvent (e.g., DMSO).
-
Add the Maleimide-PEG24-payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The final concentration of the organic solvent should generally not exceed 10-15%.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
3. Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups by adding a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting bioconjugate using size-exclusion chromatography (SEC) to remove unreacted linker, payload, and any aggregated protein.[11]
Protocol 2: Determination of In Vitro Cytotoxicity
This protocol is used to assess the potency of an antibody-drug conjugate.
1. Cell Culture:
-
Culture target cancer cells that express the antigen recognized by the antibody in appropriate media.
-
Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody) in cell culture media.
-
Remove the old media from the cells and add the media containing the various concentrations of the ADC.
-
Incubate the cells for a period that allows for internalization and drug-induced cell death (typically 72-96 hours).
3. Viability Assay:
-
Assess cell viability using a standard method, such as an MTS or MTT assay.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
-
Normalize the data to untreated control cells to determine the percentage of viable cells at each ADC concentration.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure to evaluate the pharmacokinetic profile of a PEGylated bioconjugate.
1. Animal Model:
-
Use an appropriate animal model (e.g., mice or rats).
-
House the animals under standard conditions with access to food and water.
2. Administration:
-
Administer a single dose of the PEGylated bioconjugate to the animals via the desired route (e.g., intravenous injection).[12]
3. Sample Collection:
-
At predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72 hours), collect blood samples into anticoagulant-containing tubes.[12]
-
Process the blood samples to obtain plasma.
4. Bioanalysis:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Conclusion
PEG24 spacers are a powerful and versatile tool in the field of bioconjugation.[1] Their ability to enhance solubility, improve stability, and prolong circulation half-life has been instrumental in the development of more effective and safer biotherapeutics.[4] The rational design of bioconjugates requires a thorough understanding of how linker properties, such as the length of a PEG spacer, impact the overall performance of the molecule. The selection of a PEG24 spacer often provides a favorable balance of physicochemical and pharmacokinetic properties, though the optimal linker design must be empirically determined for each specific application. As drug development continues to advance towards more sophisticated and targeted therapies, the strategic use of well-defined linkers like PEG24 will remain a critical component in translating innovative concepts into clinical realities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Function and Application of Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG24-Boc is a high-purity, heterobifunctional linker molecule indispensable in modern bioconjugation and drug development. It does not possess a mechanism of action in the traditional pharmacological sense; rather, its utility is defined by its chemical structure and its role as a molecular bridge. This guide details the chemical function of this compound, its core application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the overarching mechanism of the resulting therapeutic constructs.
The structure of this compound consists of three key components:
-
A Primary Amine: This functional group is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The Boc group is stable under a wide range of conditions but can be cleanly removed under acidic conditions to reveal the reactive primary amine.[1][2]
-
A 24-Unit Polyethylene Glycol (PEG) Chain: This hydrophilic spacer is a critical element that imparts favorable physicochemical properties to the final conjugate molecule.[3][4]
-
A Terminal Functional Group: The other end of the PEG chain is functionalized for conjugation, which, in the context of this molecule's name, is typically a carboxylic acid or another reactive moiety capable of forming a stable bond with a target molecule.
The primary application of linkers like this compound is in the construction of PROTACs, revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[5][6][7]
Core Function: A Chemical Linker in PROTAC Synthesis
PROTACs are comprised of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[6][8] The this compound linker serves as the flexible bridge. Its synthesis into a PROTAC involves a sequential, two-step chemical process, leveraging the Boc-protected amine for controlled conjugation.[9][10]
First, the terminal functional group (e.g., a carboxylic acid) at one end of the linker is coupled to one of the ligands (either the POI binder or the E3 ligase binder). Following this, the Boc protecting group is removed from the amine, which is then coupled to the second ligand, completing the PROTAC structure.[11][12]
The PROTAC Mechanism of Action
The "mechanism of action" is that of the final PROTAC molecule, enabled by the linker. This process is catalytic and involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase enzyme within the cell, forming a ternary complex.[6][7] The length and flexibility of the PEG linker are critical for the stability and proper orientation of this complex.[5][13]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a poly-ubiquitin chain.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome, the cell's protein disposal machinery.
-
Recycling: After the POI is degraded into small peptides, the PROTAC molecule is released and can recruit another POI molecule, continuing its catalytic cycle.[12]
The visualization below illustrates this cellular signaling pathway.
Data Presentation: Physicochemical Properties
The 24-unit PEG chain is the primary determinant of the linker's physicochemical properties. These properties are crucial for the overall performance of the resulting PROTAC, influencing its solubility, cell permeability, and pharmacokinetic profile.[3][14]
| Property | Influence of PEG24 Linker | Reference(s) |
| Solubility | The hydrophilic nature of the repeating ethylene (B1197577) glycol units significantly enhances the aqueous solubility of the often large and lipophilic PROTAC molecule. | [5][13][15] |
| Cell Permeability | The flexibility of the PEG chain can allow the PROTAC to adopt a folded conformation, shielding polar surface area and facilitating passive diffusion across the cell membrane. | [5] |
| Conformational Flexibility | The chain's flexibility is crucial for allowing the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex. | [10][13] |
| Biocompatibility | PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a safe component for therapeutic agents. | [3][6] |
| Hydrodynamic Radius | PEGylation increases the effective size of the molecule in solution, which can reduce renal clearance and extend its circulation half-life. | [4][16] |
Experimental Protocols
The synthesis of a PROTAC using this compound involves two fundamental and sequential chemical reactions: Boc deprotection and amide bond formation.
Protocol 1: Boc Deprotection of Amino-PEG24-Functionalized Molecule
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG24-conjugate
-
Anhydrous Dichloromethane (DCM)[11]
-
Trifluoroacetic acid (TFA)[11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]
-
Brine (saturated NaCl solution)[11]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[11]
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG24-conjugate in anhydrous DCM in a round-bottom flask.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[17]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11]
-
To ensure complete removal of residual TFA, perform a co-evaporation step by adding toluene (B28343) and evaporating under reduced pressure; repeat three times.[1]
-
The resulting product is the TFA salt of the deprotected amine. For neutralization, redissolve the residue in DCM and wash with a saturated NaHCO₃ solution, followed by brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final deprotected amine-PEG24-conjugate.[11]
Protocol 2: Amide Bond Formation
This protocol describes the coupling of the newly deprotected amine with a carboxylic acid-functionalized molecule using a standard coupling agent like HATU.
Materials:
-
Deprotected amine-PEG24-conjugate (from Protocol 1)
-
Carboxylic acid-functionalized molecule (Ligand B)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
DIPEA (N,N-Diisopropylethylamine)[9]
-
Anhydrous DMF (N,N-Dimethylformamide)[9]
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-functionalized Ligand B (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[9]
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5-15 minutes at room temperature to activate the carboxylic acid.[9][10]
-
In a separate vessel, dissolve the deprotected amine-PEG24-conjugate (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the amine to the activated carboxylic acid mixture.[9]
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen).[9][10]
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, the reaction can be quenched with water, and the final PROTAC product is purified, typically by preparative reverse-phase HPLC.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. benchchem.com [benchchem.com]
The Cornerstone of Modern Bioconjugation: A Technical Guide to Heterobifunctional PEG Linkers
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecular entities is a fundamental challenge. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal technology, offering unparalleled control and versatility in the design of advanced therapeutics and diagnostics. This technical guide provides an in-depth exploration of the core features, applications, and methodologies associated with these remarkable molecules.
Heterobifunctional PEG linkers are characterized by a polyethylene glycol chain with two distinct reactive functional groups at each end.[1][2] This unique architecture enables the sequential and specific conjugation of two different molecules, such as a targeting antibody and a potent therapeutic payload.[2][3] The incorporation of the PEG spacer itself imparts a host of desirable physicochemical properties, making these linkers indispensable in the development of sophisticated biomolecular constructs like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4]
Core Features and Advantages
The utility of heterobifunctional PEG linkers is rooted in the synergistic combination of the PEG backbone's inherent properties and the specificity of the terminal functional groups.[1] This combination provides a powerful toolkit for overcoming many of the challenges associated with drug delivery and bioconjugation.
Key Physicochemical Properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, which can prevent aggregation and simplify formulation and administration.[2]
-
Reduced Immunogenicity: The flexible PEG chain can form a hydration shell around the conjugated molecule, effectively shielding it from the host's immune system and reducing the risk of an immune response and subsequent rapid clearance.[2] This "stealth" effect is a critical advantage in the development of therapeutic agents.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can significantly reduce renal clearance, leading to a longer circulation half-life.[2][5] This often translates to improved therapeutic efficacy and allows for less frequent dosing.[2]
-
Dual and Specific Reactivity: The presence of two distinct reactive groups allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers or other side products.[2] This specificity is crucial for creating well-defined and homogenous bioconjugates.[2]
-
Customizable Lengths: The length of the PEG chain can be precisely controlled, allowing for the optimization of steric hindrance, flexibility, and the distance between the two conjugated molecules.[6][7]
Key Applications in Drug Development
The versatile nature of heterobifunctional PEG linkers has led to their adoption in a wide array of cutting-edge therapeutic and diagnostic applications.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[1][3] Heterobifunctional PEG linkers are instrumental in connecting the antibody and the drug, often enhancing the ADC's solubility, stability, and pharmacokinetic profile.[3] The length of the PEG linker can significantly impact the drug-to-antibody ratio (DAR) and the overall efficacy of the ADC.[5]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are novel therapeutic modalities that function by inducing the degradation of specific target proteins.[4] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
-
Peptide-Based Therapeutics: Peptides are attractive therapeutic agents due to their high specificity and low toxicity, but they are often limited by rapid enzymatic degradation.[6] PEGylation with heterobifunctional linkers can protect peptides from enzymatic cleavage, enhancing their stability and extending their therapeutic window.[6]
-
Nanoparticle Drug Carriers: Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles, attaching targeting ligands or therapeutic agents.[3] The PEG chains create a hydrophilic shield that can reduce clearance by the mononuclear phagocyte system, prolonging circulation time.[3]
Quantitative Data on PEG Linker Performance
The selection of a specific heterobifunctional PEG linker is a critical parameter in the design of a bioconjugate. The length of the PEG chain, in particular, can have a profound impact on the physicochemical and pharmacokinetic properties of the final construct.
| Property | Short-Chain PEG (e.g., PEG2, PEG4) | Intermediate-Chain PEG (e.g., PEG8, PEG12) | Long-Chain PEG (e.g., PEG24, 4 kDa, 10 kDa) | Reference(s) |
| Pharmacokinetics | Faster clearance, shorter half-life. | Slower clearance, longer half-life. | Significantly prolonged half-life. | [5] |
| In Vivo Efficacy | May lead to reduced efficacy due to rapid clearance. | Often represents a balanced approach, providing improved exposure without a significant loss of in vitro potency. | Beneficial for miniaturized ADCs or when maximum exposure is required. | [5] |
| In Vitro Cytotoxicity | Higher in vitro potency. | Moderate in vitro potency. | Can lead to a significant reduction in cytotoxicity. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study. | [5] |
| Functional Group | Target Residue/Molecule | Resulting Linkage | Reaction pH | Key Features |
| NHS Ester | Primary Amines (e.g., Lysine) | Amide bond | 7.0 - 8.5 | Highly popular for their efficiency in reacting with primary amines.[7] |
| Maleimide | Thiols (e.g., Cysteine) | Thioether bond | 6.5 - 7.5 | Forms a stable covalent bond with sulfhydryl groups. |
| Alkyne | Azide (B81097) | Triazole ring (via "Click Chemistry") | Biocompatible conditions | Highly specific and efficient bioorthogonal reaction.[8] |
| Azide | Alkyne | Triazole ring (via "Click Chemistry") | Biocompatible conditions | Highly specific and efficient bioorthogonal reaction.[8] |
| Carboxylic Acid | Amines (with activation) | Amide bond | 4.5 - 5.5 (with EDC/NHS) | Allows for conjugation to amines after activation. |
Experimental Protocols
The successful synthesis and characterization of bioconjugates using heterobifunctional PEG linkers require robust and well-defined experimental protocols.
Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-OH)
This protocol describes a common two-step process for the synthesis of an azide-terminated PEG linker starting from a symmetrical PEG diol.[4]
Step 1: Monotosylation of PEG Diol [4]
-
Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated PEG.
Step 2: Azidation of Mono-tosylated PEG [4]
-
Dissolve the mono-tosylated PEG (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents) and stir the mixture at 80-90 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Azide-PEG-OH.
Characterization of PEGylated Conjugates
Thorough characterization is essential to ensure the quality, purity, and consistency of the final PEGylated product.[1][9] A combination of analytical techniques is typically employed.[9][10]
High-Performance Liquid Chromatography (HPLC) [9][11]
-
Principle: Separates molecules based on their physicochemical properties.
-
Application: Used to assess the purity of the synthesized compounds and to separate and quantify free PEG from the PEGylated conjugate.[4][9] Different modes like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be used to determine the degree of PEGylation and detect aggregates.[9][11]
Mass Spectrometry (MS) [4][9][10]
-
Principle: Measures the mass-to-charge ratio of ions.
-
Application: Used to determine the molecular weight and confirm the identity of the linker and its conjugates.[4] It is a primary technique for characterizing PEGylated products, providing information on the average molecular weight and degree of PEGylation.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy [8][10]
-
Principle: Exploits the magnetic properties of atomic nuclei.
-
Application: Used to verify the structures of the synthesized linkers and their intermediates.[8] Solid-state NMR can be used for the structural characterization of large PEGylated proteins.[10]
Visualizing Key Concepts
Diagrams are essential for illustrating the complex relationships and processes involved in bioconjugation with heterobifunctional PEG linkers.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation.[1][2] Their unique ability to precisely connect two different molecular entities while imparting beneficial properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics makes them invaluable for the development of next-generation therapeutics and diagnostics.[2] A thorough understanding of their core features, synthetic methodologies, and characterization techniques is essential for researchers and drug development professionals seeking to harness the full potential of these enabling molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Function and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The PROTAC molecule brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[3][4] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5][6] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful new approach to drug discovery.[3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[2][5]
The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] The characteristics of the linker—its length, composition, and rigidity—dictate the geometry and stability of this complex.[2][5] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly classified into two main categories: flexible and rigid, with a more recent emergence of "smart" or functional linkers.[1]
Flexible Linkers
Flexible linkers, the most common type used in early-stage PROTAC development, are valued for their synthetic tractability.[1]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point in linker design due to their high degree of conformational flexibility.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also widely utilized and can enhance the solubility of PROTACs.[1][7] The ethylene (B1197577) glycol units impart polarity and can participate in hydrogen bonding.[1]
Advantages of Flexible Linkers:
-
They are synthetically accessible and easy to modify.[1]
-
Their conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[1]
Disadvantages of Flexible Linkers:
-
High flexibility can result in an entropic penalty upon binding, which may decrease the stability of the ternary complex.[1]
-
They can contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains) or a large number of rotatable bonds, which can negatively affect cell permeability and oral bioavailability.[1]
-
They may be more susceptible to metabolism.[1]
Rigid Linkers
Rigid linkers are designed to constrain the conformational freedom of the PROTAC, which can lead to improved potency and selectivity.[3]
-
Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can restrict the linker's conformation.[8]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[8]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[8][9]
Advantages of Rigid Linkers:
-
They can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1]
-
They can enhance selectivity by disfavoring the formation of off-target ternary complexes.[1]
-
They can lead to improved physicochemical and pharmacokinetic properties.[1]
Disadvantages of Rigid Linkers:
-
They are often more synthetically challenging to prepare.[1]
-
The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[1]
"Smart" and Functional Linkers
Recent innovations in linker technology have led to the development of linkers with additional functionalities.[1]
-
Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can switch between cis and trans isomers upon exposure to light of a specific wavelength, allowing for spatiotemporal control over PROTAC activity.[1]
-
Photocleavable Linkers: These linkers can be cleaved by light, offering another mechanism for controlling PROTAC activation.[1]
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[1]
Rational Design Principles for PROTAC Linkers
The design of an effective PROTAC linker is a multi-parameter optimization process.[3]
Linker Length Optimization
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1][3] A linker that is too short may not be able to span the distance between the two proteins, while a linker that is too long may lead to unproductive binding modes or a "hook effect," where binary complexes are favored over the ternary complex.[1][10]
Impact of Linker Composition on Physicochemical Properties
The chemical makeup of the linker has a profound impact on the drug-like properties of the PROTAC.[1] By incorporating polar functional groups (e.g., amides, ethers), the solubility of the PROTAC can be improved.[1] Conversely, lipophilic groups can enhance cell permeability.[1] The "chameleon effect" has been observed with some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in an aqueous environment.[11]
Attachment Points (Exit Vectors)
The points at which the linker is attached to the POI and E3 ligase ligands are crucial.[3][12] The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[3] The ideal attachment site is typically a solvent-exposed region of the ligand when it is bound to its target protein.[3] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, degradation efficiency and even isoform selectivity.[3]
Data Presentation: Quantitative Impact of Linker Properties
The following tables summarize quantitative data illustrating the impact of linker length and composition on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | 12-29 | <1000 | >90 | [13] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [13] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [13] |
| BET | CRBN | Alkyl | 4 Methylene Units | - | - | [14] |
| BET | CRBN | Alkyl | 8 Methylene Units | - | - | [14] |
| PROTAC System (Target-E3 Ligase) | Linker Type | Permeability Classification | In Cellulo/In Vitro Ratio | Reference |
| ERK5-VHL | Flexible Aliphatic | High | Low | [15] |
| ERK5-VHL | Rigidified | Medium-High | - | [15] |
| ERK5-VHL | Amide-containing | Medium-Low | - | [15] |
| ERK5-VHL | Hydrophilic | Low | High | [15] |
| PROTAC | Linker Type | Half-Life (t½) in Human Liver Microsomes (min) | Reference |
| BET - CRBN | Alkyl (4 Methylene Units) | 135 | [14] |
| BET - CRBN | Alkyl (8 Methylene Units) | 18.2 | [14] |
Experimental Protocols
PROTAC Synthesis via Click Chemistry (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[3][12]
Objective: To couple a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.[3]
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)[3]
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.[3]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for Measuring PROTAC-Induced Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][7]
Objective: To determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.[16]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).[17]
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Heat the samples at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[17]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.[7]
-
Plot the percentage of degradation versus the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET is a highly sensitive assay for quantifying the formation of the POI-PROTAC-E3 ligase ternary complex.[6][9]
Objective: To quantify the formation of the ternary complex in a dose-dependent manner.[9]
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor-conjugated antibody (e.g., Terbium-anti-GST)
-
TR-FRET acceptor-conjugated antibody (e.g., AF488-anti-His)
-
Assay buffer
-
384-well assay plates[9]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare master mixes of the tagged POI and E3 ligase at their optimal concentrations. Prepare a master mix of the donor and acceptor antibodies at their optimal concentrations.[9]
-
Assay Plate Setup:
-
Dispense the PROTAC serial dilutions into the wells of a 384-well plate. Include positive (saturating PROTAC concentration) and negative (DMSO) controls.[9]
-
Add the master mix of the POI and E3 ligase to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[9]
-
Add the master mix of the donor and acceptor antibodies to all wells.[9]
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, e.g., 520 nm for the acceptor and 490 nm for the donor).[9]
-
Calculate the TR-FRET ratio (e.g., (Emission 520 nm / Emission 490 nm) * 10,000).[9]
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the maximal formation.[6]
-
In Vitro Metabolic Stability Assay
This assay determines the rate of metabolic degradation of a PROTAC in the presence of liver microsomes, providing an indication of its intrinsic clearance.[14][18]
Objective: To determine the in vitro half-life (t½) of a PROTAC.[19]
Materials:
-
Test PROTAC compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard
Procedure:
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Add the PROTAC to the mixture. Initiate the reaction by adding the NADPH regenerating system.[20]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[20]
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[20]
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.[20]
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent PROTAC at each time point by LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the metabolic half-life (t½).[19]
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its biological activity. The rational design of the linker, considering its length, composition, and attachment points, is essential for optimizing ternary complex formation, degradation efficiency, and pharmacokinetic properties. While flexible linkers offer synthetic ease, the trend is moving towards more rigid and functional linkers to achieve better drug-like properties. A thorough understanding of the structure-activity relationships of PROTAC linkers, guided by robust experimental evaluation, is crucial for the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Steric Hindrance in Bioconjugation: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the immobilization of enzymes, the ability to create stable and functional bioconjugates is paramount. However, the intricate three-dimensional structures of biomolecules often present a significant challenge: steric hindrance. This guide provides a comprehensive overview of steric hindrance in bioconjugation, its consequences, and strategies to overcome it, supported by quantitative data and detailed experimental protocols.
The Core Concept of Steric Hindrance
In the context of bioconjugation, steric hindrance refers to the spatial obstruction by atoms or molecular groups that impedes the formation of a covalent bond between two molecules.[1][2] This obstruction can arise from the biomolecule itself, the molecule being conjugated to it (the payload), or both. The target functional group on a protein, such as the amine group of a lysine (B10760008) residue or the thiol group of a cysteine, may be buried within the protein's folded structure or shielded by neighboring amino acid side chains, rendering it inaccessible to the reactive moiety of a linker-payload molecule.[1][2]
The consequences of steric hindrance are often detrimental to the goals of bioconjugation, leading to:
-
Low Reaction Yields: The desired bioconjugate is formed in significantly lower quantities than theoretically expected.[1]
-
Lack of Site-Specificity: Conjugation occurs at more accessible, but potentially less desirable, sites on the biomolecule, resulting in a heterogeneous mixture of products.[1]
-
Incomplete Conjugation: A substantial portion of the biomolecule remains unconjugated, even with an excess of the labeling reagent.[2]
-
Reduced Biological Activity: If conjugation occurs near an active site or binding interface, the bulky payload can block the biomolecule's function.[1]
-
Protein Aggregation: Modification of surface residues can alter the protein's physicochemical properties, leading to aggregation and precipitation.[2]
Strategies to Mitigate Steric Hindrance
Overcoming steric hindrance is a critical aspect of bioconjugate design and optimization. Several strategies can be employed to improve conjugation efficiency and preserve the biological function of the resulting conjugate.
2.1. The Role of Linkers and Spacers
Linkers, or spacer arms, are chemical moieties that connect the biomolecule to the payload. They play a crucial role in managing steric hindrance by physically separating the two entities.[3] Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, flexibility, and biocompatibility.[3][4]
-
Linker Length: A linker that is too short may not provide sufficient separation, leading to a "steric clash."[1] Conversely, an excessively long linker can sometimes wrap around the biomolecule, creating its own steric hindrance or negatively impacting pharmacokinetic properties.[1][3] The optimal linker length often needs to be determined empirically.
-
Linker Structure: Linear linkers generally offer more predictable behavior and less steric bulk compared to branched linkers.[1] However, branched linkers can be advantageous for increasing the hydrodynamic radius of a therapeutic, which can extend its circulation time in the body.[5]
2.2. Site-Specific Conjugation
Site-specific conjugation methods provide precise control over the point of attachment, allowing researchers to choose a location on the biomolecule that is both accessible and distal to functionally important regions.[1] This approach minimizes the risk of steric hindrance interfering with the biomolecule's activity. Key techniques include:
-
Engineered Cysteines: Introducing a cysteine residue at a specific, solvent-exposed location on the protein surface provides a unique reactive handle for thiol-specific chemistries.[1]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group allows for highly specific conjugation at a predetermined site.[6]
-
Enzymatic Ligation: Enzymes such as Sortase and transglutaminases can be used to form covalent bonds at specific recognition sequences engineered into the protein.[1][7]
-
Glycan Engineering: Modifying the carbohydrate structures (glycans) on a glycoprotein (B1211001) can create a unique point of attachment away from the protein backbone.[1]
2.3. Optimization of Reaction Conditions
Fine-tuning the reaction conditions can also help to overcome steric barriers.
-
pH: The pH of the reaction buffer can influence the conformation of the biomolecule and the reactivity of the functional groups. For example, in NHS ester chemistry targeting primary amines, a pH range of 7.2-8.5 is typically optimal.[8]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance, but care must be taken to avoid denaturation of the biomolecule.[6]
-
Reagent Concentration: Increasing the molar excess of the labeling reagent can help to drive the reaction to completion, especially in cases of significant steric hindrance.[6]
Quantitative Analysis of Steric Hindrance Effects
The impact of steric hindrance can be quantitatively assessed by measuring key parameters of the resulting bioconjugates. The following tables summarize representative data on the influence of linker length on the properties of ADCs and PROTACs.
3.1. Impact on Antibody-Drug Conjugates (ADCs)
The length of the PEG linker in an ADC can significantly affect its pharmacokinetic profile and therapeutic efficacy.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~6.0 | 0.7x |
| PEG8 | ~4.5 | 0.5x |
| PEG12 | ~4.2 | 0.49x |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. Longer PEG chains increase the hydrodynamic size, reducing renal clearance.[9][10] |
| ADC Construct | PEG Linker | Cell Line | IC50 (nM) | In Vivo Tumor Growth Inhibition (%) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 0.8 | 60 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | 3.6 | 80 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | 17.6 | 95 |
| Data from a study on an anti-HER2 affibody conjugated to MMAE. While longer PEG linkers decrease in vitro cytotoxicity (higher IC50), they improve in vivo efficacy due to longer circulation times.[2][4] |
3.2. Impact on PROTACs
The linker length in a PROTAC is critical for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which leads to target degradation.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >95 |
| PEG6 | 25 | 95 |
| Data for BRD4-targeting PROTACs, illustrating an optimal linker length for degradation efficiency.[11][12] |
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to assess the impact of steric hindrance in bioconjugation.
4.1. Protocol for ADC Synthesis and Characterization
This protocol describes the synthesis of a cysteine-linked ADC and its characterization to determine the Drug-to-Antibody Ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-PEGn-drug linker stock solution (10 mM in DMSO)
-
Quenching solution (100 mM N-ethylmaleimide in DMSO)
-
Purification system: Size Exclusion Chromatography (SEC) column
-
Characterization system: Hydrophobic Interaction Chromatography (HIC) system with a suitable column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP solution.
-
Incubate at 37°C for 1 hour to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation:
-
Immediately after reduction, add a 5-fold molar excess of the Maleimide-PEGn-drug linker solution to the reduced mAb.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (relative to the linker) to cap any unreacted thiols.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted linker, drug, and quenching reagent.
-
-
DAR Determination by HIC:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample (e.g., 20 µL of a 1 mg/mL solution).
-
Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to the different drug-loaded species.
-
4.2. Protocol for PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol details the assessment of target protein degradation in cells treated with PROTACs having different linker lengths.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solutions (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
To further clarify the concepts and procedures discussed, the following diagrams illustrate key workflows and signaling pathways.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for ADC synthesis and characterization.
Caption: Troubleshooting workflow for low bioconjugation yield.
Conclusion
Steric hindrance is a multifaceted challenge in bioconjugation that requires careful consideration and strategic planning. By understanding the underlying principles and employing a combination of rational linker design, site-specific conjugation techniques, and optimized reaction conditions, researchers can successfully overcome these spatial constraints. The quantitative analysis of bioconjugate properties and the implementation of robust experimental protocols are essential for developing effective and reproducible bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Decisive Advantage: A Technical Guide to Monodisperse vs. Polydisperse PEGs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance the therapeutic properties of molecules ranging from small drugs to large biologics. This modification can significantly improve a drug's stability, solubility, and circulation half-life while reducing its immunogenicity.[1] However, the choice between the two main types of PEG linkers—monodisperse and polydisperse—is a critical decision that profoundly impacts the final drug conjugate's performance, manufacturability, and regulatory pathway.[1] This in-depth technical guide provides a comprehensive comparison of monodisperse and polydisperse PEGs, supported by quantitative data, detailed experimental protocols, and visualizations to inform the selection process for next-generation therapeutics.
The Core Distinction: Homogeneity vs. Heterogeneity
The fundamental difference between monodisperse and polydisperse PEG linkers lies in their structural purity.[2]
-
Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight, characterized by a Polydispersity Index (PDI) of 1.0.[3][4] This means every molecule in a batch is identical.[2]
-
Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.0 (typically between 1.01 and 1.10).[4][5]
This seemingly subtle distinction has significant downstream consequences for the final drug product, impacting everything from its analytical characterization to its clinical performance.[2] The homogeneity of monodisperse PEGs translates into tangible performance advantages in key areas such as protein resistance and pharmacokinetic profiles.[3]
Diagram 1: Structural Representation of Monodisperse vs. Polydisperse PEGs
Caption: Structural difference between monodisperse and polydisperse PEGs.
Quantitative Comparison: Performance Metrics
The uniformity of monodisperse PEGs leads to more predictable and consistent behavior in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the performance advantages of using monodisperse PEG linkers.
Table 1: Physicochemical and In Vitro Performance
| Parameter | Monodisperse PEG | Polydisperse PEG | Fold Change/Difference | Reference |
| Polydispersity Index (PDI) | 1.0 | > 1.01 | - | [4][5] |
| Protein Adsorption (in vitro) | Markedly lower and constant | Higher and variable | Up to 70% reduction with monodisperse PEG | [6] |
| BSA Adsorption on AuNPs | ||||
| mPEG36-AuNPs | Reduced by ~70% vs. poly | Higher | ~70% lower | [7] |
| mPEG45-AuNPs | Reduced by ~70% vs. poly | Higher | ~70% lower | [7] |
| Human Serum Protein Adsorption | ||||
| mPEG36-AuNPs | Reduced by ~60% vs. poly | Higher | ~60% lower | [7] |
| mPEG45-AuNPs | Reduced by ~60% vs. poly | Higher | ~60% lower | [7] |
Table 2: Pharmacokinetic and In Vivo Performance of PEGylated Gold Nanoparticles
| Parameter | Monodisperse PEG-AuNPs | Polydisperse mPEG2k-AuNPs | Fold Change/Difference | Reference |
| Blood Circulation Half-Life (t1/2) | ||||
| mPEG36-AuNPs | 23.6 ± 2.3 h | 8.8 ± 0.7 h | ~2.7-fold increase | [6] |
| mPEG45-AuNPs | 21.9 ± 1.5 h | 8.8 ± 0.7 h | ~2.5-fold increase | [6] |
| Tumor Accumulation (%ID/g at 24h) | ||||
| mPEG36-AuNPs | Significantly enhanced | Lower | - | [8] |
| mPEG45-AuNPs | Significantly enhanced | Lower | - | [8] |
| Total Body Clearance (CL) | Lower | Higher | Lower for monodisperse | [6] |
Impact on Biological Interactions and Fate
The dispersity of PEG chains on a nanoparticle's surface significantly influences its interaction with biological components, ultimately affecting its therapeutic efficacy and safety.
Diagram 2: Impact of PEG Dispersity on Nanoparticle Fate
Caption: Influence of PEG dispersity on biological interactions.
Polydisperse PEGs can lead to an enrichment of lower molecular weight PEG fractions on the nanoparticle surface due to steric hindrance, resulting in increased protein adsorption.[7][8] This, in turn, can lead to faster recognition and clearance by the reticuloendothelial system (RES), reducing the circulation time and tumor accumulation of the therapeutic.[8] In contrast, the uniform and dense layer formed by monodisperse PEGs provides a more effective "stealth" shield, minimizing protein interactions and prolonging circulation, which enhances the potential for tumor accumulation via the enhanced permeability and retention (EPR) effect.[8]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of PEGylated conjugates. Below are representative protocols.
Synthesis of Monodisperse PEG Linkers (Iterative Approach)
Achieving monodispersity requires a controlled, stepwise synthesis.[9]
Materials:
-
Protected oligo(ethylene glycol) monomers (e.g., with base-labile or acid-labile protecting groups)
-
Coupling reagents
-
Deprotection reagents
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Deprotection: The protecting group on one end of the starting PEG chain is removed.[10]
-
Coupling: The deprotected PEG is reacted with a protected PEG monomer in the presence of a coupling agent to extend the chain by a defined number of ethylene (B1197577) glycol units.[10]
-
Purification: The product is purified, typically by column chromatography, to isolate the desired monodisperse PEG.[11]
-
Iteration: Steps 1-3 are repeated until the desired chain length is achieved.[10][11]
Synthesis of Polydisperse PEG Linkers (Ring-Opening Polymerization)
Polydisperse PEGs are typically synthesized through the ring-opening polymerization of ethylene oxide.[12]
Materials:
-
Ethylene oxide
-
Initiator (e.g., an alkoxide)
-
Solvent (e.g., THF)
-
Terminating agent
Procedure:
-
Initiation: The initiator attacks an ethylene oxide monomer, opening the ring and forming a reactive intermediate.[12]
-
Propagation: The reactive intermediate attacks subsequent ethylene oxide monomers, leading to chain growth.[12] The length of the polymer chains is statistically distributed.
-
Termination: The reaction is quenched with a terminating agent to stop the polymerization.[12]
-
Purification: The resulting mixture of PEG chains is purified to remove residual monomers and initiator.
In Vitro Protein Adsorption Assay
This protocol outlines a method to compare protein adsorption on PEGylated nanoparticles.
Materials:
-
Monodisperse and polydisperse PEGylated nanoparticles
-
Bovine Serum Albumin (BSA) or other model protein
-
Phosphate-buffered saline (PBS)
-
Bradford protein assay reagent
-
Centrifuge
Procedure:
-
Incubation: Nanoparticle suspensions are incubated with a known concentration of protein solution (e.g., in PBS) at 37°C for a defined period (e.g., 1-2 hours).[13]
-
Separation: The nanoparticles are separated from the unbound protein by centrifugation.[13]
-
Quantification of Unbound Protein: The concentration of protein in the supernatant is measured using a Bradford assay.[13]
-
Calculation of Adsorbed Protein: The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein.
In Vivo Pharmacokinetic and Biodistribution Study
This protocol describes a typical animal study to evaluate the in vivo behavior of PEGylated nanoparticles.
Materials:
-
Monodisperse and polydisperse PEGylated nanoparticles (often radiolabeled, e.g., with 125I or 99mTc, or containing a fluorescent tag)[13][14]
-
Animal model (e.g., tumor-bearing mice)
-
Anesthesia
-
Blood collection supplies
-
Gamma counter or fluorescence imaging system
Procedure:
-
Administration: A defined dose of the labeled nanoparticles is administered to the animals, typically via intravenous injection.[15]
-
Blood Sampling (Pharmacokinetics): Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[15] The concentration of the nanoparticles in the blood is quantified to determine pharmacokinetic parameters like circulation half-life.[15]
-
Organ Harvesting (Biodistribution): At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.) are harvested.[15]
-
Quantification: The amount of radioactivity or fluorescence in each organ is measured to determine the biodistribution profile, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Workflow for Comparative Analysis
A systematic approach is essential for a robust comparison of monodisperse and polydisperse PEGs.
Diagram 3: Experimental Workflow for Comparative Study
Caption: Workflow for comparing monodisperse and polydisperse PEGs.
Conclusion
The transition from polydisperse to monodisperse PEGs represents a significant advancement in the field of drug development. The precise and uniform nature of monodisperse PEGs provides a level of control and predictability that is unattainable with polydisperse mixtures.[2] The experimental data clearly indicates that this molecular homogeneity translates into tangible benefits, including improved pharmacokinetic profiles, reduced protein binding, and enhanced targeting. While polydisperse PEGs have a history of use in approved drugs, the move towards precision medicine favors the adoption of monodisperse PEGs for the next generation of PEGylated therapeutics to ensure enhanced efficacy, safety, and batch-to-batch consistency.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG) linkers are a cornerstone of modern drug development, primarily due to their profound hydrophilic properties. The strategic attachment of PEG chains, a process known as PEGylation, can dramatically enhance the therapeutic performance of a wide range of molecules, from small hydrophobic drugs to large biologics.[1][2] This in-depth technical guide explores the core hydrophilic characteristics of PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of their application in drug delivery systems.
The Physicochemical Basis of PEG's Hydrophilicity
The remarkable water solubility of PEG is a direct result of its unique chemical structure, which consists of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[3][4] The ether oxygen atoms along this flexible polymer backbone readily form hydrogen bonds with water molecules.[1][5] This interaction creates a tightly associated hydration shell around the PEG chain, which is fundamental to the beneficial properties conferred by PEGylation.[1][6] This "hydrodynamic shield" effectively increases the molecule's size in solution, shielding it from enzymatic degradation and recognition by the immune system.[1][6]
Key characteristics contributing to PEG's hydrophilicity include:
-
High Water Solubility: Liquid PEGs are miscible with water in all proportions, and even high molecular weight solid PEGs maintain significant water solubility.[1]
-
Amphiphilicity: PEG is soluble in both water and a variety of organic solvents, which is advantageous during the synthesis and formulation of bioconjugates.[1]
-
Flexibility: The high rotational freedom of the C-O bonds in the PEG backbone allows for significant conformational dynamism.[1]
The collective impact of these properties is an increased hydrodynamic volume of the conjugated therapeutic, which reduces renal clearance and minimizes recognition by the reticuloendothelial system (RES), thereby extending its circulation half-life.[1][7]
Quantitative Analysis of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers can be quantified through several experimental parameters. The length and structure (linear vs. branched) of the PEG chain are critical factors that influence these metrics.[1][8]
Octanol-Water Partition Coefficient (Log D)
The octanol-water partition coefficient (Log P or Log D at a specific pH) is a widely accepted measure of a compound's lipophilicity versus hydrophilicity. A lower Log D value indicates greater hydrophilicity.[3] Increasing the length of the PEG chain significantly decreases the Log D value of a conjugated molecule.[3][9]
| Compound/Linker | PEG Chain Length | Log D (pH 7.4) | Reference |
| Unmodified Compound | N/A | -2.64 ± 0.25 | [9] |
| PEGylated Compound | Short PEG | -4.23 ± 0.26 | [9] |
| Biotin-PEG4-NHS Ester | 4 | Not Available | [10] |
| Biotin-PEG12-Acid | 12 | Not Available | [10] |
| dPEG®8 Linker | 8 | Reduces payload clogD from 4.71 to 2.11 | [10] |
Surface Wettability (Water Contact Angle)
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface. A lower contact angle with water indicates a more hydrophilic surface.[3][10]
| Surface | PEG Modification | Water Contact Angle | Reference |
| Unmodified Surface | N/A | >100° | [10] |
| PEG-modified Surface | Increasing PEG ratio | Decreases to ~55° | [10] |
| Bare PEG Surface | N/A | Typically < 80° | [10] |
Aqueous Solubility
A direct measure of hydrophilicity is the aqueous solubility of a compound. PEGylation is a well-established strategy to enhance the solubility of hydrophobic drugs.[11][12]
| Compound/Linker | PEG Chain Length | Aqueous Solubility | Reference |
| Biotin-PEG4-NHS Ester | 4 | 10 mg/mL | [10] |
| Biotin-PEG12-Acid | 12 | Soluble in water | [10] |
| Generic Linear PEG | Varies | Increases with chain length | [10] |
| Generic Branched PEG | Varies | Generally higher than linear PEGs | [10] |
Key Applications of PEG Linker Hydrophilicity in Drug Delivery
The hydrophilic nature of PEG linkers is leveraged to overcome numerous challenges in the development of therapeutic agents.[5]
-
Enhanced Solubility of Hydrophobic Drugs: Many potent small molecule drugs exhibit poor water solubility, which hinders their formulation and administration. Covalent attachment of a hydrophilic PEG linker can dramatically increase their aqueous solubility, enabling intravenous delivery.[5][13]
-
Improved Pharmacokinetics and Bioavailability: The hydrodynamic shield created by the PEG chain increases the effective size of the conjugated molecule.[5] This increased hydrodynamic radius reduces renal clearance, thereby prolonging the circulation half-life of the drug in the bloodstream.[5][7]
-
Reduced Immunogenicity: The hydration shell can mask epitopes on therapeutic proteins and other biologics, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[5][6]
-
Enhanced Stability: The protective aqueous layer can shield the conjugated drug from enzymatic degradation, improving its stability in biological environments.[5]
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of the hydrophilicity of PEG linkers and their conjugates is essential for quality control and regulatory compliance.[5]
Determination of Octanol-Water Partition Coefficient (Log D)
This protocol is based on the well-established shake-flask method.[3]
Materials:
-
PEGylated compound of interest
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).[3]
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of 1-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[3]
-
Allow the funnel to stand undisturbed until the two phases have completely separated.[3]
-
-
Phase Separation: Carefully separate the aqueous and octanol (B41247) layers.[3] Centrifuge both phases to remove any micro-emulsions.[3]
-
Concentration Measurement: Determine the concentration of the PEGylated compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).[3]
-
Calculation: The partition coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log D is the logarithm of this value.[3]
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.[3]
Measurement of Surface Contact Angle
This protocol describes the sessile drop method for determining the contact angle of a liquid on a solid surface.[3]
Materials:
-
PEG-modified solid substrate
-
Deionized water
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Micropipette or automated dispenser
Procedure:
-
Surface Preparation: Ensure the PEG-modified surface is clean, dry, and free of contaminants.[3]
-
Droplet Deposition: Place a small droplet (typically 1-5 µL) of deionized water onto the prepared surface using a micropipette or automated dispenser.[5]
-
Image Acquisition: A high-resolution camera captures a profile image of the sessile drop on the solid surface.
-
Angle Measurement: The contact angle is measured at the three-phase (solid-liquid-air) boundary. Software is typically used to analyze the drop shape and calculate the contact angle.
-
Replicates: Measurements should be taken at multiple locations on the surface to obtain a statistically significant average.
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This protocol provides a general method for determining the aqueous solubility of a PEG linker, particularly one conjugated to a UV-active molecule.[10]
Principle: An excess of the compound is equilibrated in an aqueous buffer. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using its UV absorbance and compared against a standard curve.[10]
Methodology:
-
Preparation of Standard Solutions:
-
Preparation of Saturated Solutions:
-
Phase Separation:
-
Quantification:
-
Measure the UV absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).[10]
-
Generate a standard curve by plotting absorbance versus concentration.[10]
-
Measure the absorbance of the filtered supernatant from the saturated solution.[10]
-
Determine the concentration of the dissolved PEG linker using the standard curve. This concentration represents the aqueous solubility.[10]
-
Signaling Pathways and Experimental Workflows
The hydrophilic properties of PEG linkers are instrumental in various drug delivery platforms, including Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs).
Synthesis and Characterization Workflow for a PEGylated ADC
The hydrophilicity of PEG linkers is particularly beneficial in the development of ADCs, where they can help to mitigate the hydrophobicity of the cytotoxic payload.[5]
PEGylated Nanoparticle for Targeted Drug Delivery
PEGylation is crucial for the in vivo performance of lipid nanoparticles, preventing their aggregation and rapid clearance.[14][15]
Conclusion
The hydrophilic properties of PEG linkers are a cornerstone of their widespread success in drug delivery and bioconjugation.[5] By enhancing solubility, improving pharmacokinetic profiles, and reducing immunogenicity, PEGylation addresses many of the critical challenges faced in the development of effective and safe therapeutics.[16][] A thorough understanding of the relationship between the physicochemical properties of PEG linkers and the biological performance of their conjugates is paramount for the rational design of next-generation drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixbiotech.com [helixbiotech.com]
- 16. adcreview.com [adcreview.com]
A Technical Guide to the Stability and Storage of Amino-PEG24-Boc
For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to ensure reproducible and reliable results. Amino-PEG24-Boc, a heterobifunctional linker molecule, is a cornerstone in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility is derived from the orthogonal reactivity of its terminal groups: an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a functional group at the other end of a 24-unit polyethylene (B3416737) glycol (PEG) chain. This guide provides a comprehensive overview of the stability of this compound and the optimal conditions for its storage.
Chemical Structure and Properties
This compound possesses a defined structure that dictates its stability and reactivity. The molecule consists of three key components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl group is a widely used protecting group for amines due to its stability in a broad range of synthetic conditions and its susceptibility to cleavage under acidic conditions.[1]
-
PEG24 Linker: The 24-unit polyethylene glycol spacer imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of the final conjugate.[2] The PEG chain itself is generally considered chemically stable.[3]
-
Terminal Functional Group: The other end of the PEG chain is functionalized for conjugation, for instance with a carboxylic acid or another reactive moiety.
Stability Profile
The overall stability of this compound is primarily governed by the lability of the Boc protecting group. The PEG backbone, composed of ether linkages, is generally stable under conditions typically employed in bioconjugation but can be susceptible to degradation under harsh acidic conditions.[3]
pH Stability
The Boc group is sensitive to acidic conditions.[3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the cleavage of the Boc group, exposing the primary amine.[3][4] Conversely, the Boc group is generally stable under neutral and basic conditions.[5] However, prolonged exposure to strong bases may lead to its cleavage.[3]
Table 1: pH Stability of the Boc Protecting Group
| pH Range | Condition | Stability of Boc Group |
| < 4 | Strong Acid (e.g., TFA, HCl) | Labile (cleaved) |
| 4 - 6 | Mild Acid | Generally Stable |
| ~ 7 | Neutral | Stable |
| 8 - 10 | Mild Base | Generally Stable |
| > 12 | Strong Base | Potentially Labile |
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound. Therefore, it is crucial to store the compound at low temperatures to minimize thermal decomposition.
Hydrolytic Stability
PEG compounds are often hygroscopic and can absorb moisture from the atmosphere.[4] While the PEG chain itself is relatively stable to hydrolysis under neutral conditions, the presence of moisture can potentially facilitate the hydrolysis of the Boc group, particularly if acidic or basic impurities are present.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, proper storage is essential. The following conditions are recommended based on information from various suppliers.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | ||
| Long-term | -20°C[6][7][8] | Minimizes thermal degradation and potential side reactions. |
| Short-term | 0 - 4°C (days to weeks)[9] | Suitable for temporary storage during use. |
| Atmosphere | Store in a dry environment under an inert atmosphere (e.g., argon or nitrogen).[4] | PEGs are hygroscopic; an inert atmosphere prevents moisture absorption and potential oxidation. |
| Light | Protect from light. | Avoids potential photolytic degradation. |
| Form | ||
| Solid | Store as a powder. | Generally more stable than solutions. |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month.[7] | Solvent can facilitate degradation; lower temperatures are required. |
Experimental Protocols
Protocol 1: General Stability Assessment
This protocol describes a general method for evaluating the stability of this compound under various conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
High-purity solvents (e.g., water, acetonitrile, DMSO)
-
Incubators or water baths for temperature control
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis.
-
Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., t=0, 24h, 48h, 1 week).
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At each time point, quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the sample by HPLC or LC-MS.
-
Quantify the amount of intact this compound remaining and identify any degradation products.
Protocol 2: Boc Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected compound (e.g., this compound)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS))
-
Nitrogen or argon gas
-
Ice bath
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, a scavenger like TIS can be added.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine can be used directly as its TFA salt or after neutralization.[3][10]
Visualizing Workflows and Reactions
The following diagrams illustrate the key chemical transformation and a general experimental workflow.
Caption: Chemical pathway for Boc deprotection.
Caption: General workflow for stability assessment.
Conclusion
The stability of this compound is critical for its successful application in the development of complex bioconjugates. The primary vulnerability of this molecule is the acid-lability of the Boc protecting group. By adhering to the recommended storage conditions, particularly low temperatures and a dry, inert atmosphere, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Boc-Protected PEG Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Boc-protected polyethylene (B3416737) glycol (PEG) amines. These versatile heterobifunctional linkers are crucial in bioconjugation, drug delivery, and the development of novel therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling sequential and controlled conjugation strategies.[1][3][4][5]
Core Synthetic Strategies
The synthesis of Boc-protected PEG amines can be broadly categorized into two main approaches:
-
Direct Boc Protection of Amino-PEG Precursors: This is the most straightforward approach, involving the reaction of a commercially available amino-PEG compound with a Boc-anhydride. This method is often used for preparing mono-Boc protected PEG diamines or for protecting the amino group of an amino-PEG-alcohol or amino-PEG-acid.
-
Multi-step Synthesis from PEG Diols: This versatile strategy begins with a PEG diol and involves the activation of one or both hydroxyl groups, followed by nucleophilic substitution to introduce a masked amine functionality (e.g., azide (B81097) or phthalimide). Subsequent reduction and Boc protection yield the desired product. This route offers greater flexibility in designing custom linkers.
Route 1: Direct Boc Protection of Amino-PEG Precursors
This route is favored for its simplicity when suitable amino-PEG starting materials are available. The general principle involves the reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
Experimental Protocol: Boc Protection of Amino-PEG-Alcohol
This protocol details the synthesis of Boc-NH-PEG-OH from the corresponding H₂N-PEG-OH.
Materials:
-
Amino-PEG-OH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [5]
-
Dissolve amino-PEG-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.[5][6]
-
Slowly add a solution of (Boc)₂O (1.2 equivalents) in DCM to the stirring mixture over 30 minutes.[5]
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Experimental Protocol: Selective Mono-Boc Protection of PEG Diamines
Achieving selective mono-protection of a symmetrical diamine can be challenging due to the formation of the di-Boc protected by-product. A common strategy involves the use of one equivalent of acid to protonate one of the amino groups, thereby deactivating it towards Boc protection.[7][8]
Materials:
-
PEG-diamine
-
Methanolic HCl or Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (B129727) (MeOH)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dissolve the PEG-diamine (1 equivalent) in anhydrous methanol at 0°C.
-
Slowly add 1 equivalent of methanolic HCl or Me₃SiCl. Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.[7][8][9]
-
Add (Boc)₂O (1 equivalent) in methanol to the reaction mixture and allow it to warm to room temperature. Stir for 1-3 hours.[6][9]
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to precipitate the product and wash away any unreacted diamine.
-
Dissolve the residue in water and adjust the pH to >12 with a NaOH solution.
-
Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the mono-Boc-protected PEG amine.[7][8][9]
Caption: General workflow for the multi-step synthesis of Boc-protected PEG amines from a PEG diol.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Boc-protected PEG amines. Yields can vary depending on the PEG length and specific reaction conditions.
Table 1: Yields for Direct Boc Protection
| Starting Material | Product | Reagents | Typical Yield | Reference |
| H₂N-PEG-COOH | Boc-NH-PEG-COOH | (Boc)₂O, DIPEA, DCM | >90% | [6] |
| H₂N-PEG-NH₂ | Boc-NH-PEG-NH₂ | HCl, (Boc)₂O, MeOH | 65-95% | [7][8][9] |
| H₂N-PEG-OH | Boc-NH-PEG-OH | (Boc)₂O, TEA, DCM | ~85-95% | [5] |
Table 2: Yields for Multi-step Synthesis
| Reaction Step | Starting Material | Product | Reagents | Typical Yield |
| Mono-tosylation | HO-PEG-OH | HO-PEG-OTs | TsCl, TEA, DCM | 40-60% |
| Azidation | HO-PEG-OTs | HO-PEG-N₃ | NaN₃, DMF | >90% |
| Reduction (Staudinger) | HO-PEG-N₃ | HO-PEG-NH₂ | PPh₃, THF/H₂O | ~80-95% |
| Boc Protection | HO-PEG-NH₂ | HO-PEG-NHBoc | (Boc)₂O, NaHCO₃ | >90% |
Characterization
The successful synthesis and purification of Boc-protected PEG amines are confirmed using a combination of analytical techniques. [10] Table 3: Analytical Characterization Data
| Technique | Purpose | Key Signals / Bands |
| ¹H NMR | Structural Elucidation | Boc group: ~1.44 ppm (singlet, 9H). PEG backbone: ~3.64 ppm (multiplet or singlet). -CH₂-NH-: ~3.3-3.4 ppm (multiplet, 2H). [10][11] |
| ¹³C NMR | Carbon Skeleton Confirmation | Boc C(CH₃)₃: ~28 ppm. Boc C=O: ~156 ppm. PEG backbone: ~70 ppm. [10][11] |
| FTIR | Functional Group Identification | N-H stretch (carbamate): ~3350 cm⁻¹. C=O stretch (Boc): ~1690 cm⁻¹. C-O-C stretch (PEG): ~1100 cm⁻¹. [2][10] |
| LC-MS | Purity and Molecular Weight | Confirms the molecular weight of the desired product and identifies impurities. [10] |
Logical Relationship for Product Characterization
Caption: Analytical workflow for the characterization of Boc-protected PEG amines.
This guide provides foundational knowledge and practical protocols for the synthesis of Boc-protected PEG amines. Researchers are encouraged to adapt and optimize these methods based on the specific PEG length, desired functional groups, and available laboratory resources.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Boc Deprotection of Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis and bioconjugation due to its stability under various conditions and its facile removal under mild acidic conditions.[1] This application note provides a detailed protocol for the deprotection of Amino-PEG24-Boc, a long-chain polyethylene (B3416737) glycol (PEG) linker with a terminal Boc-protected amine. The removal of the Boc group is a critical step to liberate the primary amine for subsequent conjugation to biomolecules, surfaces, or small molecule drugs. The most common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in an organic solvent such as dichloromethane (B109758) (DCM).[2][3] The reaction proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond, yielding the free amine as a TFA salt, along with tert-butanol (B103910) and carbon dioxide as byproducts.[4]
Data Presentation: Reaction Conditions for Boc Deprotection
The selection of appropriate acidic conditions is crucial for efficient Boc deprotection while minimizing potential side reactions. The following table summarizes common conditions for the removal of the Boc protecting group.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temperature | [1][5] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 4 hours | Room Temperature | [1][2] |
| Formic Acid | Neat or in DCM | 1 - 16 hours | Room Temperature | [1] |
Experimental Protocol
This protocol describes a general and robust procedure for the Boc deprotection of this compound in solution using TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.2 M.[3][6]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Acid Addition: Slowly add TFA to the cooled and stirring solution to achieve a final concentration of 20-50% (v/v).[1][3][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[4][6]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR until the starting material is completely consumed. This typically takes 1-2 hours.[1][4][6]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[3][5][6]
-
Azeotropic Removal of Residual TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least three times. The product at this stage is the trifluoroacetate (B77799) salt of the amine.[3][5][6]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an organic solvent such as DCM or ethyl acetate. Wash the organic solution with a saturated aqueous NaHCO₃ solution to neutralize the TFA salt.[4][6]
-
Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG24-amine.[4][6]
Mandatory Visualizations
Boc Deprotection Signaling Pathway
References
Application Notes and Protocols for Amino-PEG24-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Amino-PEG24-Boc in solid-phase peptide synthesis (SPPS). The incorporation of a long-chain polyethylene (B3416737) glycol (PEG) linker offers a powerful strategy to enhance the physicochemical and pharmacokinetic properties of synthetic peptides, which is a crucial aspect of modern drug development and various research applications.
Introduction to Peptide PEGylation with this compound
PEGylation is the covalent attachment of polyethylene glycol chains to molecules, most commonly peptides and proteins. This modification can significantly improve the therapeutic potential of peptides. The use of a discrete, 24-unit PEG linker with a Boc-protected amine (this compound) provides a homogenous product, avoiding the complexities of working with polydisperse PEG reagents.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a robust and well-established SPPS strategy.[1] It is stable under a wide range of conditions but can be readily removed with moderate acid, typically trifluoroacetic acid (TFA), to reveal a primary amine for subsequent coupling reactions.[2][3][4]
Key Applications and Advantages:
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a peptide, which reduces renal clearance and prolongs its circulation time in the body.[5][6][7] This can lead to a more sustained therapeutic effect and reduced dosing frequency.[7][8]
-
Improved Solubility: The hydrophilic nature of the PEG chain significantly enhances the solubility of hydrophobic peptides in aqueous media, which is crucial for formulation and administration.[5][6][7][9]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide's surface, thereby decreasing the potential for an immune response.[6][7][10]
-
Increased Proteolytic Stability: PEGylation can protect peptides from degradation by proteolytic enzymes, further extending their in vivo half-life.[7][10]
-
Synthesis of Complex Peptides: Incorporating PEG linkers can improve the solvation of the growing peptide chain on the solid support, potentially reducing aggregation and increasing coupling efficiency, especially for long or hydrophobic sequences.[1][5]
-
Development of Peptide-Drug Conjugates (PDCs) and PROTACs: The heterobifunctional nature of this compound allows for the controlled, stepwise assembly of complex molecules like PDCs and Proteolysis Targeting Chimeras (PROTACs).[2][4][11]
Data Presentation
The following tables summarize key quantitative parameters associated with the use of this compound in SPPS. These values are representative and may vary depending on the specific resin, peptide sequence, and reaction conditions.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [2]
| Process | Reagents | Concentration | Time | Temperature |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 1.1-1.3 eq. (Boc)₂O, 1.5-2.0 eq. Base | 2-12 hours | Room Temperature |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) | 1-2 hours | 0°C to Room Temperature |
Table 2: Recommended Reagent Stoichiometry and Expected Yields for EDC/NHS Coupling of a Carboxy-PEG Linker to a Primary Amine [11]
| Reagent | Molar Excess (relative to substrate) | Purpose | Expected Yield* |
| Boc-NH-PEG24-COOH | 1.5 - 3 equivalents | PEGylating agent | --- |
| EDC | 2 - 5 equivalents | Carboxyl group activator | 60-80% |
| NHS/Sulfo-NHS | 2 - 5 equivalents | Stabilizes activated carboxyl group | 60-80% |
*Expected yields can vary based on the specific substrate and reaction conditions.
Experimental Protocols
This section details the recommended protocols for the successful incorporation of an this compound linker at the N-terminus of a peptide sequence using manual Boc-SPPS.
Protocol 1: Manual Boc-SPPS for Peptide Synthesis
This protocol outlines the key steps for the manual synthesis of a peptide on a solid support using Boc chemistry.
Materials:
-
Boc-protected amino acids
-
Appropriate resin (e.g., Merrifield, PAM)[12]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Solid-phase synthesis vessel[2]
-
Scavengers (e.g., dithiothreitol (B142953) - DTE, for Trp, Cys, Met containing peptides)[3]
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[1][2]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type (e.g., cesium salt method for Merrifield resin).[12]
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3 times), then with isopropanol (B130326) (IPA) (2 times) to help remove residual TFA, and finally with DCM (3 times).[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF or DCM (2 x 5-10 minutes).[1]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[1]
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF or DCC/HOBt in DCM/DMF) for a few minutes.[1][2]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2] Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[1]
-
Repeat Synthesis Cycle: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.
Protocol 2: N-Terminal PEGylation with this compound
This protocol describes the coupling of a carboxyl-functionalized PEG linker (after deprotection of this compound) to the N-terminus of the synthesized peptide on the resin. Note: This assumes the commercially available this compound is first converted to a carboxylic acid derivative or that a Boc-NH-PEG24-COOH is used.
Materials:
-
Peptide-resin from Protocol 1 (with the final N-terminal Boc group removed)
-
Boc-NH-PEG24-COOH
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/DIPEA)
-
DMF
Procedure:
-
Peptide-Resin Preparation: After the final amino acid coupling in Protocol 1, perform the Boc deprotection (step 3), washing (step 4), and neutralization (step 5) to expose the N-terminal amine.
-
Activation of Boc-NH-PEG24-COOH: In a separate vial, dissolve Boc-NH-PEG24-COOH (1.5-3 equivalents relative to the resin loading) in DMF. Add HBTU (1.5-3 eq.), HOBt (1.5-3 eq.), and DIPEA (3-6 eq.) and allow to pre-activate for 2-5 minutes.[10]
-
Coupling: Add the activated PEG linker solution to the peptide-resin. Agitate the mixture for 2-4 hours at room temperature.[10]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[10]
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the PEGylated peptide from the resin and removal of side-chain protecting groups.
Materials:
-
PEGylated peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (for Boc/Bzl chemistry)[3]
-
Cleavage scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Drying: Dry the PEGylated peptide-resin under vacuum.[1]
-
Cleavage: Treat the dried resin with a cleavage cocktail containing a strong acid like HF or TFMSA and appropriate scavengers at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [3][12]
-
Peptide Precipitation: After the cleavage reaction, remove the strong acid by evaporation under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.[13]
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Purification of PEGylated Peptides
The purification of PEGylated peptides can be challenging due to their heterogeneity.[14] A combination of chromatographic techniques is often necessary.
Common Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent.[14]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chain can shield the charges on the peptide surface, altering its interaction with the IEX resin, which can be exploited for purification.[][16]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates based on hydrophobicity. It is widely used for peptide purification, including the separation of positional isomers of PEGylated peptides.[]
-
Hydrophobic Interaction Chromatography (HIC): This can be a useful supplementary technique to IEX for purifying PEGylated proteins.[16][17]
Visualizations
Boc-SPPS Workflow with N-Terminal PEGylation
Caption: Workflow for Boc-SPPS and N-terminal PEGylation.
Logic Diagram for Choosing a Purification Strategy
Caption: Decision tree for purifying PEGylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. PEG-modified biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG24-Boc as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting these two components is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. Amino-PEG24-Boc is a heterobifunctional linker that incorporates a 24-unit polyethylene (B3416737) glycol (PEG) chain, offering significant advantages in ADC design. The long, hydrophilic PEG spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, mitigating the risk of aggregation.[1][2] Furthermore, the PEG moiety can increase the hydrodynamic volume of the ADC, leading to reduced renal clearance and a prolonged circulation half-life, and can shield the conjugate from the host's immune system, thereby reducing immunogenicity.[1][3]
The this compound linker features two key functionalities for sequential conjugation: a primary amine and a Boc-protected amine. The terminal primary amine can be used to conjugate a payload that has a reactive group such as a carboxylic acid (after activation) or an NHS ester. The Boc-protected amine, after deprotection, provides a handle for conjugation to the antibody, typically through an appropriate activating agent that allows reaction with, for example, lysine (B10760008) residues. This controlled, step-wise synthesis allows for the construction of well-defined ADCs.
These application notes provide detailed protocols for the synthesis and characterization of ADCs utilizing the this compound linker.
Data Presentation
Table 1: Physicochemical Properties of ADCs with Varying PEG Linker Lengths
| ADC Construct | Linker | Average DAR | Aggregation (%) (by SEC) | Solubility in PBS (mg/mL) |
| Antibody-Payload | Non-PEG | 3.8 | 8.5 | < 0.5 |
| Antibody-PEG8-Payload | Linear PEG8 | 3.9 | 3.2 | 2.1 |
| Antibody-PEG24-Payload | Linear PEG24 | 4.0 | < 2 | > 5.0 |
| Antibody-(PEG12)2-Payload | Branched (2xPEG12) | 7.5 | < 1.5 | > 5.0 |
Data is representative and compiled from literature on PEGylated ADCs.[4] Longer and branched PEG chains generally lead to lower aggregation and higher solubility, particularly with hydrophobic payloads.
Table 2: In Vitro Cytotoxicity of a HER2-Targeted ADC with Different Linkers
| Cell Line | ADC Construct | IC50 (nM) |
| SK-BR-3 (HER2+++) | Antibody-Payload (Non-PEG) | 0.8 |
| SK-BR-3 (HER2+++) | Antibody-PEG24-Payload | 1.2 |
| MDA-MB-468 (HER2-) | Antibody-Payload (Non-PEG) | > 1000 |
| MDA-MB-468 (HER2-) | Antibody-PEG24-Payload | > 1000 |
Representative data illustrating that the inclusion of a long PEG linker can have a modest impact on in vitro potency but maintains target specificity.[5]
Table 3: Pharmacokinetic Parameters of ADCs in a Rodent Model
| ADC Construct | Linker | Clearance (mL/day/kg) | Half-life (t1/2) (days) |
| Antibody-Payload | Non-PEG | 15.2 | 3.1 |
| Antibody-PEG8-Payload | Linear PEG8 | 8.9 | 5.8 |
| Antibody-PEG24-Payload | Linear PEG24 | 5.1 | 8.2 |
This table summarizes representative pharmacokinetic data.[6] The inclusion of a PEG24 linker significantly reduces clearance and extends the half-life of the ADC compared to non-PEGylated and shorter PEG-chain ADCs.
Experimental Protocols
Protocol 1: Conjugation of Cytotoxic Payload to this compound Linker
This protocol describes the conjugation of a carboxylic acid-containing cytotoxic payload to the primary amine of the this compound linker to form the Payload-PEG24-NH-Boc intermediate.
Materials:
-
This compound
-
Carboxylic acid-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Payload Activation (if using EDC/NHS): a. Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload.
-
Conjugation Reaction: a. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. b. Add the activated payload solution (or payload and DCC if using that method) to the this compound solution. c. If necessary, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents). d. Stir the reaction at room temperature for 12-24 hours.
-
Reaction Monitoring and Purification: a. Monitor the reaction progress by LC-MS to confirm the formation of the desired product. b. Once the reaction is complete, purify the Payload-PEG24-NH-Boc conjugate by reverse-phase HPLC.
-
Characterization: a. Confirm the identity of the purified product by mass spectrometry. b. Lyophilize the pure fractions to obtain the product as a solid.
Protocol 2: Boc Deprotection of Payload-PEG24-NH-Boc
This protocol removes the Boc protecting group to expose the terminal amine, which will be used for conjugation to the antibody.
Materials:
-
Payload-PEG24-NH-Boc conjugate
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Dissolve the Payload-PEG24-NH-Boc conjugate in the deprotection solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting Payload-PEG24-NH2 can be purified by reverse-phase HPLC if necessary.
Protocol 3: Conjugation of Payload-PEG24-NH2 to Antibody
This protocol describes the conjugation of the deprotected payload-linker to the antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Payload-PEG24-NH2
-
Disuccinimidyl suberate (B1241622) (DSS) or other suitable homobifunctional crosslinker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Activation of Payload-Linker (example with DSS): a. Dissolve Payload-PEG24-NH2 (10-20 fold molar excess over antibody) and DSS (1 equivalent to payload-linker) in anhydrous DMSO. b. Incubate at room temperature for 30-60 minutes to form the NHS ester-activated payload-linker.
-
Conjugation to Antibody: a. Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. b. Incubate for an additional 30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).
Protocol 4: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy: [7]
-
Principle: The average DAR can be calculated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the payload's maximum absorbance wavelength.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
The DAR is the molar ratio of the payload concentration to the antibody concentration.
-
2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC): [8]
-
Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The peak area of each species can be used to calculate the average DAR and the distribution of drug-loaded species.
-
3. In Vitro Cytotoxicity Assay (MTT Assay): [9][10]
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibody for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Plot cell viability versus ADC concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound linker.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Caption: Common analytical methods for Drug-to-Antibody Ratio (DAR) determination.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amino-PEG24-Boc in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. The variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[1][2]
The Amino-PEG24-Boc linker is a long-chain PEG linker that provides a significant degree of flexibility and hydrophilicity to the PROTAC molecule. The terminal amine group, protected by a tert-butyloxycarbonyl (Boc) group, allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal the primary amine, which can then be coupled to a carboxylic acid-functionalized ligand via amide bond formation. This modular approach facilitates the synthesis of PROTAC libraries for optimization studies.
General Mechanism of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
References
Surface Modification of Nanoparticles with Amino-PEG24-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface modification of nanoparticles using Amino-PEG24-Boc. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the in vivo performance of nanoparticles by improving their stability, reducing non-specific protein binding (opsonization), and prolonging systemic circulation time.[1][2][3] The this compound linker is a heterobifunctional molecule featuring a terminal primary amine for covalent attachment to nanoparticles and a Boc-protected amine at the other end. This protected group allows for a multi-step functionalization strategy, where the terminal amine can be exposed under specific conditions for the subsequent conjugation of targeting ligands, drugs, or imaging agents.[4][5][6]
Core Concepts and Applications
The primary goal of modifying nanoparticles with this compound is to create a "stealth" layer that shields the nanoparticle surface from interactions with proteins and cells of the mononuclear phagocyte system (MPS).[2][3][7] This hydrophilic barrier enhances the nanoparticle's stability in biological fluids and extends its circulation half-life, which is crucial for effective drug delivery to target tissues.[1][2][4]
Key Applications Include:
-
Prolonged Systemic Circulation: The PEG layer minimizes protein adsorption, leading to longer circulation times in vivo.[1][2][5]
-
Targeted Drug Delivery: Following deprotection of the Boc group, the exposed amine serves as a reactive handle for conjugating targeting moieties like antibodies or peptides, enabling specific delivery to target cells or tissues.[4][5]
-
Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation.[3]
-
Bio-imaging and Diagnostics: Imaging agents can be attached to the deprotected amine, and the PEG linker helps improve biocompatibility and circulation time for better diagnostic capabilities.[4]
Quantitative Data Summary
The successful surface modification of nanoparticles with this compound can be confirmed and quantified by monitoring changes in their physicochemical properties. The following tables summarize typical data obtained before and after each modification step. Note that these values are representative and will vary depending on the nanoparticle core material, size, and specific reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles at Each Stage of Modification
| Parameter | Bare Nanoparticles | After this compound Conjugation | After Boc Deprotection | After Ligand Conjugation |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | 118 ± 6 | 125 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | +15 ± 3 | +5 ± 4 |
| PEG Grafting Density (chains/nm²) | N/A | 1.5 - 3.0 | 1.5 - 3.0 | 1.5 - 3.0 |
Table 2: Techniques for Characterization and Expected Outcomes
| Characterization Technique | Parameter Measured | Expected Outcome of Successful Modification |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & PDI | Increase in diameter after PEGylation; PDI should remain low.[8] |
| Electrophoretic Light Scattering (ELS) | Zeta Potential | Change in surface charge after each modification step. |
| Thermogravimetric Analysis (TGA) | PEG Grafting Density | Mass loss corresponding to the decomposition of the organic PEG layer.[1][9] |
| ¹H NMR Spectroscopy | Presence of PEG | Characteristic PEG signal around 3.6 ppm.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Appearance of characteristic amide bond peaks after conjugation. |
Experimental Protocols
The following protocols detail the steps for the surface modification of nanoparticles with this compound. These protocols are designed for nanoparticles with surface carboxyl groups.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the primary amine of this compound to surface carboxyl groups on nanoparticles via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6]
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the nanoparticle suspension. A 2-5 fold molar excess of EDC/NHS over the available carboxyl groups is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.[6]
-
-
PEGylation Reaction:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker to the nanoparticles is recommended for initial optimization.[6]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3][6]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.[2]
-
-
Purification:
-
Wash the PEGylated nanoparticles by centrifugation using centrifugal filter units.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4) and repeat the washing step 2-3 times to remove excess reagents.[6]
-
Protocol 2: Boc Deprotection to Expose the Terminal Amine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Centrifugal filter units
Procedure:
-
Preparation:
-
Lyophilize the purified Boc-protected PEGylated nanoparticles to obtain a dry powder.[4]
-
-
Deprotection:
-
Washing and Neutralization:
-
Remove the TFA/DCM solution by centrifugation.
-
Wash the nanoparticle pellet multiple times with DCM, followed by washes with DI water or PBS to neutralize and remove residual acid.[5]
-
-
Final Resuspension:
-
Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation or use.
-
Diagrams
Caption: Experimental workflow for the conjugation of this compound.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Functionalization of Biomolecules with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, offering a versatile means to enhance the therapeutic properties of biomolecules such as proteins, peptides, antibodies, and oligonucleotides.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Key benefits of PEGylation include increased hydrodynamic size, which leads to a longer circulatory half-life, reduced immunogenicity, enhanced stability against proteolytic degradation, and improved solubility.[4][5][6]
These application notes provide a comprehensive overview of the strategies and methodologies for the functionalization of biomolecules with PEG linkers. Detailed protocols for common PEGylation chemistries, purification techniques, and characterization methods are presented to guide researchers in developing robust and reproducible bioconjugation processes.
Key Chemistries for PEGylation
The choice of PEGylation chemistry is dictated by the available functional groups on the biomolecule and the desired characteristics of the final conjugate.[7] The most common approaches target primary amines or free sulfhydryl groups.
-
Amine-Reactive PEGylation: This is the most prevalent strategy due to the abundance of lysine (B10760008) residues on the surface of most proteins.[4] N-hydroxysuccinimide (NHS) esters of PEG are widely used to react with primary amines (ε-amino group of lysine and N-terminal α-amino group) under mild pH conditions (typically pH 7.0-9.0) to form stable amide bonds.[8][9]
-
Thiol-Reactive PEGylation: This approach targets the sulfhydryl group of cysteine residues, enabling more site-specific PEGylation.[4] Maleimide-activated PEGs react specifically with free sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether linkage.[9] If the target cysteine is part of a disulfide bond, a reduction step is necessary prior to conjugation.[4]
-
Click Chemistry: Copper-free click chemistry, utilizing reagents like DBCO-PEG, allows for highly specific and efficient conjugation to azide-modified biomolecules in aqueous environments.[5]
Experimental Protocols
Protocol 1: General Amine-Reactive PEGylation of a Protein using PEG-NHS Ester
This protocol describes a general procedure for the random PEGylation of a protein using an amine-reactive PEG-NHS ester.
Materials:
-
Protein of interest
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF for dissolving PEG-NHS ester
-
Purification system (e.g., FPLC) with appropriate columns (Size Exclusion or Ion Exchange)
Procedure:
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Immediately before use, prepare a stock solution of the mPEG-NHS reagent in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
PEGylation Reaction:
-
Calculate the required volume of the mPEG-NHS stock solution to achieve the desired molar excess over the protein (a starting point of 5:1 to 20:1 molar ratio of PEG to protein is common).[8]
-
Slowly add the mPEG-NHS stock solution to the stirred protein solution.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C, with gentle stirring.[8] The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification to separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts. Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) are commonly used methods.[10]
-
Protocol 2: Site-Specific Thiol-Reactive PEGylation of a Cysteine-Engineered Antibody Fragment (Fab)
This protocol outlines a method for the site-specific PEGylation of a reduced antibody fragment.
Materials:
-
Cysteine-engineered Fab
-
PEG-Maleimide
-
Reduction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0
-
Purification system and columns
Procedure:
-
Reduction of Disulfide Bond:
-
Dissolve the Fab in Reduction Buffer.
-
Add a 10 to 20-fold molar excess of DTT or TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bond and expose the free cysteine.
-
Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer to the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
Dissolve the PEG-Maleimide in the Reaction Buffer immediately prior to use.
-
-
PEGylation Reaction:
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess PEG-Maleimide.
-
-
Purification:
-
Purify the PEGylated Fab using SEC or IEX to separate the conjugate from unreacted components.[10]
-
Purification of PEGylated Biomolecules
The heterogeneity of the PEGylation reaction mixture necessitates robust purification methods to isolate the desired product.[10]
-
Size Exclusion Chromatography (SEC): SEC is a widely used technique that separates molecules based on their hydrodynamic volume.[11] The attachment of PEG chains significantly increases the size of the biomolecule, causing the PEGylated conjugate to elute earlier than the smaller, unreacted native protein.[11]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] PEGylation can shield charged residues on the protein surface, altering its overall charge and allowing for separation from the unmodified protein.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] The attachment of hydrophilic PEG chains can reduce the surface hydrophobicity of a protein, enabling its separation from the more hydrophobic native protein.
Characterization of PEGylated Biomolecules
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.[3][13] A multi-faceted analytical approach is typically required.
-
SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis is a simple and rapid method to qualitatively assess the outcome of a PEGylation reaction. PEGylated proteins will exhibit a significant increase in apparent molecular weight compared to the unmodified protein.[13]
-
HPLC-Based Methods: High-Performance Liquid Chromatography, particularly SEC-HPLC and Reversed-Phase (RP)-HPLC, are used for quantitative analysis of the reaction mixture, allowing for the determination of the degree of PEGylation and the purity of the final product.[3]
-
Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, confirming the degree of PEGylation.[14] Peptide mapping by LC-MS/MS after proteolytic digestion can identify the specific sites of PEG attachment.[3]
-
Biological Activity Assays: It is essential to confirm that the PEGylated biomolecule retains its biological function. Specific activity assays, such as enzyme kinetics or receptor binding assays, should be performed.[13]
Quantitative Data Summary
The following tables provide representative quantitative data on the effects of PEGylation.
Table 1: Influence of PEG-to-Antibody Molar Ratio on PEGylation Efficiency [8]
| PEG-to-Antibody Molar Ratio | Degree of PEGylation (PEG molecules/Ab) | Retained Binding Activity (%) |
| 5:1 | 1.8 | 95 |
| 10:1 | 3.2 | 82 |
| 20:1 | 5.1 | 65 |
| Note: These values are illustrative and will vary depending on the specific antibody and PEG reagent used. |
Table 2: Representative SEC Separation of a PEGylation Reaction Mixture [11]
| Analyte | Approximate Retention Time (min) | Peak Area (%) | Calculated Molecular Weight (kDa) by SEC-MALS |
| Aggregates | 7.5 | 1.2 | >150 |
| Mono-PEGylated Protein | 9.2 | 85.3 | ~60 |
| Native Protein | 10.1 | 10.5 | ~20 |
| Free PEG | 11.0 | 3.0 | ~40 |
| Note: Retention times and peak areas are dependent on the specific column, mobile phase, and biomolecule. |
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for NHS Ester Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for the covalent modification of primary amines in proteins, peptides, and other biomolecules.[1][2][3][4] This process forms a stable amide bond, making it a cornerstone technique for labeling biomolecules with tags such as fluorescent dyes, biotin, or therapeutic agents.[5] The success of this conjugation is critically dependent on carefully controlled reaction conditions to maximize the yield of the desired conjugate while minimizing side reactions.[1][2]
Core Principles of NHS Ester Reactivity
The fundamental reaction involves a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4][6] A significant competing reaction is the hydrolysis of the NHS ester by water, which becomes more pronounced at higher pH values and can reduce the efficiency of the conjugation.[1][2][3][6]
The reaction is highly pH-dependent.[7][8][9] At acidic pH, primary amines are protonated and non-nucleophilic, hindering the reaction.[2][3] Conversely, at alkaline pH, while the amine is more reactive, the rate of NHS ester hydrolysis increases.[2][3] Therefore, an optimal pH range is crucial for efficient coupling.[2]
Quantitative Summary of Reaction Conditions
The following tables summarize the key quantitative parameters for successful NHS ester coupling reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a balance between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often considered ideal.[3][7][8][9][10] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) slow down both aminolysis and hydrolysis, suitable for overnight reactions. Room temperature accelerates the reaction, allowing for shorter incubation times.[1] |
| Reaction Time | 30 minutes to overnight | Shorter times (30 min - 4 hours) are typical for room temperature reactions, while overnight incubation is common at 4°C.[1][6] |
| NHS Ester Molar Excess | 8 to 20-fold | An excess of the NHS ester is generally used to drive the reaction to completion. The optimal ratio depends on the protein and desired degree of labeling.[1][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency.[1][8] |
| Buffer Type | Concentration | pH Range | Suitability |
| Phosphate-Buffered Saline (PBS) | 50 - 100 mM | 7.2 - 7.4 | Commonly used; slower reaction but also slower hydrolysis.[5][10] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Frequently recommended for optimal pH.[5][7][8][10] |
| Borate Buffer | 20 - 50 mM | 8.0 - 9.0 | Useful for maintaining a stable pH at the higher end of the optimal range.[5] |
| HEPES Buffer | - | 7.2 - 8.5 | A non-amine containing buffer suitable for the physiological pH range.[10] |
Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, are incompatible as they compete with the target molecule for reaction with the NHS ester.[5][6][11][12][13] However, they are useful for quenching the reaction.[6][11][14]
Experimental Protocols
This protocol outlines a general procedure for conjugating an NHS ester to a protein, such as an antibody.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
NHS ester reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7][8][9][11][12]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4[10]
-
Desalting column or dialysis equipment for purification[8][14]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).[1]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][8][12]
-
-
Quench the Reaction:
-
Purify the Conjugate:
This protocol is adapted for the labeling of oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester reagent
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4]
-
Size-exclusion chromatography column (e.g., Glen Gel-Pak™) or equivalent for purification[4]
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[4]
-
-
Prepare the NHS Ester Solution:
-
Dissolve a 5-10 fold molar excess of the NHS ester in a small volume of anhydrous DMF or DMSO.[4]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Separate the labeled oligonucleotide from excess NHS ester and byproducts using a size-exclusion desalting column.[4]
-
Visualizations
Caption: NHS Ester Reaction Mechanism.
Caption: Experimental Workflow for NHS Ester Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. covachem.com [covachem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Activating Carboxylic Acid on PEG Linkers for Bioconjugation and Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in the development of therapeutics and advanced biomaterials. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance their pharmacological properties, including increased solubility, extended circulatory half-life, and reduced immunogenicity.[1] A common and versatile method for PEGylation involves the use of PEG linkers functionalized with a terminal carboxylic acid (-COOH). This functional group, however, is not inherently reactive towards common nucleophiles on biomolecules, such as primary amines, under physiological conditions.[1] Therefore, activation of the carboxylic acid is a critical prerequisite for efficient conjugation.
This document provides a detailed guide to the most common methods for activating the carboxylic acid on a PEG linker, with a primary focus on the widely used carbodiimide (B86325) chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Alternative activation strategies are also discussed, offering a comparative overview to aid in selecting the most appropriate method for a specific application.
Principle of Carboxylic Acid Activation
The core principle of carboxylic acid activation is to convert the hydroxyl moiety of the carboxyl group into a better leaving group, thereby creating a reactive intermediate that is susceptible to nucleophilic attack by a primary amine to form a stable amide bond.
EDC/NHS Chemistry
The most prevalent method for activating carboxylic acids for bioconjugation is the use of EDC and NHS (or its water-soluble analog, Sulfo-NHS).[2] This is a two-step, one-pot reaction:
-
Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive, but unstable, O-acylisourea intermediate.[3] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]
-
Formation of a semi-stable NHS ester: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency and stability of the activated linker, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[3][5] This NHS ester has a longer half-life, allowing for a more efficient reaction with the primary amines on the target molecule at a neutral to slightly basic pH (7.2-8.5).[3][6]
Comparative Overview of Activation Methods
The choice of activation reagent can significantly impact the efficiency, stability, and overall success of a PEGylation reaction. The following table summarizes key performance indicators for common activation methods.
| Feature | EDC/NHS Coupling | HATU Coupling | DCC/NHS Coupling |
| Reaction Environment | Aqueous or Organic | Primarily Organic | Primarily Organic |
| Typical Activation Time | 15-60 minutes at room temperature[7] | 15-30 minutes at room temperature[7] | 1-3 hours at 40°C[8] |
| Optimal Activation pH | 4.5 - 7.2[7] | Not applicable (non-nucleophilic base used)[7] | Not applicable |
| Optimal Conjugation pH | 7.0 - 8.5[7] | Not applicable | Not applicable |
| Comparative Amidation Yield | High[7] | Very High (~99% for model peptides)[7] | High |
| Key Advantages | Well-established, versatile (aqueous & organic), water-soluble byproducts. | High efficiency, fast reaction times, low racemization. | Cost-effective, high yield in organic synthesis. |
| Key Disadvantages | O-acylisourea intermediate is unstable, potential for side reactions.[3] | Higher cost, requires anhydrous conditions. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[9] |
Stability of Activated PEG-NHS Esters
The stability of the activated PEG-NHS ester is a critical factor, as it is susceptible to hydrolysis, which competes with the desired conjugation reaction. The rate of hydrolysis is highly dependent on pH and temperature.
| PEG-NHS Ester Linker Type | Hydrolysis Half-life (pH 8.0, 25°C) |
| Succinimidyl Valerate (SVA) | 33.6 minutes |
| Succinimidyl Butanoate (SBA) | 23.3 minutes |
| Succinimidyl Carbonate (SC) | 20.4 minutes |
| Succinimidyl Glutarate (SG) | 17.6 minutes |
| Succinimidyl Propionate (SPA) | 16.5 minutes |
| Succinimidyl Succinate (SS) | 9.8 minutes |
| Succinimidyl Succinamide (SSA) | 3.2 minutes |
| Succinimidyl Carboxymethylated (SCM) | 0.75 minutes |
Typically, the half-life triples when the pH is lowered by one unit. Aminolysis rates generally parallel hydrolysis rates.
Experimental Protocols
The following are detailed protocols for the activation of a carboxyl-terminated PEG linker and subsequent conjugation to an amine-containing molecule.
Protocol 1: Activation of PEG-COOH using EDC/NHS in Aqueous Buffer
This protocol is suitable for the activation of PEG-COOH for subsequent conjugation to proteins or other biomolecules in an aqueous environment.
Materials:
-
Carboxyl-terminated PEG linker (PEG-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[10]
-
Amine-containing molecule (e.g., protein)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Activation of PEG-COOH:
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately add the activated PEG-COOH solution to the protein solution.[11] The pH of the final reaction mixture should be between 7.2 and 8.0.
-
The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a 10- to 20-fold molar excess of the linker is a common starting point.[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[11]
-
Protocol 2: Activation of PEG-COOH using EDC/NHS in Organic Solvent
This protocol is suitable for activating PEG-COOH for conjugation to small molecules or other substrates soluble in organic solvents.
Materials:
-
Carboxyl-terminated PEG linker (PEG-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing molecule
-
Flash chromatography system for purification
Procedure:
-
Reaction Setup:
-
Activation of PEG-COOH:
-
In a separate vial, dissolve EDC·HCl (2.0 mmol) in a small amount of dry DCM (e.g., 0.5 mL).[8]
-
In another vial, dissolve NHS (2.0 mmol) in a minimal amount of anhydrous DMSO (e.g., 10 µL).[8]
-
Add the EDC solution followed by the NHS solution to the PEG-COOH solution.[8]
-
Stir the solution at room temperature for 30 minutes.[8]
-
-
Conjugation to Amine-Containing Molecule:
-
Purification:
-
The final product can be purified by flash chromatography.[8]
-
Protocol 3: Activation of PEG-COOH using HATU in Organic Solvent
This protocol provides an alternative to carbodiimide chemistry, often resulting in higher yields and faster reaction times.
Materials:
-
Carboxyl-terminated PEG linker (PEG-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule
-
Flash chromatography or HPLC system for purification
Procedure:
-
Reaction Setup:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve PEG-COOH in the chosen anhydrous solvent.
-
-
Activation and Conjugation:
-
Add 1.1 to 1.5 equivalents of HATU to the solution.[7]
-
Add 2 to 3 equivalents of DIPEA.[7]
-
Stir the mixture at room temperature for 15-30 minutes to allow for activation.[7]
-
Add a solution of the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.[7]
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[7]
-
-
Work-up and Purification:
-
Upon reaction completion, dilute the mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography or HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism for the EDC/NHS activation of a PEG-carboxylic acid.
Caption: General experimental workflow for aqueous EDC/NHS PEGylation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inactive EDC/NHS/Sulfo-NHS due to hydrolysis. | Store reagents desiccated at -20°C. Allow to warm to room temperature before opening. Prepare solutions immediately before use.[11] |
| Suboptimal pH for activation or conjugation. | Use a two-step protocol with appropriate buffers: pH 4.5-6.0 for activation (e.g., MES) and pH 7.2-8.5 for conjugation (e.g., PBS).[3] | |
| Buffer contains competing nucleophiles (e.g., Tris, glycine). | Use non-amine, non-carboxylate containing buffers for the reaction.[3] | |
| Hydrolysis of the activated PEG-NHS ester. | Perform the conjugation step immediately after activation. Work quickly and keep solutions cool if necessary. | |
| Protein Aggregation/Precipitation | High concentration of organic co-solvent or EDC. | Ensure the final concentration of organic solvent (e.g., DMSO, DMF) is low (<10%). Try reducing the molar excess of EDC. |
| Protein instability in the reaction buffer. | Ensure the protein is soluble and stable in the chosen buffers. Perform a buffer exchange if necessary. | |
| Difficulty in Purification | Formation of N-acylurea byproduct (with EDC). | Optimize reaction conditions to minimize side product formation (e.g., ensure sufficient NHS is used). Consider alternative purification methods like ion-exchange or reversed-phase chromatography.[4] |
Conclusion
The activation of carboxylic acid-terminated PEG linkers is a fundamental step in the synthesis of a wide range of bioconjugates and drug delivery systems. The EDC/NHS method remains a robust and versatile choice for both aqueous and organic-phase reactions. However, for applications requiring very high efficiency or for challenging conjugations, alternative reagents such as HATU may offer significant advantages. Careful consideration of reaction conditions, particularly pH, reagent stability, and buffer composition, is critical to achieving high yields and a homogenous product. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively activate PEG-carboxylic acids and advance their development of novel PEGylated therapeutics.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Site-Specific Protein Modification Using PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development.[1] It enhances the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals by increasing their hydrodynamic size, which in turn reduces renal clearance and shields the protein from proteolytic degradation and immune recognition.[2][3] Site-specific PEGylation, in particular, offers significant advantages over random conjugation methods by producing homogeneous products with predictable and consistent biological activity.[4][5] This avoids the generation of heterogeneous mixtures of positional isomers, which can lead to reduced protein activity and complications in purification and characterization.[6][7]
These application notes provide a comprehensive overview of key strategies for site-specific protein PEGylation, detailed experimental protocols for conjugation and characterization, and quantitative data to guide researchers in developing next-generation protein therapeutics.
Core Principles and Strategies
Site-specific PEGylation leverages the unique reactivity of certain amino acid residues or incorporates novel functionalities into the protein backbone. The choice of strategy depends on the protein's structure, the desired location of the PEG chain, and the required stability of the linkage.
Key strategies include:
-
Cysteine-Specific PEGylation: This is one of the most common methods, targeting the thiol group of cysteine residues.[6] Since free cysteines are relatively rare in proteins, site-directed mutagenesis can be used to introduce a single cysteine at a desired location for precise PEG attachment.[6][8] Reagents like PEG-maleimide react specifically with the sulfhydryl group to form a stable thioether bond.[8][9]
-
N-Terminal Specific PEGylation: The α-amino group at the N-terminus of a protein has a lower pKa (typically 6-8) compared to the ε-amino groups of lysine (B10760008) residues (~10.5).[4] By controlling the reaction pH (typically pH 5-6.5), reagents like PEG-aldehyde can selectively react with the N-terminal amine via reductive amination, forming a stable secondary amine linkage.[4][5]
-
Unnatural Amino Acid (UAA) Incorporation: This powerful technique involves genetically encoding a non-canonical amino acid containing a bioorthogonal chemical handle (e.g., an azide (B81097) or alkyne group) at a specific site in the protein.[10][11] The protein is then expressed and can be specifically conjugated to a PEG linker containing the complementary reactive group via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][12][13]
-
Enzymatic Ligation: Enzymes like Sortase A (SrtA) can be used to catalyze the formation of a native peptide bond between a protein and a PEGylated peptide.[14][15] SrtA recognizes a specific C-terminal sorting signal (e.g., LPXTG) on the target protein and cleaves it, subsequently ligating it to an N-terminal glycine-containing PEG molecule.[15][16] This method offers high specificity under mild reaction conditions.[14]
Data Presentation: Comparison of Methods and Characterization Techniques
Quantitative data is crucial for selecting the appropriate PEGylation strategy and for quality control. The following tables summarize key parameters for different methods and analytical techniques.
Table 1: Comparison of Site-Specific PEGylation Strategies
| Strategy | Target Residue/Motif | Linkage Chemistry | Key Advantages | Key Limitations |
| Cysteine-Specific | Cysteine | Thioether (e.g., Maleimide) | High specificity, stable bond, well-established chemistry.[6][8] | Requires accessible, non-essential cysteine or mutagenesis; potential for disulfide bond disruption.[8] |
| N-Terminal Specific | N-terminal α-amine | Secondary Amine (Reductive Amination) | Utilizes native protein structure, avoids mutagenesis, stable bond.[4][5] | Only one site per protein; requires precise pH control to avoid lysine modification.[4] |
| UAA Incorporation | Genetically encoded UAA | Triazole (Click Chemistry) | High specificity, bioorthogonal, versatile for different linkers.[4][10] | Requires genetic engineering, expression of orthogonal tRNA/synthetase pairs, and specialized reagents.[17][18] |
| Enzymatic Ligation | C-terminal LPXTG / N-terminal Glycine (B1666218) | Native Peptide Bond | Extremely high specificity, mild reaction conditions, forms native bond.[14][15] | Requires specific recognition sequences, enzyme expression/purification, and can be reversible.[14][19] |
Table 2: Summary of Analytical Techniques for PEGylated Protein Characterization
| Analytical Technique | Parameter(s) Measured | Principle | Advantages | Limitations |
| SDS-PAGE | Apparent Molecular Weight, Degree of PEGylation (qualitative) | Separation based on size. | Simple, rapid, widely available for initial assessment.[2] | Low resolution, provides apparent MW which can be overestimated, not quantitative.[20] |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregation, Hydrodynamic Size | Separation based on hydrodynamic radius. | Quantifies purity, separates unreacted protein/PEG, detects aggregates.[1][2] | Does not separate positional isomers; elution is not directly related to actual molecular weight.[21] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Positional Isomers | Separation based on hydrophobicity. | High resolution, can separate isomers and quantify reaction efficiency.[22][23] | Can be denaturing, requires method development for each protein. |
| Mass Spectrometry (MS) | Absolute Molecular Weight, Degree of PEGylation, Site of PEGylation | Measures mass-to-charge ratio. | Provides accurate mass, confirms degree of PEGylation, can identify modification sites via peptide mapping.[24][25] | Heterogeneity of PEG can complicate spectra; requires specialized instrumentation.[24][26] |
| Activity Assays | Biological Function | Measures specific biological activity (e.g., enzyme kinetics, receptor binding). | Directly assesses the impact of PEGylation on the protein's intended function.[2] | Assay development is specific to each protein and its mechanism of action. |
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz illustrate key experimental workflows and chemical reactions involved in site-specific PEGylation.
Experimental Protocols
The following protocols provide detailed methodologies for common site-specific PEGylation and characterization techniques.
Protocol 1: Cysteine-Specific PEGylation using PEG-Maleimide
This protocol describes the site-specific conjugation of a maleimide-activated PEG to a protein containing a single, accessible cysteine residue.[6]
Materials:
-
Protein solution (in a non-thiol buffer like PBS or HEPES, pH 6.5-7.5)
-
PEG-Maleimide (e.g., mPEG-MAL, 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine
-
Purification column (e.g., Size-Exclusion Chromatography)
Methodology:
-
Protein Preparation: Ensure the protein is pure and in a buffer free of thiol-containing reagents. If necessary, reduce any disulfide-bonded cysteines not intended for PEGylation and subsequently block them, or perform a buffer exchange into the Reaction Buffer.
-
Reaction Setup: Dissolve the PEG-Maleimide in the Reaction Buffer immediately before use. Add the PEG-Maleimide solution to the protein solution. A 5- to 10-fold molar excess of PEG over protein is a typical starting point.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. The slower reaction rate at 4°C can sometimes improve selectivity.[8]
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess PEG-Maleimide. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and quenching reagent using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Analysis: Analyze the purified fractions using SDS-PAGE and Mass Spectrometry to confirm successful conjugation and purity.
Protocol 2: Site-Specific PEGylation via UAA Incorporation and Click Chemistry
This protocol outlines the PEGylation of a protein containing a p-azidophenylalanine (pAzF) residue with an alkyne-functionalized PEG.[4][10]
Materials:
-
Purified protein containing pAzF (in PBS or similar buffer, pH 7.4)
-
Alkyne-PEG (e.g., DBCO-PEG) for copper-free click chemistry
-
For Copper-Catalyzed Click Chemistry (CuAAC):
-
Alkyne-PEG
-
Copper (II) Sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)[27]
-
Methodology (Copper-Free):
-
Protein Preparation: Ensure the purified, pAzF-containing protein is in a suitable buffer at a known concentration.
-
Reaction Setup: Dissolve the DBCO-PEG in the same buffer. Add a 5- to 20-fold molar excess of DBCO-PEG to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE.
-
Purification: Remove excess PEG reagent and unreacted protein by SEC or another suitable chromatographic method.
-
Analysis: Confirm the covalent modification using SDS-PAGE (for a mobility shift) and Mass Spectrometry (for a precise mass increase corresponding to the PEG chain).
Protocol 3: Sortase-Mediated Ligation (SML) for N-Terminal PEGylation
This protocol describes the ligation of a PEG molecule with an N-terminal glycine motif to a protein engineered with a C-terminal LPETG recognition sequence.[16][28]
Materials:
-
Target Protein with a C-terminal LPETG-His₆ tag
-
(Gly)₃-PEG: A PEG molecule functionalized with an N-terminal triglycine (B1329560) peptide
-
Sortase A (SrtA), preferably a variant with enhanced activity
-
SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Ni-NTA affinity resin (for purification)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (e.g., at 50 µM), (Gly)₃-PEG (5- to 10-fold molar excess), and SrtA (e.g., at 10 µM) in the SML Buffer.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25-37°C) for 2-6 hours.[16] The reaction progress can be monitored by SDS-PAGE, observing the disappearance of the starting protein and the appearance of a higher molecular weight product.
-
Purification: After the reaction, the mixture will contain the desired PEGylated product, unreacted (Gly)₃-PEG, SrtA (often His-tagged), and the cleaved C-terminal His-tag peptide. The unreacted target protein and the SrtA enzyme can be removed by passing the mixture over a Ni-NTA affinity resin.
-
Final Purification: The flow-through, containing the PEGylated protein and excess (Gly)₃-PEG, can be further purified by SEC to yield the final, pure product.
-
Analysis: Verify the final product by SDS-PAGE and Mass Spectrometry.
Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE
This protocol describes the use of SDS-PAGE for the initial assessment of a PEGylation reaction.[2]
Materials:
-
PEGylated protein reaction mixture
-
Unmodified protein (as a control)
-
2X Laemmli sample buffer
-
Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Methodology:
-
Sample Preparation: Mix samples from the PEGylation reaction (e.g., time points 0, 1 hr, 4 hr, and the quenched final reaction) with an equal volume of 2X Laemmli sample buffer. Prepare the unmodified protein control similarly.
-
Heating: Heat all samples at 95°C for 5 minutes.
-
Gel Loading: Load 10-20 µg of protein per well, including the molecular weight standards.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with Coomassie Blue and then destain to visualize the protein bands. Image the gel using a gel documentation system.
-
Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein.[2] A successful reaction will show a new band (or bands) with a significantly higher apparent molecular weight and a corresponding decrease in the intensity of the unmodified protein band. The presence of multiple bands may indicate a mixture of mono-, di-, or higher-order PEGylated species.[2][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 15. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 16. roboklon.com [roboklon.com]
- 17. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 26. enovatia.com [enovatia.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Sortase-Mediated Ligation of Purely Artificial Building Blocks [mdpi.com]
Application Notes and Protocols for Amino-PEG24-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-Boc is a heterobifunctional linker that has emerged as a critical tool in the development of advanced targeted drug delivery systems. This molecule features a Boc-protected amine and a terminal carboxylic acid, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This distinct architecture offers a modular and controlled approach to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.
The 24-unit PEG chain is of particular interest as it provides a balance between sufficient length to impart desirable pharmacokinetic properties and a defined structure for reproducible manufacturing. The principal advantages of incorporating a PEG-24 linker include:
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated therapeutic, which can reduce renal clearance and prolong circulation half-life.
-
Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect the therapeutic agent from enzymatic degradation.
-
Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the host's immune system, thereby decreasing the likelihood of an immune response.
-
Controlled Conjugation: The terminal Boc-protected amine and carboxylic acid allow for a stepwise and controlled conjugation of targeting ligands and therapeutic payloads.
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols, representative quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems functionalized with a 24-unit PEG linker. It is important to note that specific values will vary depending on the drug, targeting ligand, and nanoparticle formulation.
Table 1: Representative Pharmacokinetic Parameters of a PEG24-Linked Antibody-Drug Conjugate (ADC)
| Parameter | Value | Reference |
| Half-life (t½) | Prolonged | [1] |
| Tumor Suppression | Demonstrated | [1] |
| Animal Tolerability | Enhanced | [1] |
Table 2: Representative Physicochemical Properties of Targeted Nanoparticles with PEG24 Linker
| Parameter | Non-Targeted Nanoparticles | Targeted Nanoparticles |
| Average Size (nm) | 100 - 200 | 110 - 220 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 to -25 | -10 to -20 |
| Drug Loading Capacity (%) | 5 - 15 | 5 - 15 |
| Encapsulation Efficiency (%) | 70 - 90 | 70 - 90 |
Table 3: Representative In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Parameter | Non-Targeted Nanoparticles | Targeted Nanoparticles |
| Target Receptor-Positive | Cellular Uptake (%) | 20 - 40 | 70 - 90 |
| IC50 (nM) | 500 - 1000 | 50 - 150 | |
| Target Receptor-Negative | Cellular Uptake (%) | 15 - 30 | 20 - 35 |
| IC50 (nM) | > 1000 | > 1000 |
Signaling Pathways in Targeted Drug Delivery
Targeted drug delivery systems are designed to interact with specific receptors on the surface of cancer cells, leading to internalization and drug release. The following diagrams illustrate key signaling pathways often exploited for this purpose.
Caption: EGFR signaling pathway and nanoparticle targeting.
Caption: Integrin-mediated signaling and nanoparticle uptake.
Caption: Folate receptor-mediated endocytosis for drug delivery.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a targeted drug delivery system using this compound. Optimization will be required for specific applications.
Protocol 1: Conjugation of a Targeting Ligand to this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a targeting ligand (e.g., a peptide or antibody).
References
Application Notes and Protocols for Incorporating Amino-PEG24-Boc into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, tunable mechanical properties, and high water content that mimics the native extracellular matrix.[1][2][3] The functionalization of PEG polymers is a critical step in creating bioactive scaffolds that can support cell adhesion, proliferation, and differentiation, or enable the controlled release of therapeutic agents.[][5]
Amino-PEG24-Boc is a heterobifunctional linker that provides a valuable tool for hydrogel modification. It features a terminal primary amine and a Boc (tert-butyloxycarbonyl)-protected amine. This structure allows for the covalent incorporation of the PEG linker into the hydrogel matrix via the primary amine, while the Boc-protected amine can be deprotected post-gelation to introduce a reactive primary amine. This newly exposed amine can then be used for the subsequent conjugation of bioactive molecules, such as cell-adhesive peptides (e.g., RGD), growth factors, or drugs.[1][6] This sequential functionalization enables the creation of hydrogels with precisely controlled biochemical and physical properties.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into hydrogels, their characterization, and their application in controlled drug delivery and cell scaffolding.
Data Presentation
The following tables summarize typical quantitative data for PEG-based hydrogels. The specific values for hydrogels incorporating this compound will depend on the specific crosslinking chemistry, polymer concentration, and other experimental conditions.
Table 1: Physicochemical Properties of Functionalized PEG Hydrogels
| Property | 4-Arm PEG-Amine Hydrogel | Thiol-Ene Photo-Click Hydrogel | Michael-Type Addition Hydrogel | Reference |
| Polymer Concentration (% w/v) | 5 - 20 | 3 - 10 | 5 - 10 | [1][2][7] |
| Gelation Time | 5 - 30 minutes | < 1 minute (with photoinitiator) | 5 - 60 minutes | [2] |
| Shear Modulus (G') | 1 - 50 kPa | 1 - 100 kPa | 1 - 30 kPa | [2][7] |
| Swelling Ratio (q) | 10 - 40 | 5 - 25 | 8 - 30 | [2][8][9] |
| Mesh Size (ξ) | 5 - 20 nm | 3 - 15 nm | 4 - 18 nm | [2] |
Table 2: In Vitro Drug Release Kinetics from PEG Hydrogels
| Model Drug | Release Mechanism | Release Half-Life (t1/2) | Burst Release (%) | Reference |
| Doxorubicin (Small Molecule) | Fickian Diffusion | 48 - 96 hours | 15 - 30 | [10] |
| Bovine Serum Albumin (Protein) | Diffusion & Degradation | 5 - 10 days | 10 - 25 | [11] |
| Monoclonal Antibody (Large Protein) | Primarily Degradation | 14 - 28 days | 5 - 15 | [11] |
Experimental Protocols
Protocol 1: Hydrogel Synthesis via EDC/NHS Coupling
This protocol describes the incorporation of this compound into a hydrogel using a multi-arm PEG-NHS ester as the crosslinker. The primary amine of this compound reacts with the NHS ester to form a stable amide bond, integrating the linker into the hydrogel network.
Materials:
-
4-Arm PEG-Succinimidyl Carboxymethyl Ester (4-Arm PEG-NHS), 10 kDa
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine
-
Ninhydrin (B49086) reagent
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-Arm PEG-NHS in anhydrous DMF or DMSO to a final concentration of 10% (w/v).
-
Dissolve this compound in PBS (pH 7.4) to the desired final concentration (e.g., to achieve a 1:0.1 to 1:0.5 molar ratio of NHS to amine).
-
-
Hydrogel Formation:
-
Mix the 4-Arm PEG-NHS solution with the this compound solution.
-
Vortex the mixture gently and pipette into a mold (e.g., a 1 mL syringe with the tip removed).
-
Allow the hydrogel to crosslink at room temperature for 30-60 minutes, or until a stable gel is formed.
-
-
Boc Deprotection:
-
Immerse the formed hydrogel in a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[1]
-
Neutralize the hydrogel by washing extensively with PBS containing 5% triethylamine, followed by several washes with PBS (pH 7.4).[1]
-
Confirm the presence of free amine groups using a ninhydrin test. A purple color indicates successful deprotection.[1]
-
Protocol 2: Characterization of Hydrogel Properties
Swelling Ratio Measurement:
-
After gelation, carefully remove the hydrogel from the mold and record its initial weight (Ws).
-
Immerse the hydrogel in PBS at 37°C for 48 hours to reach equilibrium swelling.[2]
-
Remove the hydrogel, gently blot to remove excess surface water, and record the swollen weight (Ws).
-
Lyophilize the hydrogel to obtain the dry weight (Wd).
-
Calculate the swelling ratio (q) as: q = Ws / Wd
Mechanical Testing (Rheometry):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Perform a frequency sweep at a constant strain (typically 1%) to determine the mechanical properties of the hydrogel.[7]
Protocol 3: Controlled Drug Release Study
-
Drug Loading:
-
Incorporate a model drug during the hydrogel formation step by dissolving it in the precursor solution.
-
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time points, collect the supernatant and replace it with fresh PBS.
-
Quantify the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). .
-
-
Data Analysis:
-
Calculate the cumulative drug release at each time point.
-
Analyze the release kinetics using models such as the Higuchi or Korsmeyer-Peppas models to understand the release mechanism.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polysciences.com [polysciences.com]
- 5. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Engineering PEG-based hydrogels to foster efficient endothelial network formation in free-swelling and confined microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Oligonucleotides with Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in the development of therapeutic and diagnostic oligonucleotides. PEGylation can significantly enhance the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their solubility, stability against nuclease degradation, and in vivo circulation half-life, while reducing immunogenicity.[1][2][3]
This document provides detailed application notes and protocols for the labeling of amino-modified oligonucleotides with Amino-PEG24-Boc. This heterobifunctional linker consists of a 24-unit PEG spacer that provides a long, flexible, and hydrophilic bridge. One terminus of the linker is an amine group protected by a tert-butyloxycarbonyl (Boc) group, and the other is a carboxylic acid. For conjugation to an amino-modified oligonucleotide, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amine on the oligonucleotide to form a stable amide bond.[2][4] The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, allowing for further conjugation of other molecules such as targeting ligands or imaging agents.[2]
Principle of the Reaction
The labeling process involves a two-step procedure. First, the carboxylic acid group of this compound is activated to an NHS ester. This activated linker then reacts with a primary amine on a modified oligonucleotide. The primary amine on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amine is deprotonated and thus more nucleophilic.[2][4]
Data Presentation
The following tables summarize the recommended reaction conditions and expected outcomes for the labeling of amino-modified oligonucleotides with this compound and the subsequent Boc deprotection.
Table 1: Recommended Reagent Concentrations and Ratios for Labeling Reaction
| Reagent | Recommended Concentration | Molar Excess (relative to Oligonucleotide) |
| Amino-Modified Oligonucleotide | 0.3 - 0.8 mM in conjugation buffer | 1 |
| Boc-NH-PEG24-NHS Ester | ~14 mM in anhydrous DMSO | 5 - 10 equivalents |
Note: The optimal molar excess of the NHS ester may need to be determined empirically for specific oligonucleotides and reaction conditions.[2]
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Concentration | Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% - 50% (v/v) | 1 - 2 hours | Room Temperature |
Table 3: Representative Purification and Characterization Data
| Parameter | Method | Typical Result |
| Purification of Boc-Protected Oligonucleotide | ||
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of labeled from unlabeled oligonucleotide. |
| Purity | >95% (as determined by analytical RP-HPLC) | |
| Characterization of Final Conjugate | ||
| Identity Confirmation | Electrospray Ionization Mass Spectrometry (ESI-MS) | Observed mass corresponds to the theoretical mass. |
| Purity Analysis | Analytical RP-HPLC | Single major peak corresponding to the purified product. |
| Yield | ||
| Overall Yield | Varies depending on oligonucleotide sequence and reaction scale | 50-70% (typical) |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester (if starting from the acid)
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester for subsequent reaction with an amino-modified oligonucleotide.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.1 equivalents of NHS (or Sulfo-NHS for aqueous reactions) and 1.1 equivalents of DCC (or EDC).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
The resulting solution containing the Boc-NH-PEG24-NHS ester can be used directly in the next step or the solvent can be removed under vacuum and the product stored under inert gas at -20°C. For immediate use in oligonucleotide labeling, the activated linker can be dissolved in anhydrous DMSO.
Protocol 2: Labeling of Amino-Modified Oligonucleotide with Boc-NH-PEG24-NHS Ester
This protocol details the reaction of an amine-modified oligonucleotide with the pre-activated Boc-NH-PEG24-NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
Boc-NH-PEG24-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[4]
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 - 0.8 mM.
-
NHS Ester Preparation: Immediately before use, prepare a ~14 mM solution of Boc-NH-PEG24-NHS ester in anhydrous DMSO. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[1]
-
Labeling Reaction: Add 5-10 molar equivalents of the Boc-NH-PEG24-NHS ester solution to the oligonucleotide solution.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours. For light-sensitive applications, protect the reaction vessel from light.[2]
-
Purification: Proceed immediately to the purification of the Boc-protected oligonucleotide conjugate as described in Protocol 3.
Protocol 3: Purification of Boc-Protected PEGylated Oligonucleotide
Purification is essential to remove unreacted and hydrolyzed NHS ester, as well as any unlabeled oligonucleotide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[2]
Materials:
-
Crude labeling reaction mixture
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The hydrophobic Boc group will cause the labeled oligonucleotide to have a longer retention time than the unlabeled oligonucleotide.[2]
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the Boc-protected oligonucleotide conjugate.
-
Analysis and Drying:
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and dry them using a vacuum concentrator.
-
Protocol 4: Boc Deprotection of PEGylated Oligonucleotide
This protocol describes the removal of the Boc protecting group to yield a primary amine for further functionalization.
Materials:
-
Purified, dried Boc-protected oligonucleotide
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
(Optional) Scavenger: Triisopropylsilane (TIS)
-
Nuclease-free water
Procedure:
-
Deprotection Reaction: Dissolve the dried Boc-protected oligonucleotide in the TFA/DCM solution. If desired, add a scavenger such as TIS (e.g., 5% v/v) to prevent side reactions.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[2]
-
TFA Removal: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.
-
Purification: The resulting deprotected oligonucleotide can be purified by RP-HPLC (as in Protocol 3) or by ethanol (B145695) precipitation.
Protocol 5: Characterization of the Final Conjugate
The purity and identity of the final PEGylated oligonucleotide should be confirmed using analytical techniques such as RP-HPLC and mass spectrometry.
-
RP-HPLC: Analysis by RP-HPLC should show a single major peak corresponding to the purified product. The deprotected product will have a shorter retention time compared to the Boc-protected intermediate due to the loss of the hydrophobic Boc group.[2]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final conjugate. The observed mass should correspond to the theoretical mass of the oligonucleotide plus the mass of the PEG linker.[2]
Visualizations
Caption: Experimental workflow for labeling and deprotection.
Caption: Reaction mechanism of NHS ester with an amino-modified oligonucleotide.
References
Application Notes and Protocols for Peptide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, is a cornerstone bioconjugation technique in drug development. This modification enhances the therapeutic properties of peptides by increasing their hydrodynamic size, which in turn improves solubility, extends the circulating half-life, and reduces immunogenicity and renal clearance.[1][2][3] The strategic choice of PEGylation chemistry is paramount and is dictated by the available functional groups on the peptide, most commonly primary amines (N-terminus and lysine (B10760008) residues) or free thiols (cysteine residues).[1][4]
These application notes provide a comprehensive guide to the experimental procedures for peptide PEGylation, including detailed protocols, data presentation for quantitative analysis, and visual workflows to ensure successful and reproducible outcomes.
PEGylation Strategies
The selection of an appropriate PEGylation method is crucial for preserving the biological activity of the peptide while achieving the desired therapeutic enhancements.[2] The primary strategies target specific functional groups on the peptide.
-
Amine-Reactive PEGylation: This common approach utilizes N-hydroxysuccinimide (NHS) esters of PEG, which react with primary amines at a neutral to slightly basic pH (7-9) to form stable amide bonds.[1] While robust, this method can lead to a heterogeneous mixture of products if multiple primary amines are present.[1]
-
Thiol-Reactive PEGylation: This highly specific method employs PEG derivatives with a maleimide (B117702) group that selectively reacts with the sulfhydryl group of a cysteine residue at a pH range of 6.5-7.5, forming a stable thioether bond.[1][5] This strategy is ideal for site-specific PEGylation if the peptide contains a single cysteine residue.[1]
Experimental Workflow
The general workflow for peptide PEGylation encompasses several critical stages, from initial peptide preparation to the final characterization of the purified product.[1] Adherence to a structured workflow is essential for achieving consistent and reproducible results.
References
Application Notes and Protocols for Click Chemistry Utilizing Modified Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, drug delivery, and molecular biology, the need for precise and efficient molecular ligation technologies is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often biocompatible, conditions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools for researchers.[2][3]
This document provides detailed application notes and protocols for the use of Amino-PEG24-Boc linkers that have been modified for click chemistry. These heterobifunctional linkers incorporate a 24-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility, improves pharmacokinetics, and provides a flexible scaffold.[4][5] One terminus features a tert-butyloxycarbonyl (Boc)-protected amine, allowing for controlled, sequential conjugation, while the other end is functionalized with a bioorthogonal handle—either an azide (B81097) or a strained alkyne—for click chemistry.[6][7]
These modified this compound linkers are instrumental in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][8]
Core Applications
Bioconjugation and PEGylation
The modification of proteins, peptides, and other biomolecules with PEG chains (PEGylation) can significantly improve their therapeutic properties, including increased serum half-life and reduced immunogenicity.[4] By employing a click chemistry-functionalized this compound linker, PEGylation can be achieved with high site-specificity. The azide or alkyne group on the linker allows for covalent attachment to a biomolecule that has been correspondingly modified with a complementary click handle. The Boc-protected amine remains available for subsequent conjugation of another molecule of interest after deprotection.
Antibody-Drug Conjugate (ADC) Development
ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[11] Modified this compound linkers enable the construction of ADCs with a defined drug-to-antibody ratio (DAR).[5] The click chemistry handle can be used to attach the cytotoxic payload, while the Boc-protected amine, after deprotection, can be conjugated to the antibody, or vice-versa. The long PEG24 chain can help to mitigate aggregation issues often associated with hydrophobic payloads.[5]
PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[6] The linker connecting the POI-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex.[6] The modular nature of click chemistry is ideally suited for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.[12] An Azido-PEG24-NH-Boc linker, for example, can be sequentially conjugated to the two ligands to generate the final PROTAC molecule.[6]
Data Presentation
Table 1: Physicochemical Properties of a Representative Modified Linker
| Property | Value |
| Compound Name | Azido-PEG24-NH-Boc |
| Molecular Formula | C55H108N4O26 |
| Molecular Weight | 1229.47 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | -20°C, desiccated |
Table 2: Comparative Quantitative Data for Azide-Alkyne Click Chemistry Reactions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Catalyst | Copper(I) (typically from CuSO₄ + Sodium Ascorbate)[2] | None (Copper-free)[3] |
| Typical Reaction Time | 1 - 4 hours[4][12] | 2 - 12 hours[7][13] |
| Reaction Temperature | Room Temperature[12] | Room Temperature to 37°C[3] |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[14] | 0.18 - 1.22 M⁻¹s⁻¹ (for DBCO)[7] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity[2] | High, suitable for live-cell and in vivo applications[3] |
| Expected Yield | High (>90%) | High (>90%) |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Derivatives
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected Amino-PEG24-linker derivative (e.g., Azido-PEG24-NH-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (e.g., 10-20 mg/mL).
-
Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[7]
-
Quenching: Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected amino-PEG linker.
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized molecule and an azide-functionalized PEG linker (e.g., Azido-PEG24-NH-Boc).
Materials:
-
Azido-PEG24-NH-Boc (1.1 equivalents)
-
Alkyne-functionalized molecule (1.0 equivalent)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand (optional, but recommended)
-
Solvent: e.g., a 1:1 mixture of tert-butanol (B103910) and water, or DMF/water[12]
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of Azido-PEG24-NH-Boc in DMF or DMSO.
-
Prepare a 10 mM solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Freshly prepare a 1 M solution of sodium ascorbate in deionized water.[12]
-
If using a ligand, prepare a 50 mM solution of THPTA or TBTA.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule.
-
Add the Azido-PEG24-NH-Boc solution.
-
Add the solvent to achieve a final concentration of approximately 10-50 mM of the limiting reagent.[12]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution.
-
If used, add the ligand solution.
-
Add the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to Cu(I).[12]
-
-
Reaction and Monitoring:
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with a solution of EDTA to remove copper ions, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between a DBCO-functionalized molecule and an azide-functionalized PEG linker.
Materials:
-
Azido-PEG24-NH-Boc (1.5 to 4-fold molar excess)
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester activated protein)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4[13]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized molecule with a 1.5 to 4-fold molar excess of the Azido-PEG24-NH-Boc in the reaction buffer.[13]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[13] The reaction progress can be monitored by SDS-PAGE (for proteins), LC-MS, or UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 309 nm.[7]
-
Purification: Purify the conjugate to remove excess unreacted linker and other reagents using an appropriate method such as SEC or dialysis.[7]
-
Characterization: Analyze the final conjugate by SDS-PAGE (which will show a molecular weight shift) and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. abzena.com [abzena.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amino-PEG24-Boc Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Amino-PEG24-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of this compound?
Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group from this compound can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][2][3]
-
Steric Hindrance: The long polyethylene (B3416737) glycol (PEG) chain of this compound can sterically hinder the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction rate.[1][3][4]
-
Poor Solubility: For the reaction to be efficient, the this compound must be fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[3]
-
Reagent Quality: The purity of the reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[5]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be used to identify and quantify the extent of Boc deprotection:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively monitor the reaction. The deprotected amine product is more polar and will have a lower Rf value compared to the Boc-protected starting material.[2][4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative technique to measure the consumption of the starting material and the formation of the product by comparing peak areas.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides accurate mass information, confirming the removal of the Boc group (mass difference of 100.12 g/mol ) and allowing for the quantification of starting material, product, and any byproducts.[2][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can provide definitive evidence of deprotection by showing the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[6][9]
Q3: What are common side reactions during Boc deprotection and how can they be minimized?
The acidic conditions of Boc deprotection can lead to side reactions:
-
Alkylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues.[2][7] This can be minimized by adding "scavengers" to the reaction mixture, such as triisopropylsilane (B1312306) (TIS).[2][6]
-
Cleavage of Other Acid-Labile Groups: If the molecule contains other acid-sensitive functional groups (e.g., t-butyl esters), they may also be cleaved under the deprotection conditions.[2][6] Careful optimization of reaction conditions is necessary in such cases.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues related to the incomplete deprotection of this compound.
Issue 1: Incomplete Deprotection Observed
-
Symptoms:
-
TLC analysis shows a persistent spot corresponding to the starting material.[6]
-
HPLC or LC-MS analysis indicates a significant amount of the Boc-protected compound remaining.[6][9]
-
¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm.[9]
-
The subsequent reaction step gives a low yield, suggesting the amine is not fully deprotected.[6]
-
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection. The effectiveness of a particular condition can be substrate-dependent.
| Reagent | Concentration | Solvent | Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (B109758) (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |
Table adapted from general protocols for Boc deprotection of PEG linkers.[10]
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound using TFA/DCM
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][2]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][3] If necessary, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).[3][6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[3][10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2][6]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[2][6][11] The resulting deprotected amine (as a TFA salt) can be used directly or further purified.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Calibration: Prepare a calibration curve using known concentrations of the starting material (this compound) and the expected deprotected product.[2]
-
Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1][2][6]
-
Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.[1][2][6]
-
Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1][2][6]
-
Quantification: Analyze the chromatogram to determine the relative peak areas of the starting material and the product.[1][2][6] Plot the percentage of starting material remaining and product formed over time to determine the reaction endpoint.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Excess Amino-PEG24-Boc
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Amino-PEG24-Boc from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after my reaction?
A1: Residual this compound can lead to several complications in downstream applications and analyses. Unreacted PEG linkers can compete for binding sites in biological assays, interfere with characterization techniques such as mass spectrometry and HPLC, and result in inaccurate quantification of your final product. For therapeutic applications, failure to remove excess reagents can impact the overall efficacy and safety of a drug candidate.[1]
Q2: What are the primary methods for removing unreacted this compound?
A2: The choice of purification method is highly dependent on the properties of your desired product. The most common and effective strategies are:
-
Flash Column Chromatography: A standard, cost-effective method for separating compounds based on polarity. It is highly effective for most small-molecule products.[2][3]
-
Liquid-Liquid Extraction (LLE): A useful initial or standalone purification step to remove highly polar or non-polar impurities by partitioning them between immiscible aqueous and organic phases.[2][3]
-
Precipitation: An effective method if the product and the excess PEG reagent have significantly different solubilities in a particular solvent system. Often, the PEG reagent can be precipitated out using a non-polar solvent like diethyl ether.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for achieving high purity, especially for small- to medium-scale purifications. It separates molecules based on hydrophobicity.[2][6]
-
Size-Exclusion Chromatography (SEC): Useful if your product is significantly larger than the this compound linker, such as a protein or large polymer.[1][6]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on the nature of your product (e.g., small molecule, biomolecule), its polarity, solubility, and stability, as well as the scale of your reaction. The following decision workflow can guide your choice.
Q4: What key properties of this compound should I consider during purification?
A4: Understanding the properties of this compound is crucial for effective separation.
-
High Polarity: The long PEG chain makes the molecule highly polar and water-soluble.[7][] This is the primary property exploited in normal-phase chromatography.
-
Solubility: It is soluble in a range of organic solvents including dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), DMF, and DMSO.[9] It has low solubility in cold diethyl ether.[10]
-
Hydrophobicity of Boc Group: The tert-butyloxycarbonyl (Boc) group adds some hydrophobic character, which is relevant for reversed-phase chromatography.[11]
-
Acid Labile Boc Group: The Boc protecting group is readily cleaved under acidic conditions (e.g., with TFA or HCl).[12][13][14] Ensure your purification conditions (e.g., mobile phase) are not strongly acidic if the Boc group needs to remain intact.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on TLC plate. | The polar nature of the PEG chain can cause streaking on silica (B1680970) gel.[3][15] The sample may be overloaded. | Add a small amount of a more polar solvent (e.g., 1-2% methanol or triethylamine) to your mobile phase to improve spot shape.[3] Ensure you are not spotting too much of the crude mixture. |
| Poor separation in column chromatography. | The solvent system (mobile phase) lacks sufficient selectivity. The elution gradient is too steep. | Screen different solvent systems using TLC. Common systems include gradients of methanol in dichloromethane (DCM).[2][16] Run a slower, more shallow gradient during elution to improve resolution.[3] |
| Low product recovery after column chromatography. | The product is highly polar and is strongly retained on the silica column. | After eluting the main product fractions, perform a "column flush" with a highly polar solvent mixture (e.g., 15-20% methanol in DCM) to recover any strongly bound material.[3] |
| Emulsion forms during liquid-liquid extraction. | The PEGylated nature of the reagent can act as a surfactant, preventing a clean separation of the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[3] Adding NaCl to the aqueous PEG solution can also help "salt out" the desired product for extraction.[17] |
| Product appears as a viscous oil instead of a solid. | This is a common characteristic of many PEG derivatives.[3] The presence of residual solvent can also contribute. | Ensure all solvents are removed under high vacuum. Try precipitating the product from a minimal amount of solvent by adding a non-solvent (e.g., precipitating from DCM with cold diethyl ether). |
Quantitative Data Summary
The following table summarizes typical parameters for various purification methods, based on protocols for analogous Boc-protected amino-PEG compounds. These should serve as a starting point for optimization.
| Purification Method | Parameter | Typical Value / Condition | Expected Outcome |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh)[2][16] | Separation based on polarity. |
| Mobile Phase | Gradient of 0% -> 10% MeOH in DCM[2][16] | Good for products less polar than the PEG reagent. | |
| RP-HPLC | Stationary Phase | C18 Column[2][18] | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | High purity fractions. | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | ||
| Gradient | 5% -> 95% Mobile Phase B over 30-40 min[2] | ||
| Liquid-Liquid Extraction | Organic Solvent | Dichloromethane (DCM) or Ethyl Acetate[18] | Removal of water-soluble impurities. |
| Aqueous Wash | Saturated NaHCO₃, Brine[2][16] | Removes acidic impurities and helps break emulsions. | |
| Precipitation | Solvent | Dichloromethane (DCM) or Methanol[4] | Isolation of a solid product. |
| Anti-Solvent | Cold Diethyl Ether[4] | Precipitates the PEG reagent or the product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for purifying small-molecule products from excess this compound.
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A system that gives your product an Rf of ~0.3 and separates it well from the baseline PEG spot is ideal. A gradient of methanol in dichloromethane is a good starting point.[2]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% DCM) and carefully pack a chromatography column.[2]
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of DCM. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it to a powder, and load it onto the top of the packed column.[2][3]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol according to your TLC analysis.[16]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
This method is useful if your product has good solubility in an organic solvent that is immiscible with water, while the polar this compound can be washed away.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[18]
-
Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water or brine to remove the bulk of the highly water-soluble PEG reagent. Allow the layers to separate and drain the aqueous layer. Repeat 2-3 times.[18]
-
Drying: Dry the remaining organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your product.[2]
Protocol 3: Precipitation
This protocol is effective if your product is significantly less soluble than this compound in a non-polar solvent like diethyl ether.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent in which both the product and the PEG reagent are soluble (e.g., DCM).
-
Precipitation: While stirring, slowly add a cold anti-solvent, such as diethyl ether, to the solution. The excess this compound, which is poorly soluble in ether, should precipitate out of the solution.[4][10]
-
Isolation: Filter the mixture to remove the precipitated PEG reagent.
-
Concentration: Collect the filtrate, which contains your desired product, and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 9. Boc-amino-PEG24-propanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. researchgate.net [researchgate.net]
- 11. t-Boc-N-amido-PEG24-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Double BOC protection selective removal method [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during the PEGylation process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about protein aggregation in the context of PEGylation.
Q1: What is protein aggregation during PEGylation?
Protein aggregation is a process where individual protein molecules associate, often non-specifically, to form larger complexes that can be either soluble or insoluble.[1] During PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein—aggregation can be a significant side effect.[1] These aggregates can range from small, soluble oligomers to large, visible precipitates.[1] This phenomenon is a critical challenge as it can lead to reduced product yield, loss of biological activity, and potential immunogenicity.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
Aggregation during PEGylation is a multifaceted issue stemming from the protein's intrinsic properties, the characteristics of the PEG reagent, and the reaction conditions.[1][2] Key causes include:
-
Protein Instability: The protein itself may be inherently unstable in the chosen reaction buffer, making it prone to aggregation upon modification.[3]
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, directly causing aggregation.[1][4] The presence of diol impurities in monofunctional PEG reagents can also lead to unintended cross-linking.[1][3]
-
High Protein Concentration: Elevated protein concentrations bring molecules into close proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.[1][3][4]
-
Suboptimal Reaction Conditions: Parameters like pH, temperature, and buffer composition can significantly affect a protein's stability.[1][4] Deviations from the optimal range can expose hydrophobic regions of the protein, promoting aggregation.[4]
-
Poor Starting Material Quality: Pre-existing aggregates or impurities in the initial protein solution can act as seeds or nucleation sites, accelerating aggregation during the PEGylation process.[1]
Q3: How can I detect if my protein is aggregating during the reaction?
Protein aggregation can manifest in several ways, from visible changes to subtle alterations detectable only by analytical instruments.
-
Visual Inspection: The most straightforward sign of severe aggregation is a change in the appearance of the solution. This can include:
-
Quantitative Analytical Techniques: For a more accurate assessment of both soluble and insoluble aggregates, several techniques are recommended.[1][4] A combination of methods often provides the most complete picture.[5]
Q4: Does the molecular weight of the PEG molecule influence aggregation?
Yes, the molecular weight (MW) of the PEG can significantly impact protein aggregation. The hydrophilic nature and steric hindrance provided by the PEG chain are key factors in its stabilizing effect.[4] For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) showed that attaching a 20 kDa PEG molecule could prevent protein precipitation by rendering the aggregates soluble and slowing the aggregation rate compared to the unmodified protein.[4][6] Even a smaller 5 kDa PEG demonstrated a significant improvement in stability.[4][6] However, the effect of PEG MW can be protein-specific, and different sizes may affect protein conformation and stability differently.[4]
Q5: What role do stabilizing excipients play in preventing aggregation?
Stabilizing excipients are additives that can be included in the reaction buffer to help maintain the protein's native structure and solubility.[5] They work through various mechanisms to prevent aggregation.[5]
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to protein aggregation during PEGylation experiments.
Issue 1: Significant precipitation or turbidity is observed immediately after adding the PEG reagent.
This indicates a rapid aggregation process, likely due to suboptimal reaction conditions or high protein concentration.
Troubleshooting Workflow
Caption: A step-by-step workflow for immediate aggregation issues.
Recommended Actions:
-
Reduce Protein Concentration: High protein concentrations increase the chances of intermolecular interactions.[1][3] Try testing a range of lower protein concentrations.[1]
-
Lower the Temperature: Perform the reaction at a lower temperature, such as 4°C instead of room temperature.[1] This slows down both the PEGylation reaction and aggregation kinetics, which can favor the desired modification.[1]
-
Control the Rate of PEG Addition: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time (stepwise addition).[3] This maintains a lower instantaneous concentration of the reactive PEG, which can reduce the rate of aggregation.[1]
-
Optimize Buffer and Add Stabilizers: If aggregation persists, screen different buffer formulations and consider adding stabilizing excipients.[3]
Issue 2: Soluble, high molecular weight (HMW) species are detected by SEC after the reaction.
This suggests that while large-scale precipitation has been avoided, smaller, soluble oligomers are forming.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Amino-PEG24-Boc Coupling Reactions
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in Amino-PEG24-Boc coupling reactions. The following resources are designed to address common challenges and optimize experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the optimal pH for coupling the primary amine of this compound to a carboxylic acid using EDC/NHS chemistry?
A1: For maximal efficiency, a two-step pH process is highly recommended.[1][2][3][4]
-
Activation Step (Carboxylic Acid Activation): The activation of the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3][4]
-
Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH of 7.2 to 8.5 .[1][2][3] At this pH, the primary amine is deprotonated and thus more nucleophilic.[1]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A2: A two-step process allows for the optimization of both the carboxyl activation and the amine coupling reactions independently. The acidic pH of the first step is ideal for the formation and stability of the amine-reactive NHS ester. In contrast, the higher pH of the second step ensures the primary amine is deprotonated and readily available to react with the NHS ester. This separation of steps helps to maximize the overall yield of the conjugation.[2][3]
Q3: Which buffers should I use for the coupling reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.[2]
-
Activation Buffer (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is a suitable choice.[1]
-
Coupling Buffer (pH 7.2-8.5): Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer are good options.[2]
-
Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will quench the reaction by reacting with the activated carboxylic acid.[5]
Q4: How does pH affect the stability of the activated NHS ester?
A4: The NHS ester intermediate is susceptible to hydrolysis, and the rate of hydrolysis is highly dependent on pH. As the pH increases, the stability of the NHS ester decreases. This is a key reason why the activation step is performed at a lower pH, where the NHS ester is more stable.[2][3] For instance, the half-life of an NHS ester can be several hours at pH 7, but it drops to minutes at pH 8.6.[3][4]
Data Presentation
The following tables summarize the key pH-dependent factors in EDC/NHS-mediated this compound coupling reactions and provide a representative illustration of expected yields.
Table 1: pH Effects on EDC/NHS Reaction Steps
| pH Range | Carboxyl Activation (with EDC/NHS) | Amine Reactivity (Primary Amine) | Stability of NHS Ester | Overall Recommendation |
| < 4.5 | Suboptimal | Poor (Amine is protonated) | High | Not Recommended |
| 4.5 - 6.0 | Optimal | Low | High | Ideal for Activation Step |
| 6.0 - 7.2 | Moderate | Moderate | Moderate | Compromise for one-pot reactions |
| 7.2 - 8.5 | Low | Optimal | Low | Ideal for Coupling Step |
| > 8.5 | Very Low | High | Very Low (Rapid Hydrolysis) | Not Recommended |
Table 2: Representative pH-Dependent Yield for Amine Coupling Step *
| Coupling pH | Representative Yield (%) | Rationale |
| 6.5 | 30-40% | A significant portion of the amine is protonated and non-nucleophilic. |
| 7.0 | 50-60% | A good balance between amine reactivity and NHS ester stability. |
| 7.4 | 70-85% | Near-optimal pH for deprotonation of the primary amine, leading to high reactivity. |
| 8.0 | 85-95% | The majority of the amine is deprotonated, maximizing nucleophilic attack. |
| 8.5 | 70-80% | Increased rate of NHS ester hydrolysis begins to compete with the amine coupling. |
| 9.0 | < 50% | Rapid hydrolysis of the NHS ester significantly reduces the yield. |
*This table provides illustrative data based on established principles of EDC/NHS coupling chemistry. Actual yields may vary depending on the specific reactants, concentrations, and reaction conditions.
Experimental Protocols
Two-Step pH Protocol for Coupling a Carboxylic Acid to this compound
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 100 mM PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMF or DMSO (if needed for solubility)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
Step 1: Activation of Carboxylic Acid (pH 6.0)
-
Dissolve your carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, dissolve it in a minimal amount of anhydrous DMSO or DMF and then dilute with Activation Buffer.
-
Add NHS or Sulfo-NHS to the carboxylic acid solution (a 1.5 to 2-fold molar excess is a good starting point).
-
Add EDC to the solution (a 1.5 to 2-fold molar excess over the carboxylic acid).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
Step 2: Coupling to this compound (pH 7.4)
-
In a separate tube, dissolve the this compound in Coupling Buffer (use a 1.1 to 1.5-fold molar excess relative to the carboxylic acid).
-
Add the activated carboxylic acid solution from Step 1 to the this compound solution.
-
Verify that the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purify the final conjugate using an appropriate method such as SEC to remove unreacted PEG, quenching reagent, and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH: The pH for the activation or coupling step was outside the optimal range. | Use a calibrated pH meter to ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer brings the final reaction pH to 7.2-8.5.[1][2] |
| Inactive Reagents: EDC and/or NHS have degraded due to moisture. | Use fresh, high-quality EDC and NHS. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Interfering Buffer Components: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates. | Switch to non-interfering buffers such as MES for activation and PBS or Borate for coupling.[2][5] | |
| Hydrolysis of NHS Ester: The delay between the activation and coupling steps was too long, or the coupling pH was too high (>8.5). | Minimize the time between the activation and coupling steps. Perform the coupling reaction within the recommended pH range of 7.2-8.5.[2] | |
| Multiple Products Observed | Reaction with multiple sites on the target molecule: The molecule being coupled has multiple carboxylic acid groups. | This is an inherent property of the molecule. Purification techniques like ion-exchange chromatography may be necessary to separate species with different degrees of PEGylation. |
| Aggregation of Reactants: Poor solubility of the non-PEGylated reactant. | Use a co-solvent like DMSO or DMF to improve solubility, but keep the final concentration below 10% if working with proteins to avoid denaturation. | |
| Difficulty in Purification | Excess Unreacted PEG: A large excess of this compound was used. | Optimize the molar ratio of reactants. Use a smaller excess of the PEG linker. Size exclusion chromatography is effective at removing unreacted PEG. |
Visualizations
Caption: Experimental workflow for the two-step pH coupling of this compound.
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
References
Technical Support Center: Side Reactions of Boc-Protected Amines
Welcome to the Technical Support Center for troubleshooting side reactions involving Boc-protected amines. This resource is tailored for researchers, scientists, and drug development professionals to effectively diagnose and mitigate common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acid-catalyzed deprotection of Boc-protected amines?
A1: The primary side reaction during Boc deprotection is the formation of a reactive tert-butyl cation.[1][2] This electrophilic intermediate can lead to the alkylation of nucleophilic functional groups within the substrate, particularly sensitive amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][2][3] Other common issues include incomplete deprotection and trifluoroacetylation of the newly liberated amine when using trifluoroacetic acid (TFA).[4][5]
Q2: How can I prevent the alkylation of sensitive residues during Boc deprotection?
A2: The most effective strategy is to use "scavengers" in the deprotection cocktail.[1][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your molecule, effectively trapping the carbocation before it can cause unwanted modifications.[1][2] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[6]
Q3: What causes incomplete coupling of Boc-protected amino acids, and how can it be resolved?
A3: Incomplete coupling can be caused by several factors, including steric hindrance from bulky amino acid side chains (e.g., Val, Ile), the formation of secondary structures in the growing peptide chain, or inefficient coupling reagents.[7] A common solution for sterically hindered amino acids is to perform a "double coupling," where the coupling step is repeated with fresh reagents to drive the reaction to completion.[7][8]
Q4: What is diketopiperazine (DKP) formation and when is it most likely to occur?
A4: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that results in its cleavage from the resin, leading to a significant loss of yield.[9] This side reaction is most prevalent during the synthesis of the third amino acid, especially when the second amino acid is proline or glycine.[9][10] In Boc-based solid-phase peptide synthesis (SPPS), DKP formation is minimized because the N-terminal amine is protonated after TFA deprotection and is not nucleophilic. The side reaction can only occur after the neutralization step.[9]
Q5: How can aspartimide formation be minimized when using Boc-Asp(OBzl)-OH?
A5: Aspartimide formation is a side reaction involving the cyclization of an aspartic acid residue to form a succinimide (B58015) intermediate, which can then rearrange to a β-aspartyl peptide.[11][12] This is particularly problematic for Asp-Gly and Asp-Ser sequences.[12] In Boc-SPPS, using a more sterically hindered protecting group on the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.[10][13] Additionally, performing the final cleavage at lower temperatures when using strong acids like HF can minimize aspartimide formation.[12]
Troubleshooting Guides
Issue 1: Unexpected mass addition of +56 Da to sensitive residues after Boc deprotection.
-
Symptom: HPLC/MS analysis of the crude product shows peaks with a mass increase of 56 atomic mass units, corresponding to tert-butylation.
-
Possible Cause: Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[10]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.
Issue 2: Low yield of the desired peptide and the presence of a truncated product, especially in sequences containing Pro or Gly.
-
Symptom: The final yield of the full-length peptide is significantly lower than expected, and analysis reveals the presence of a dipeptide or a truncated peptide lacking the first two amino acids.
-
Solution: Implement an in situ neutralization protocol during the coupling of the third amino acid. This minimizes the time the deprotected N-terminal amine of the dipeptide is in its free, nucleophilic state, thus suppressing the intramolecular cyclization.[9]
Issue 3: Incomplete coupling of a sterically hindered amino acid (e.g., Val, Ile, Thr).
-
Symptom: A positive ninhydrin (B49086) (Kaiser) test (blue/purple beads) after the coupling step indicates the presence of unreacted free amines.[7][8]
-
Possible Cause: The bulky side chain of the amino acid is sterically hindering the coupling reaction.[7]
-
Solution: Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated Boc-amino acid.[7][8] Alternatively, switching to a more potent activating agent like HATU can improve coupling efficiency.[14]
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | 85.2 | 14.8 | [1] |
| TFA / H₂O / TIS / DMS (90:2.5:2.5:5) | 89.7 | 10.3 | [15] |
| TFA / H₂O / TIS / Thioanisole (90:2.5:2.5:5) | 91.0 | 9.0 | [15] |
| TFA / H₂O / TIS / DTT (90:2.5:2.5:5) | 87.6 | 12.4 | [15] |
Data adapted from references[1][15]. The model peptide and specific reaction conditions can be found in the cited literature.
Table 2: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU/DIPEA | Very Low | Fast reaction times, high purity, excellent for difficult sequences.[16] | Higher cost. |
| HBTU/DIPEA | Low | Reliable and widely used, though slightly less reactive than HATU.[16] | Can cause capping of the N-terminus if used in excess.[16] |
| DIC/Oxyma | Low | Cost-effective, soluble urea (B33335) byproduct.[14] | Slower reaction times compared to uronium salts. |
This table provides a qualitative comparison. Quantitative racemization rates are highly sequence-dependent.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA with Scavengers
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For a general-purpose cocktail, use triisopropylsilane (TIS) at 2.5-5% (v/v) and water at 2.5-5% (v/v).[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether or chromatography).
Protocol 2: Double Coupling for Sterically Hindered Boc-Amino Acids
-
Initial Coupling: Following the standard deprotection and neutralization steps, perform the first coupling of the sterically hindered Boc-amino acid using your chosen coupling reagent (e.g., HBTU/DIPEA).
-
Monitoring: After the recommended coupling time, take a small sample of the resin and perform a Kaiser test.[8]
-
Decision:
-
If the Kaiser test is negative (colorless or yellowish beads), the coupling is complete. Proceed to the next step in your synthesis.
-
If the Kaiser test is positive (blue or purple beads), the coupling is incomplete. Proceed to the next step.[7]
-
-
Washing: Wash the resin thoroughly with DMF to remove unreacted reagents from the first coupling.
-
Second Coupling: Repeat the coupling procedure with a fresh solution of the activated Boc-amino acid.
-
Final Check: After the second coupling, perform another Kaiser test to confirm completion.
Protocol 3: Minimizing Diketopiperazine Formation with In Situ Neutralization
-
Deprotection: After coupling the second amino acid, deprotect the N-terminal Boc group with TFA as usual.
-
Washing: Wash the resin thoroughly with DCM to remove residual acid.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the third Boc-amino acid with your coupling reagent (e.g., HBTU) in DMF.
-
Add the neutralizing base (e.g., DIPEA) to the activated amino acid solution.
-
Immediately add this mixture to the washed peptide-resin.
-
-
Reaction: Allow the coupling reaction to proceed for the standard duration. This protocol minimizes the time the N-terminal amine is in its free, nucleophilic form, thus reducing the opportunity for DKP formation.[9]
Visualizations
Caption: Boc deprotection, side reaction, and scavenger mechanism.
Caption: Mechanism of Diketopiperazine (DKP) formation in SPPS.
Caption: Troubleshooting workflow for common Boc-SPPS side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Amino-PEG24-Boc Conjugates by HPLC
Welcome to the Technical Support Center for the purification of Amino-PEG24-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to streamline your HPLC purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying this compound conjugates. This method separates molecules based on their hydrophobicity. Due to the presence of the hydrophobic Boc group and the hydrophilic PEG chain, RP-HPLC provides excellent resolution to separate the desired conjugate from common impurities.[1][2]
Q2: Which HPLC column should I choose for purifying this compound?
A2: A C18 column is a standard and effective choice for the purification of relatively small, polar molecules like this compound.[1][3][4] However, for larger PEG conjugates or if peak shape is an issue, a C4 or C8 stationary phase may provide better results and recovery.[3][5] A column with a pore size of 100-120 Å is generally recommended.[3]
Q3: What are the typical mobile phases for this purification?
A3: A gradient of acetonitrile (B52724) (ACN) and water is the standard mobile phase system for the reversed-phase purification of these conjugates.[1] The addition of an acidic modifier is crucial for good peak shape and resolution. Trifluoroacetic acid (TFA) at a low concentration (0.05% to 0.1%) is commonly used to improve peak shape by acting as an ion-pairing agent.[3]
Q4: How can I detect my this compound conjugate?
A4: A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore.[6] The Boc group and the PEG chain do not absorb UV light at common wavelengths like 254 nm or 280 nm.[3] Detection can be achieved at lower wavelengths (around 210-220 nm) due to the amide bond, but sensitivity might be low.[3] An Evaporative Light Scattering Detector (ELSD) is an excellent alternative as it can detect any analyte that is less volatile than the mobile phase, making it well-suited for this type of conjugate.[3][]
Q5: Why is my Boc protecting group being removed during purification?
A5: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[3][8] If you are using TFA in your mobile phase, even at low concentrations, it can lead to the premature removal of the Boc group.[3][8] This issue is often exacerbated during the solvent evaporation step, where the concentration of the non-volatile acid increases.[3] To prevent this, use the lowest effective concentration of TFA, process collected fractions immediately, or consider using a weaker acid like formic acid.[3][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. PEG Polydispersity: The inherent size distribution in the PEG chain can lead to peak broadening.[6][9] 2. Secondary Interactions: The free amine group (if deprotected) or interactions with residual silanols on the column can cause tailing.[3][6] 3. Column Overload: Injecting too much sample can lead to peak distortion.[6] | 1. Use a high-purity, monodisperse PEG starting material if possible. Optimize chromatographic conditions to minimize the broadening effect.[3] 2. Add an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase to improve peak shape.[3] 3. Reduce the injection volume or the sample concentration.[6] |
| Poor Peak Resolution | 1. Inappropriate Column Chemistry: The selected column may not be optimal for separating the conjugate from impurities. 2. Gradient Too Steep: A rapid increase in the organic solvent may not allow for sufficient separation of closely eluting compounds.[1][10] | 1. Try a different stationary phase (e.g., C4 instead of C18).[1] 2. Employ a shallower gradient over a longer run time to improve resolution.[10] |
| Low Recovery of Analyte | 1. Adsorption or Precipitation: The conjugate may be irreversibly adsorbing to the column or precipitating due to the mobile phase conditions.[10] 2. Poor Solubility: The sample may not be fully solubilized in the injection solvent. | 1. Lower the initial or final percentage of the organic modifier in your gradient. Perform a column wash with a strong solvent to elute any strongly bound material.[10] 2. Ensure your sample is fully dissolved in the initial mobile phase before injection.[10] |
| Boc Group Cleavage | 1. High Concentration or Prolonged Exposure to TFA: TFA in the mobile phase can cleave the Boc group, especially during workup.[3] 2. High Temperature During Solvent Evaporation: Heat can accelerate the acid-catalyzed removal of the Boc group.[3] | 1. Use the lowest possible concentration of TFA (e.g., 0.05%). Neutralize collected fractions immediately with a volatile base or freeze them for lyophilization. Consider using a weaker acid like formic acid.[3][8] 2. Use a rotary evaporator at a low temperature (< 40°C) or opt for lyophilization (freeze-drying) to remove the solvent.[3] |
| High Backpressure | 1. Clogged Column Frit or Guard Column: Particulate matter from the sample or mobile phase can block the system.[11] 2. Buffer Precipitation: If using a buffer, it may precipitate in high concentrations of organic solvent.[12] | 1. Filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3] Regularly replace the guard column and inline filters. 2. Ensure your buffer is soluble in the entire gradient range. Filter the mobile phase before use.[8] |
Quantitative Data Summary
The following table summarizes typical starting parameters for the HPLC purification of this compound conjugates. These may require optimization for your specific system and sample.
| Parameter | Typical Value / Range | Notes |
| Column Type | C18, C8, or C4 Reversed-Phase | C18 is a good starting point. C4 or C8 may improve peak shape for PEGylated compounds.[3][5] |
| Column Dimensions | 4.6 mm x 150/250 mm | Standard analytical and semi-preparative sizes.[3] |
| Particle Size | 3 - 5 µm | Smaller particles generally provide higher resolution.[3] |
| Pore Size | 100 - 300 Å | 300 Å is often used for larger biomolecules, but 100-120 Å is suitable for this conjugate. |
| Mobile Phase A | Water with 0.05% - 0.1% TFA or Formic Acid | TFA is common for good peak shape but can cause Boc deprotection.[3] |
| Mobile Phase B | Acetonitrile with 0.05% - 0.1% TFA or Formic Acid | Acetonitrile is the most common organic modifier.[3] |
| Gradient | 5% to 95% B over 20-30 minutes | A shallow gradient is often beneficial for resolving closely related species.[10] |
| Flow Rate | 0.8 - 1.2 mL/min | For a standard 4.6 mm ID column.[3] |
| Column Temperature | 30 - 45 °C | Elevated temperatures can improve peak shape and resolution.[5] |
| Injection Volume | 10 - 100 µL | Dependent on column size and sample concentration.[3] |
| Detection | UV at 210-220 nm or ELSD | The conjugate has a weak UV chromophore. ELSD is a more sensitive detection method.[3] |
Experimental Protocol: RP-HPLC Purification of this compound
This protocol provides a general starting point and may need to be optimized.
1. System Preparation:
-
HPLC System: An analytical or preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (UV or ELSD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Degassing: Thoroughly degas both mobile phases using sonication or vacuum filtration.[3]
2. Sample Preparation:
-
Dissolve the crude this compound conjugate in a minimal volume of a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO, then dilute with Mobile Phase A).
-
The final concentration should be approximately 1-5 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]
3. HPLC Method:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[3]
-
Injection: Inject the prepared sample (e.g., 20 µL).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B (column wash)
-
30-31 min: Return to 5% B
-
31-40 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Monitor at 215 nm or use an ELSD.
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main product peak.
-
To minimize Boc deprotection, immediately neutralize the collected fractions containing TFA with a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) or freeze them for lyophilization.[3]
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator at low temperature (<40 °C).[3]
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Visualizations
Caption: Experimental workflow for HPLC purification of this compound conjugates.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Solubility of Starting Materials
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing challenges associated with the poor solubility of starting materials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My starting material is not dissolving in my chosen solvent. What are the initial troubleshooting steps?
A1: When encountering a poorly soluble starting material, a systematic approach is recommended. Begin with fundamental techniques before progressing to more complex methods. The core principle is to match the polarity of the solvent with that of your starting material, often summarized as "like dissolves like".[1][2]
Here are the initial steps:
-
Solvent Screening: Test a range of solvents with varying polarities.[1]
-
Particle Size Reduction: Grinding the material to a fine powder increases the surface area, which can enhance the dissolution rate.[1][3][4]
-
Heating: Gently heating the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of thermally sensitive materials.
-
Agitation/Sonication: Vigorous stirring or using an ultrasonic bath can accelerate the dissolution process by breaking intermolecular interactions.[1]
Q2: I'm working with an aqueous buffer and my organic compound, dissolved in a stock solution like DMSO, precipitates upon dilution. What should I do?
A2: This is a common issue when a compound that is soluble in an organic solvent is introduced into a predominantly aqueous environment.[5] The drastic change in solvent polarity causes the compound to "crash out" of the solution.[5]
Here are several strategies to address this:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, try adding the stock solution dropwise into the vortexing aqueous buffer.[5] This rapid dispersion can prevent localized supersaturation.[5]
-
Use a Co-solvent: Incorporate a water-miscible organic solvent into your final aqueous solution to increase the solubility of your compound.[6][7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility.[1][6]
-
Lower the Final Concentration: Your target concentration might be above the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[5]
Q3: What are co-solvents and how do I choose the right one?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[1][7] They work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[1] Common co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG).[3][7]
Table 1: Common Co-solvents for Aqueous Formulations
| Co-solvent | Polarity | Common Use Cases | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Stock solutions for in vitro assays | Can have biological effects at higher concentrations.[8] |
| Ethanol | Polar Protic | General purpose co-solvent | Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol (PEG) | Polar | Oral and parenteral formulations | Different molecular weights offer varying properties. |
| Propylene Glycol (PG) | Moderately Polar | Oral, topical, and injectable formulations | Generally recognized as safe (GRAS). |
Q4: How can surfactants help with solubility, and are they suitable for my experiment?
A4: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] In an aqueous solution, above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into micelles.[9] These micelles can encapsulate poorly soluble compounds within their hydrophobic core, effectively increasing their solubility in the bulk aqueous phase.[1][9]
Table 2: Common Surfactants for Solubilization
| Surfactant Type | Example | Typical Application | Considerations |
| Non-ionic | Polysorbates (Tween®), Poloxamers | Drug delivery, in vitro assays | Generally well-tolerated.[8] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Cell lysis, protein solubilization | Can denature proteins. |
| Cationic | Cetyl Trimethylammonium Bromide (CTAB) | DNA extraction, antimicrobial agent | Can be toxic to cells. |
The suitability of a surfactant depends on your specific application. For cell-based assays, non-ionic surfactants are often preferred due to their lower toxicity.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing a Poorly Soluble Starting Material
This guide provides a step-by-step workflow for systematically addressing solubility issues.
Caption: A workflow for troubleshooting poor solubility.
Guide 2: Decision Tree for Formulating a Poorly Soluble Compound for In Vitro Aqueous Assays
This decision tree helps in selecting an appropriate solubilization strategy for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
Technical Support Center: Monitoring Boc Deprotection Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information for monitoring the progress of Boc (tert-butyloxycarbonyl) deprotection reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring a Boc deprotection reaction?
Effective monitoring is crucial to ensure complete deprotection without prolonged exposure of the product to harsh acidic conditions.[1] The most common techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] For solid-phase peptide synthesis (SPPS), the Kaiser test is also a valuable qualitative tool.[4]
Q2: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?
TLC is a quick and straightforward method to visualize the reaction's progress.[2] The deprotected amine product is more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) on the TLC plate.[1][5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, lower spot for the product.[6] A typical mobile phase is a mixture of dichloromethane (B109758) (DCM) and methanol.[6]
Q3: When is Liquid Chromatography-Mass Spectrometry (LC-MS) the preferred monitoring method?
LC-MS is highly effective for providing accurate and quantitative monitoring.[2] It allows you to track the consumption of the starting material and the formation of the product, simultaneously confirming the product's mass.[6] This method is particularly useful for complex reaction mixtures or when precise quantification is needed.[7]
Q4: Can I use ¹H NMR spectroscopy to confirm Boc deprotection?
Yes, ¹H NMR spectroscopy is one of the most definitive methods for confirming Boc deprotection.[8] The key indicator is the disappearance of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[8] This provides unambiguous evidence of the Boc group's removal.
Q5: What is the Kaiser test and when is it used?
The Kaiser test is a sensitive qualitative colorimetric assay used in solid-phase peptide synthesis (SPPS) to detect the presence of free primary amines on the resin.[4] A positive test, indicated by an intense blue color, confirms the successful removal of the Boc group.[4][9] A yellow or colorless result suggests that the deprotection is incomplete.[4]
Troubleshooting Guide: Incomplete Boc Deprotection
Incomplete deprotection is a common issue that can lead to low yields and purification challenges.[2] If analytical methods like TLC or LC-MS indicate the presence of significant remaining starting material, consider the following troubleshooting steps.
Problem: Starting material is still present after the standard reaction time.
| Possible Cause | Suggested Solution(s) | Citation(s) |
| Insufficient Acid Concentration or Reaction Time | The rate of Boc cleavage is highly dependent on acid concentration. Increase the reaction time and continue to monitor. If the reaction is still slow, increase the acid concentration (e.g., from 20% to 50% TFA in DCM). | [2][3][10][11] |
| Steric Hindrance | Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions. Gently increase the reaction temperature (e.g., to 40°C) or switch to a stronger acidic system, such as 4M HCl in dioxane. Careful monitoring is crucial as higher temperatures can promote side reactions. | [2][3][10] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | In SPPS, the resin must be adequately swollen for the acid to access all reaction sites. Ensure the use of an appropriate solvent that promotes good swelling. Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM. | [4][10] |
| Poor Solubility | The Boc-protected starting material may have limited solubility in the reaction solvent. Try a different solvent system in which the substrate is more soluble. | [2] |
| Reagent Quality | The purity of reagents is critical. For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity. Use fresh, high-purity reagents and anhydrous solvents. | [9] |
Data Presentation: Comparison of Monitoring Techniques
| Technique | Principle | Key Indicator of Boc Removal | Advantages | Disadvantages | Citation(s) |
| Thin-Layer Chromatography (TLC) | Separation by polarity. | Disappearance of the starting material spot and appearance of a more polar product spot (lower Rf). | Quick, simple, and inexpensive. | Qualitative; can be difficult to interpret with complex mixtures. | [2][5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography coupled with mass detection. | Disappearance of the mass corresponding to the starting material and appearance of the product's mass. | Provides accurate, quantitative data and confirms product identity. | Requires more complex instrumentation. | [2][6][7] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Complete disappearance of the tert-butyl singlet peak around 1.4-1.5 ppm. | Provides unambiguous and quantitative confirmation. | Requires a relatively pure sample and access to an NMR spectrometer. | [8][12] |
| Kaiser Test (for SPPS) | Colorimetric test for free primary amines. | An intense blue color on resin beads. | Sensitive and specific for primary amines on a solid support. | Qualitative only; does not provide information on yield. | [4][9] |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate (silica gel).
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) in one lane as a reference.
-
In another lane, spot a small aliquot of the reaction mixture.
-
Develop the plate in a chamber containing an appropriate mobile phase, such as dichloromethane/methanol.[5]
-
After the solvent front has moved up the plate, remove it and visualize the spots. This can be done using a UV lamp if the compounds are UV-active, or by staining with an appropriate agent (e.g., ninhydrin (B49086) for amines).[13]
-
Compare the spots: the reaction is complete when the starting material spot has disappeared and a new, lower-Rf product spot is prominent.[5]
Protocol 2: Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
At designated time points, withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot immediately (e.g., by diluting in a suitable solvent or neutralizing the acid) to stop the reaction.
-
Inject the diluted sample into the LC-MS system.
-
Acquire the data, monitoring for the mass-to-charge ratio (m/z) of both the Boc-protected starting material and the expected deprotected product.
-
The reaction is complete when the peak corresponding to the starting material is no longer observed, and the peak for the desired product is maximized.[6][7] A mass difference of -100.12 amu confirms the removal of the Boc group.[8]
Protocol 3: Standard Boc Deprotection using TFA in DCM
-
Reaction Setup : Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).[6]
-
Cooling : Cool the solution to 0°C using an ice bath.[3]
-
Addition of Reagent : Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6][14]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.[1][3]
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[3]
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[3] The product is often obtained as a TFA salt, which can be used directly or neutralized with a mild base.[3][10]
Visualizations
Caption: General workflow for a standard Boc deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microsaic.com [microsaic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of Polyethylene Glycol (PEG) linker length on reaction efficiency. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a bioconjugation reaction?
A1: A PEG linker serves as a flexible, hydrophilic spacer that connects two molecules, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[1][][3][4] Its main functions are to:
-
Enhance Solubility: Many potent therapeutic payloads are hydrophobic. The hydrophilic nature of PEG linkers helps to prevent aggregation of the conjugate in aqueous environments.[1][5][6][7]
-
Improve Stability: PEG linkers can protect the attached molecule from enzymatic degradation and can shield it from the immune system, reducing immunogenicity.[1][][7]
-
Prolong Circulation Half-Life: The increased size (hydrodynamic volume) provided by the PEG chain can reduce renal clearance, leading to a longer circulation time in the bloodstream.[1][6][8][9]
-
Overcome Steric Hindrance: A PEG linker can provide spatial separation between two bulky molecules, facilitating the reaction between their functional groups and ensuring that the biological activity of the biomolecule is retained.[1][10]
Q2: How does PEG linker length generally affect the properties of a bioconjugate?
A2: The length of the PEG linker is a critical parameter that can be adjusted to optimize the properties of a bioconjugate.[1][8][11] Generally, increasing the PEG linker length leads to:
-
Increased Solubility and Stability: Longer PEG chains enhance the hydrophilic character of the conjugate, which is particularly beneficial for hydrophobic drugs and can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[5][6]
-
Longer Pharmacokinetics (PK): A larger hydrodynamic radius resulting from a longer PEG chain can lead to a longer plasma half-life and increased tumor accumulation.[5][6][9][12]
-
Potential Decrease in Potency: There can be a trade-off, as longer linkers may sometimes lead to a decrease in in vitro cytotoxicity or binding affinity due to steric hindrance at the target site.[1][11][13][14]
The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, requiring empirical determination.[1][11][15]
Q3: When should I choose a long PEG linker over a shorter one?
A3: The decision to use a long versus a short PEG linker depends on the specific goals of your experiment.
Choose a longer PEG linker when:
-
You are conjugating two large or bulky molecules where steric hindrance is a concern.[10]
-
The payload is hydrophobic, and you need to improve the solubility and reduce aggregation of the final conjugate.[5][6][10]
-
The primary goal is to significantly extend the circulation half-life of the bioconjugate.[6][10]
Consider a shorter PEG linker when:
-
The molecules being conjugated are relatively small, and steric hindrance is not a major issue.[10]
-
Rapid clearance is needed, or to avoid potential steric hindrance at the biological target.[9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Q: My PEGylation reaction has a very low yield. What are the possible causes and how can I improve it?
A: Low PEGylation yield is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.[16][17]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
pH: The reactivity of both the PEG reagent and the target functional groups is highly pH-dependent.[16][17][18] For example, NHS-ester reactions with primary amines are typically more efficient at a pH of 7.0-8.5, while thiol-maleimide reactions are more specific and efficient at a pH of 6.5-7.5.[18] Solution: Verify the pH of your reaction buffer before starting the reaction and ensure it is optimal for your chosen chemistry.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to protein denaturation and aggregation.[16][17] Solution: Optimize the reaction temperature. Performing the reaction at a lower temperature (e.g., 4°C) can sometimes be beneficial.[16]
-
Molar Ratio: An insufficient molar excess of the PEG reagent will lead to an incomplete reaction.[16][18] Conversely, an excessive amount can lead to the formation of multi-PEGylated species and make purification more difficult.[17] Solution: Perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition. A common starting point is a 5- to 50-fold molar excess of the PEG reagent.[18]
-
Reaction Time: Shorter reaction times may result in incomplete conjugation. Solution: Monitor the reaction over time to determine the optimal duration for maximizing the desired product.[16]
-
-
Inactive PEG Reagent:
-
Protein/Molecule Issues:
-
The stability and purity of your protein are crucial. Denaturation or aggregation can reduce the accessibility of target functional groups.[16][17] Solution: Ensure your protein is stable and properly folded under the reaction conditions. Consider lowering the protein concentration to reduce the likelihood of aggregation.[16]
-
Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location, preventing the PEG linker from accessing it.[6][19] Solution: Consider using a longer PEG linker to overcome steric hindrance.[10] Site-specific conjugation to a more accessible region of the biomolecule can also be an effective strategy.[6]
-
-
Interfering Buffer Components:
-
Some buffer components can compete with the target molecule for the PEG reagent. For example, buffers containing primary amines (e.g., Tris) will react with NHS-ester PEGs, and buffers with thiol-containing reagents (e.g., DTT) will react with maleimide (B117702) PEGs.[18] Solution: Use a non-interfering buffer, such as phosphate-buffered saline (PBS), for your conjugation reaction.[18]
-
Caption: Factors contributing to bioconjugate aggregation and potential solutions.
Data Presentation: Impact of PEG Linker Length
The selection of PEG linker length directly impacts the pharmacokinetic, pharmacodynamic, and therapeutic efficacy of a bioconjugate. [1]The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Units | Tumor Weight Reduction | Key Finding | Reference |
| 2-4 | 35-45% | Shorter linkers show moderate tumor uptake and efficacy. | [1][9] |
| 8-24 | 75-85% | Longer linkers significantly improve tumor-to-plasma exposure and in vivo efficacy. | [1][9] |
Table 2: Effect of PEG Linker Length on Cytotoxicity and Half-Life of an Affibody-Drug Conjugate
| PEG Size | Reduction in Cytotoxicity (in vitro) | Half-Life Extension | Key Finding | Reference |
| 0 kDa (None) | Baseline | Baseline | Non-PEGylated conjugate has a very short half-life. | [13] |
| 4 kDa | ~6.5-fold | ~2.5-fold | A moderate length PEG significantly improves half-life with some reduction in immediate cytotoxicity. | [1][13][14] |
| 10 kDa | ~22.5-fold | ~11.2-fold | A longer PEG provides a much longer half-life but with a more substantial decrease in in vitro cytotoxicity. | [1][13][14] |
Table 3: Influence of PEG Linker Length on Pharmacokinetics (PK) of a DNA Polyplex
| PEG Size | Liver Uptake (% of dose) | Circulation | Key Finding | Reference |
| 5-20 kDa | ~66% | Shorter | Shorter to intermediate PEG lengths result in significant liver accumulation. | [20] |
| 30 kDa | ~13% | Longest | A long PEG chain maximally blocks liver uptake, resulting in a long circulatory half-life. | [20] |
Experimental Protocols
General Protocol for a Trial PEGylation Reaction (Amine-Reactive)
This protocol outlines a general procedure for conjugating an amine-reactive PEG (e.g., mPEG-NHS ester) to a protein. Note: This is a starting point, and optimization is crucial.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
mPEG-NHS ester reagent
-
Reaction Buffer: Amine-free buffer, such as PBS, at pH 7.0-8.5
-
Quenching Buffer: e.g., 1 M Tris-HCl or glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of your protein at a known concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). [14]The NHS-ester is moisture-sensitive.
-
Conjugation Reaction:
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess (e.g., start with a 10:1 PEG-to-protein ratio).
-
Add the PEG solution to the protein solution while gently stirring. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume. [14] * Incubate the reaction mixture. A common starting point is 1-2 hours at room temperature or 2-4 hours at 4°C. [1][14]4. Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of ~50 mM. This will consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
-
Purification: Remove unreacted PEG and quenching reagent from the PEGylated protein using a suitable method like size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein and use techniques like HPLC or mass spectrometry to quantify the conjugation efficiency.
Protocol for Evaluating Conjugate Stability in Plasma
This protocol is used to assess the stability of the linker and the payload conjugation in vitro.
Procedure:
-
Sample Preparation: Spike the purified bioconjugate into plasma (e.g., human, mouse) to a final concentration of approximately 100 µg/mL. [5]2. Incubation: Incubate the plasma samples at 37°C. [5]3. Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). [5]4. Analysis:
-
For an ADC, you can capture the conjugate from the plasma using an anti-Fc antibody (e.g., on magnetic beads). [5] * Analyze the captured ADC using a technique like LC-MS to quantify the amount of intact conjugate remaining at each time point, allowing you to determine its stability and half-life in plasma.
-
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Steric Hindrance with Long PEG Chains
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding steric hindrance issues encountered during experiments involving long polyethylene (B3416737) glycol (PEG) chains.
Troubleshooting Guides
This section provides solutions to common problems encountered due to steric hindrance from long PEG chains.
Problem 1: Low Yield of PEGylated Product
Symptoms:
-
Significantly lower than expected amount of the final PEGylated product.[1]
-
A large portion of the biomolecule remains unmodified, even with a high molar excess of the PEG reagent.[2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Steric hindrance at the conjugation site | The target functional group on the biomolecule may be in a sterically hindered location, preventing the long PEG chain from accessing it.[3] Consider using a linker with a different chemical structure or a shorter PEG chain to reduce steric clash.[3] Site-specific conjugation to a more accessible region of the biomolecule can also be an effective strategy.[3] |
| Inactive PEG Reagent | Improper storage or handling can lead to the degradation of PEG reagents.[3] Always follow the manufacturer's storage recommendations and use fresh reagents whenever possible.[3] NHS esters, for example, are moisture-sensitive.[1] |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition may not be conducive to the reaction.[2] Optimize these parameters for your specific conjugation chemistry. For instance, for amine-reactive PEGs like NHS esters, a pH of 7-9 is typically used.[1] Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.[1] |
| Insufficient Molar Excess of PEG Reagent | The concentration of the PEG reagent may be too low to drive the reaction to completion, especially in the presence of steric hindrance. Increase the molar excess of the PEG reagent.[4] |
Problem 2: Significant Loss of Biological Activity Post-PEGylation
Symptoms:
-
The PEGylated biomolecule shows reduced or no binding to its target.
-
A decrease in the therapeutic efficacy of a PEGylated drug.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| PEGylation at or near the active/binding site | The PEG chain is sterically hindering the protein's active site or binding interface.[1] Employ site-specific PEGylation strategies to target residues far from the antigen-binding site or active site.[2][5] This can involve targeting engineered cysteines or utilizing enzymatic labeling.[6] |
| Conformational Changes | The conjugation process itself might induce conformational changes in the biomolecule that affect its activity.[3] Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes.[3] Optimizing reaction conditions, such as using a lower temperature, may minimize the risk of denaturation.[3] |
| "PEG Dilemma" | While a dense PEG layer can prolong circulation time, it can also hinder cellular uptake and drug release.[7] Consider using cleavable PEG linkers that are stable in circulation but release the drug in the target microenvironment (e.g., in response to low pH or specific enzymes).[7] |
Problem 3: Product Heterogeneity and Purification Difficulties
Symptoms:
-
Analysis (e.g., SDS-PAGE, SEC) shows a mixture of mono-, di-, and multi-PEGylated products, as well as protein aggregates.[8]
-
Difficulty in separating the desired PEGylated product from unreacted materials and other species.[9]
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Multiple accessible reaction sites | The biomolecule has several sites where PEGylation can occur, leading to a heterogeneous mixture. Utilize site-specific conjugation methods to achieve a more homogeneous product.[4] Control the reaction stoichiometry by lowering the PEG-to-biomolecule ratio to favor mono-PEGylation.[8] |
| Polydispersity of PEG | The PEG reagent itself has a distribution of molecular weights, contributing to product heterogeneity.[10] Use monodisperse PEG reagents if possible to generate a more homogeneous product mixture, which simplifies purification.[9] |
| Aggregation | A high degree of PEGylation can alter the protein's surface properties, leading to aggregation.[6] Reduce the PEG-to-protein molar ratio.[6] Screen different buffer conditions (pH, ionic strength) to find a formulation that maintains the stability of the PEGylated protein.[6] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with long PEG chains?
A1: Steric hindrance refers to the spatial obstruction that a long, bulky polyethylene glycol (PEG) chain creates around a biomolecule upon conjugation.[1][6] This "shielding" effect can physically block the reactive ends of the PEG linker from accessing target functional groups on the biomolecule, leading to lower conjugation efficiency.[3] It can also impede the access of other molecules, such as enzymes or binding partners, to the biomolecule's surface, potentially reducing its biological activity.[6]
Q2: How does the length of the PEG chain affect steric hindrance?
A2: The length of the PEG chain is directly proportional to the degree of steric hindrance.[9] Longer PEG chains occupy a larger hydrodynamic volume, creating a more significant shield around the attached molecule.[9] This increased steric bulk can decrease conjugation efficiency but can also offer benefits like increased solubility, prolonged circulation half-life, and reduced immunogenicity.[9] Therefore, a balance must be struck between the desired properties and achievable conjugation efficiency.[9]
Q3: What is the difference between linear and branched PEG linkers in terms of steric hindrance?
A3: Linear PEG linkers consist of a single, straight chain and generally present minimal steric interference for site-specific conjugation.[5] Branched PEGs, such as Y-shaped or multi-arm PEGs, have multiple PEG arms extending from a central core.[4][5] This structure provides a greater hydrodynamic radius and a more significant shielding effect compared to a linear PEG of the same molecular weight.[5][11] While this can be more effective at increasing circulation time and reducing immunogenicity, their bulkier structure can also lead to greater steric hindrance during the conjugation reaction itself.[4][5]
Q4: How can linker chemistry be used to mitigate steric hindrance?
A4: The choice of linker chemistry is crucial. Longer, flexible linkers can act as spacers, physically separating the PEG chain from the biomolecule, which can help overcome steric hindrance by allowing the reactive group to access hindered sites.[5][12] Additionally, employing highly efficient and specific "click chemistry," such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), can minimize side reactions and be performed under mild conditions, which can help preserve the biomolecule's structure and activity.[4][5]
Q5: What are cleavable PEG linkers and how do they address the "PEG dilemma"?
A5: Cleavable PEG linkers are designed to be stable in the bloodstream but break apart under specific conditions found in the target tissue, such as low pH or the presence of certain enzymes.[7] The "PEG dilemma" refers to the trade-off where the dense PEG shield that protects a drug in circulation also hinders its uptake by target cells and subsequent action.[7] By shedding the PEG chain at the target site, cleavable linkers can "unmask" the therapeutic agent, allowing it to interact with its target and exert its effect, thus overcoming this dilemma.[7]
Q6: Are there alternatives to PEG for reducing steric hindrance and improving drug delivery?
A6: Yes, several alternatives to PEG are being explored to overcome some of its limitations, including potential immunogenicity.[13] These include polysarcosine (pSar), which is gaining traction for its high water solubility and low toxicity.[14] Other alternatives include hydrophilic polymers with hyperbranched structures and poly(amino acid)-based lipopolymers.[14][15] Poly(zwitterions) are another class of polymers that can provide stability and prolonged circulation while potentially having a different impact on biological activity compared to PEG.[16]
Data Presentation
Table 1: Impact of PEG Chain Length on Hydrodynamic Radius and Steric Hindrance
| PEG Molecular Weight (kDa) | Approximate Hydrodynamic Radius (Rh) in nm | Relative Steric Hindrance |
| 5 | ~3 | Low |
| 10 | ~4.5 | Moderate |
| 20 | ~6.5 | High |
| 30 | ~8 | Very High |
| 40 | ~9.5 | Very High |
| This data is illustrative and compiled from multiple sources for comparison. Actual results will vary depending on the specific protein and reaction conditions.[9] |
Table 2: Comparison of Linear vs. Branched PEG Properties
| Property | Linear PEG | Branched PEG |
| Steric Hindrance (Conjugation) | Lower | Higher |
| Shielding Effect (Post-Conjugation) | Moderate | High |
| Hydrodynamic Volume | Smaller | Larger |
| Impact on Biological Activity | Potentially lower | Potentially higher |
| Circulation Half-Life | Good | Excellent |
| This table provides a general comparison. The optimal PEG architecture depends on the specific application.[4][5][11] |
Experimental Protocols
General Protocol for NHS-Ester PEGylation of a Protein
This protocol provides a general guideline for the conjugation of an N-hydroxysuccinimide (NHS)-ester activated PEG to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
mPEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)[6]
-
Anhydrous solvent (e.g., DMSO or DMF)[1]
-
Quenching solution (e.g., Tris or glycine)[8]
-
Purification system (e.g., size-exclusion chromatography column)[6]
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL using dialysis or a desalting column.[6]
-
PEG Reagent Preparation: Equilibrate the mPEG-NHS ester to room temperature before opening. Immediately before use, dissolve it in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[1]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS to the protein solution with gentle mixing.[12] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9] The optimal time and temperature may need to be determined for each specific system.[9]
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration that is in large excess to cap any unreacted NHS esters.[8]
-
Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using size-exclusion chromatography (SEC) or another suitable method.[6]
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and SEC to assess purity and aggregation.[6]
General Protocol for Maleimide-PEGylation of a Thiol-Containing Protein
This protocol outlines the conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)[12]
-
(Optional) Reducing agent like DTT or TCEP if disulfide bonds need to be reduced.[4]
-
Anhydrous DMSO or DMF[12]
-
Purification system (e.g., SEC column)[12]
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free, degassed buffer at a pH between 6.5 and 7.5.[12] If reduction of disulfide bonds is necessary, treat the protein with a reducing agent and then remove the reducing agent completely before proceeding.[4]
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF.[12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent degradation of the maleimide (B117702) group.[12]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and any remaining unreacted protein.[12]
-
Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, SEC, MS) to confirm successful conjugation and assess purity.[4]
Visualizations
Caption: Troubleshooting workflow for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Antibody-Drug Conjugates
Welcome to the technical support center for antibody-drug conjugate (ADC) stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during ADC development and experimentation.
Troubleshooting Guide
This guide addresses common problems related to ADC stability in a question-and-answer format, offering systematic approaches to identify and resolve these issues.
Issue 1: ADC Aggregation Observed During or After Conjugation
Q1: My ADC preparation shows immediate signs of aggregation (e.g., turbidity, precipitation) after the conjugation reaction. What are the likely causes and how can I troubleshoot this?
A1: Immediate aggregation post-conjugation is often due to the increased hydrophobicity of the ADC following the attachment of a typically hydrophobic payload-linker, leading to the rapid association of newly formed ADCs.[1]
Potential Causes:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payload-linkers can expose or create hydrophobic patches on the antibody surface, promoting intermolecular interactions.[1][2]
-
Suboptimal Buffer Conditions: The pH of the conjugation buffer may be near the isoelectric point (pI) of the antibody, reducing its colloidal stability.[1][3] Inappropriate salt concentrations can also contribute to aggregation.[3]
-
Use of Organic Co-solvents: Organic co-solvents used to dissolve the hydrophobic payload may denature the antibody if present at high concentrations.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally leads to increased hydrophobicity and a greater propensity for aggregation.[1]
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Description | Recommended Action |
| Optimize Buffer Conditions | Evaluate the impact of pH and salt concentration on aggregation. | Perform a pH screening to identify a pH sufficiently far from the ADC's pI.[2] Test different salt concentrations to find conditions that enhance stability. |
| Minimize Co-solvent Concentration | Reduce the amount of organic co-solvent used to dissolve the payload-linker. | Use the minimum concentration of co-solvent required for payload solubility.[2] |
| Control DAR | A high DAR is a major driver of aggregation. | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[1] |
| Immobilize Antibody | Physically separating antibodies during conjugation can prevent aggregation. | Consider using a solid-phase support to immobilize the antibody during the conjugation process.[3] |
| Purification Method | Promptly remove aggregates after conjugation. | Employ purification methods like preparative Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove aggregates.[2] |
Logical Workflow for Troubleshooting Immediate Aggregation
Caption: Troubleshooting workflow for immediate ADC aggregation.
Issue 2: Gradual Increase in ADC Aggregation During Storage
Q2: My purified ADC appears stable initially, but shows a gradual increase in aggregation over time during storage. What factors could be contributing to this instability?
A2: A gradual increase in aggregation during storage points to issues with the formulation and storage conditions, which may not be optimal for maintaining the long-term stability of the ADC.[1]
Potential Causes:
-
Suboptimal Formulation: The buffer composition (pH, excipients) may not be providing adequate stabilization for the ADC.[]
-
Inappropriate Storage Temperature: Storage at temperatures that are too high can accelerate degradation and aggregation.[][6] Freeze-thaw cycles can also be detrimental.[1]
-
Light Exposure: Some payloads or linkers may be photosensitive, and exposure to light can trigger degradation and subsequent aggregation.[6]
-
Mechanical Stress: Shaking or agitation during transportation or handling can induce aggregation.[6]
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Description | Recommended Action |
| Formulation Optimization | Screen various buffer conditions and excipients to find a stabilizing formulation. | Conduct a formulation screen evaluating different pH levels and the addition of stabilizers like sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbate 20/80).[2] |
| Optimize Storage Conditions | Determine the ideal temperature and light conditions for storage. | Store the ADC at low temperatures (e.g., 2-8°C or frozen) and protect it from light.[] Perform freeze-thaw stability studies to assess its impact. |
| Lyophilization | For long-term stability, consider lyophilizing the ADC. | Develop a lyophilization cycle, which can significantly improve the stability of the ADC by removing water.[7] |
Logical Workflow for Troubleshooting Storage-Related Aggregation
Caption: Troubleshooting workflow for storage-related ADC aggregation.
Issue 3: Premature Payload Release Detected in Plasma Stability Assays
Q3: My in vitro plasma stability assay shows a significant increase in free payload over time. What are the potential causes of this linker instability?
A3: Premature release of the cytotoxic payload in plasma is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[8] The primary cause is often the instability of the linker in the biological matrix.[9]
Potential Causes:
-
Enzymatic Cleavage: Certain cleavable linkers are susceptible to cleavage by enzymes present in plasma. For example, valine-citrulline (vc) linkers can be cleaved by carboxylesterase 1c (Ces1c) in mouse plasma.[9]
-
Chemical Instability: The linker may be chemically unstable at physiological pH (around 7.4), leading to hydrolysis.[9][10] This is a concern for linkers such as hydrazones and those with ester bonds.
-
Disulfide Bond Reduction: Disulfide linkers can be cleaved by reducing agents in the plasma, such as glutathione.[10]
-
Maleimide Exchange: For ADCs conjugated to cysteine residues via a maleimide-based linker, the payload can be transferred to other thiol-containing molecules in the plasma, like albumin.[9]
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Description | Recommended Action |
| In Vitro Plasma Stability Assay | Confirm the premature release and identify the mechanism. | Incubate the ADC in plasma from the relevant species (human, mouse, rat) and a buffer control at 37°C.[9] Analyze samples at various time points using LC-MS to quantify free payload. |
| Linker Modification | Enhance the stability of the linker. | For peptide linkers, modify the peptide sequence to reduce susceptibility to plasma proteases.[11] For disulfide linkers, introduce steric hindrance near the disulfide bond.[8] |
| Alternative Linker Chemistry | Switch to a more stable linker technology. | If a cleavable linker is too labile, consider a more stable cleavable linker or a non-cleavable linker, which relies on antibody degradation for payload release.[11] |
| Alternative Conjugation Chemistry | For maleimide-based conjugation, prevent deconjugation. | Use self-stabilizing maleimides or explore other conjugation chemistries to create a more stable bond.[11] |
Comparative Stability of Different Cleavable Linkers in Plasma
| Linker Type | Cleavage Mechanism | Plasma Stability | Notes |
| Hydrazone | Acid-sensitive | Variable (hours to days) | Stability is pH-dependent; can be susceptible to hydrolysis at physiological pH.[10] |
| Disulfide | Redox-sensitive (Glutathione) | Variable (days) | Stability can be modulated by introducing steric hindrance near the disulfide bond.[8] |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsins) | Generally stable in human plasma, but can be labile in rodent plasma.[9] | Susceptible to cleavage by certain plasma enzymes in specific species.[9] |
| Glucuronide | Enzyme-sensitive (β-glucuronidase) | High | Generally very stable in plasma due to low levels of extracellular β-glucuronidase. |
Workflow for Quantifying Free Payload in Plasma by LC-MS
Caption: Workflow for quantifying free payload in plasma.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC instability? A1: The main factors contributing to ADC instability are the increased hydrophobicity after conjugation, the chemical and enzymatic lability of the linker, and suboptimal formulation or storage conditions.[1][] The choice of antibody, payload, and conjugation chemistry all play significant roles.[1]
Q2: How do cleavable and non-cleavable linkers differ in terms of stability? A2: Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment (e.g., low pH, specific enzymes), but this can sometimes lead to premature release in circulation.[11][12] Non-cleavable linkers are generally more stable in plasma and rely on the degradation of the antibody within the lysosome to release the payload.[11][13]
Q3: What are the consequences of ADC aggregation? A3: ADC aggregation can lead to reduced efficacy due to altered binding affinity, increased immunogenicity, altered pharmacokinetics (faster clearance), and potential safety concerns due to off-target toxicity.[1][6]
Q4: Which analytical techniques are essential for monitoring ADC stability? A4: A combination of orthogonal methods is recommended. Size Exclusion Chromatography (SEC) is the most common method for quantifying aggregates.[1] Hydrophobic Interaction Chromatography (HIC) is used to determine the drug-to-antibody ratio (DAR) distribution and assess hydrophobicity.[14] Mass Spectrometry (MS) is crucial for detailed characterization of the ADC, including intact mass analysis, DAR determination, and identification of degradation products.[15][16] Dynamic Light Scattering (DLS) is a high-throughput method for detecting the early onset of aggregation.[6]
Q5: How can formulation optimization improve ADC stability? A5: Optimizing the formulation by adjusting the pH, buffer system, and adding excipients can significantly enhance ADC stability.[] Excipients such as sugars, amino acids, and surfactants can help prevent aggregation.[2] For some ADCs, lyophilization may be necessary to ensure long-term stability.[7]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic volume.[1]
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: A suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm syringe filter
Methodology:
-
Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.[1]
-
Instrumentation Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Injection: Inject an appropriate volume of the prepared sample (e.g., 20 µL) onto the column.[1]
-
Chromatography: Run the separation isocratically for a sufficient duration (e.g., 30 minutes) to allow for the elution of all species.[1]
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.[2]
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.[2]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate ADC species with different drug-to-antibody ratios (DARs) based on their surface hydrophobicity.[14]
Materials:
-
ADC sample
-
HIC column
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
0.22 µm syringe filter
Methodology:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm filter.
-
Instrumentation Setup: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject an appropriate volume of the prepared sample (e.g., 50 µL).[1]
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 40 minutes).[1]
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Data Analysis: The peaks eluting at different retention times correspond to ADC species with different DARs. Higher retention times indicate a higher DAR and greater hydrophobicity.[1] The presence of broad or poorly resolved peaks may indicate aggregation.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive cancer cells.[17]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT reagent (e.g., 5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.[17][19]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[17]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell death (e.g., 48-144 hours).[18]
-
Viability Assessment: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[18]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.[17]
ADC Internalization and Payload Release Signaling Pathway
Caption: General mechanism of ADC action.[17][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of PEGylated Proteins
Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used in biopharmaceuticals?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1][2] This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][3] Key benefits include enhanced solubility, a longer circulating half-life in the bloodstream, reduced immunogenicity, and increased stability against enzymatic degradation.[1][4][5]
Q2: What are the primary challenges in characterizing PEGylated proteins?
A2: The main challenges in characterizing PEGylated proteins stem from the heterogeneity of the final product.[1][2][6] This heterogeneity arises from several factors:
-
Degree of PEGylation: Variation in the number of PEG chains attached to each protein molecule (e.g., mono-, di-, tri-PEGylated species).[1]
-
PEGylation Sites: The presence of multiple potential attachment sites on the protein surface can lead to a mixture of positional isomers.[1]
-
Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the complexity of the conjugate.[1][7]
-
Protein Aggregation: The PEGylation process can sometimes induce the formation of protein aggregates.[8]
-
Conformational Changes: Attachment of PEG chains can alter the protein's secondary and tertiary structure.[1]
These factors can complicate purification, separation, and analysis, making it difficult to obtain a comprehensive and accurate characterization.[1][9]
Q3: Can PEGylation negatively impact my protein's bioactivity?
A3: Yes, while generally beneficial, PEGylation can have potential drawbacks. The attached PEG chains can sterically hinder the protein's active site or receptor binding site, potentially reducing its biological activity or binding affinity.[1][4] The chemical process of PEGylation itself can also sometimes induce unwanted modifications like oxidation. Additionally, while rare, there have been reports of immune responses against PEG itself.[1][4]
Troubleshooting Guides
Section 1: Electrophoresis & Basic Characterization
Q4: Why does my PEGylated protein appear as a smear or a broad band on an SDS-PAGE gel?
A4: This is a common observation for PEGylated proteins and is often due to the inherent heterogeneity of the sample.[1]
-
Heterogeneity of PEGylation: The reaction often produces a mixture of proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species), each migrating differently on the gel.[1]
-
Polydispersity of PEG: The PEG reagent itself has a distribution of molecular weights, which contributes to the broadness of the band for each PEGylated species.[1]
Troubleshooting Steps:
-
Confirm PEGylation: A higher molecular weight band or smear compared to the unmodified protein is a good initial indication of successful PEGylation.
-
Use Appropriate Staining: Consider using a barium-iodide stain, which is specific for PEG, in addition to Coomassie staining to confirm the presence of PEGylated species.
-
Orthogonal Techniques: For a more detailed analysis of heterogeneity, use chromatography methods like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[1]
Section 2: Chromatographic Analysis
Q5: I am having difficulty separating the unmodified protein from the PEGylated species using Size-Exclusion Chromatography (SEC). What can I do?
A5: While SEC is a powerful technique for separating molecules based on their hydrodynamic radius, challenges can arise.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | The hydrodynamic radii of the unmodified protein and the mono-PEGylated species are too similar. This can be an issue with smaller PEG chains. | Optimize column parameters: use a longer column or a column with a smaller particle size for higher resolution. Consider an alternative technique like Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX) chromatography, which separate based on different principles (hydrophobicity and charge, respectively).[1][10] |
| Poor Peak Shape / Tailing | PEG moieties can interact non-specifically with the silica (B1680970) stationary phase of the column.[11] | Use a column with a biocompatible, hydrophilic coating. Adjusting the mobile phase, for instance by increasing the salt concentration, can help minimize these secondary interactions.[1] |
Q6: I am unable to separate different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers.
A6: This often requires more advanced or orthogonal chromatographic techniques.
| Technique | Principle | Applicability |
| Ion-Exchange (IEX) HPLC | Separation based on net surface charge. PEGylation of charged residues like lysine (B10760008) can alter the protein's pI. | Excellent for separating species with different degrees of PEGylation and some positional isomers.[12] |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity. The attachment of a hydrophilic PEG chain generally decreases the protein's retention time. | Powerful for separating positional isomers where the PEG attachment alters the local hydrophobicity.[12][13][] |
| Hydrophobic Interaction (HIC) HPLC | Separation based on hydrophobicity under non-denaturing, high-salt conditions. | An orthogonal method to IEX and RP-HPLC, useful for separating isoforms with subtle differences in hydrophobicity.[1] |
Section 3: Mass Spectrometry Analysis
Q7: My ESI-MS spectrum of the PEGylated protein is very complex and difficult to interpret. How can I improve it?
A7: Electrospray ionization mass spectrometry (ESI-MS) of PEGylated proteins is challenging due to their heterogeneity, which leads to overlapping charge-state patterns that complicate the spectra.[1][6]
| Problem | Possible Cause | Suggested Solution |
| Overlapping charge-state patterns | The polydispersity of PEG and the heterogeneity of PEGylation sites create a complex mixture of masses, resulting in convoluted spectra.[7] | Use a charge-stripping agent, such as triethylamine, added post-column to simplify the mass spectrum. High-resolution mass spectrometers (e.g., Orbitrap) combined with advanced deconvolution software can also help resolve these complex spectra.[1][3] |
| Poor signal or PEG contamination | PEG from external sources (e.g., detergents, filters, plasticware) can suppress the signal from your protein. | Use high-purity, PEG-free reagents and solvents. Thoroughly clean the mass spectrometer's ion source and transfer optics. Use low-binding tubes for sample preparation.[1] |
Q8: How can I determine the exact site of PEGylation?
A8: Determining the specific amino acid residue where the PEG chain is attached requires a "bottom-up" proteomics approach using peptide mapping.[7]
-
Workflow:
-
Enzymatic Digestion: The PEGylated protein is digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the protein's sequence to identify the peptides. The presence of a mass shift corresponding to the PEG moiety on a specific peptide identifies the site of modification.
-
-
Challenges: The bulky PEG chain can sometimes hinder the enzyme's access to cleavage sites, leading to incomplete digestion and "missed cleavages".[7]
Section 4: Aggregation and Bioactivity
Q9: I suspect my protein is aggregating during the PEGylation reaction. How can I detect and prevent this?
A9: Protein aggregation is a common issue during PEGylation, often triggered by factors like pH, temperature, and high protein concentration.[8]
-
Detection and Quantification of Aggregation:
| Analytical Technique | Principle | What it Detects |
| Visual Inspection | Observation of cloudiness or precipitation. | Large, insoluble aggregates.[8] |
| UV-Vis Spectroscopy | Measures light absorbance and scattering. | General aggregation (turbidity).[8] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Soluble and insoluble aggregates. Higher molecular weight species will elute earlier.[15] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Changes in hydrodynamic radius and the presence of aggregates. |
-
Prevention Strategies:
-
Optimize Reaction Conditions: Screen different pH values, temperatures, and protein concentrations to find conditions that minimize aggregation.
-
Buffer Selection: Avoid buffers containing primary amines (like Tris) if using NHS-ester-activated PEGs, as they will compete with the protein for the reaction. Use buffers like HEPES or phosphate (B84403) instead.[8]
-
PEG Reagent Quality: Ensure you are using a high-quality, monofunctional PEG reagent to avoid cross-linking caused by bifunctional impurities.[8]
-
Q10: How do I assess the impact of PEGylation on my protein's biological activity?
A10: It is crucial to perform a bioassay to determine if the PEGylated protein retains its intended function.
-
General Approach:
-
Develop a Robust Bioassay: This could be an enzyme activity assay, a cell-based assay measuring a physiological response, or a binding assay (e.g., ELISA or Surface Plasmon Resonance - SPR).
-
Compare Activity: Compare the activity of the purified PEGylated protein to that of the unmodified protein.
-
Consider Pharmacokinetics: While in vitro activity might be reduced, the in vivo efficacy could be enhanced due to the improved pharmacokinetic profile.[16]
-
Experimental Protocols
Protocol 1: SEC-MALS for Absolute Molecular Weight Determination
This method combines Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molar mass of the PEGylated protein and any aggregates, without relying on column calibration.[17][18]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Size-Exclusion column appropriate for the molecular weight range of the protein.
-
Multi-Angle Light Scattering (MALS) detector.
-
Refractive Index (RI) detector.[17]
-
-
Procedure:
-
System Setup: The HPLC system is coupled in-line with the UV, MALS, and RI detectors.[17]
-
Sample Analysis: The purified PEGylated protein is injected onto the SEC column. The eluent flows sequentially through the detectors.[17]
-
Data Acquisition and Analysis: The MALS detector measures the intensity of scattered light at multiple angles, while the RI detector measures the concentration. Specialized software combines this data to calculate the absolute molar mass across the elution peak.[17]
-
Protocol 2: MALDI-TOF MS for Degree of PEGylation
This protocol outlines the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to determine the distribution of PEGylated species.
-
Materials:
-
Procedure:
-
Sample Preparation: Mix the protein sample with the matrix solution on the MALDI target plate and allow it to air dry to form co-crystals.[19]
-
MS Data Acquisition: Acquire mass spectra in linear positive ion mode. Calibrate the instrument with known protein standards.[19]
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the unmodified protein and the different PEGylated species (mono-, di-, etc.). The mass difference between the peaks will correspond to the mass of the PEG moiety.[19]
-
| PEGylated Species | Example Observed Mass (Da) | Example Relative Abundance (%) |
| Unmodified Protein | 20,000 | 15 |
| Mono-PEGylated | 25,000 | 45 |
| Di-PEGylated | 30,000 | 30 |
| Tri-PEGylated | 35,000 | 10 |
| Table 1: Example of quantitative data from MALDI-TOF MS analysis of a 20 kDa protein PEGylated with a 5 kDa PEG. |
Protocol 3: RP-HPLC for Purity and Isomer Separation
This protocol describes a general method for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C4 or C18 reverse-phase column suitable for protein analysis.[17]
-
-
Mobile Phases:
-
Procedure:
-
Sample Preparation: Desalt the protein sample and dilute it in Mobile Phase A.
-
Chromatographic Run: Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and run a linear gradient from low to high concentration of Mobile Phase B to elute the proteins.[17]
-
Data Analysis: Monitor the elution profile at 280 nm. The unmodified protein will typically have a longer retention time than the more hydrophilic PEGylated species.
-
Visualizations
Caption: General experimental workflow for PEGylation and characterization.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. approcess.com [approcess.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. wyatt.com [wyatt.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Side-Chain Modifications During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side-chain modifications encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific side-chain modifications.
Issue: Mass spectrometry analysis of my peptide shows an unexpected neutral mass change or peak broadening, especially around Asp residues.
Possible Cause: You may be observing aspartimide formation, a common side reaction that leads to a mixture of α- and β-peptides which are often difficult to separate chromatographically. This rearrangement is mass-neutral, complicating its detection.[1]
Solution:
-
Modify Fmoc-Deprotection Conditions: The base-catalyzed formation of aspartimide can be suppressed by altering the Fmoc removal step.
-
Add an acidic additive to the piperidine (B6355638) solution. For example, the addition of small amounts of an organic acid like formic acid (5% v/v) to the piperidine solution can almost completely prevent aspartimide formation.[2]
-
Use a weaker base for Fmoc deprotection, such as piperazine, which has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[1]
-
Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can also significantly reduce aspartimide formation.[1]
-
-
Utilize Sterically Hindered Protecting Groups: Employing a bulkier protecting group on the aspartic acid side chain can physically block the formation of the succinimide (B58015) ring.
-
Protecting groups like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tmp) have demonstrated improvements over the standard t-butyl protection.[1]
-
-
Backbone Protection: Protecting the nitrogen of the following amino acid residue can completely eliminate aspartimide formation. The most common method is to use a dimethoxybenzyl (Dmb) protecting group on the amide nitrogen of the residue following the aspartic acid.[1]
Experimental Protocol: Modified Fmoc Deprotection with Formic Acid
-
Reagent Preparation: Prepare a 20% piperidine solution in DMF containing 5% (v/v) formic acid.
-
Resin Treatment: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with the prepared formic acid/piperidine/DMF solution for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.
-
Coupling: Proceed with the coupling of the next amino acid.
Issue: My peptide containing Cys shows significant epimerization, leading to diastereomeric impurities.
Possible Cause: Cysteine residues are particularly susceptible to racemization during activation and coupling, especially when using certain bases and coupling reagents.[3][4]
Solution:
-
Choice of Coupling Reagents and Base: The selection of coupling methodology is critical to minimize cysteine racemization.
-
Carbodiimide-based methods, such as using diisopropylcarbodiimide (DIC) in the presence of HOBt or HOAt with a short pre-activation time (5 minutes), are recommended.[3]
-
Phosphonium and aminium salt-based reagents (e.g., BOP, HBTU, HATU) should be used with caution. If used, the addition of HOBt or HOAt and a hindered base like 2,4,6-collidine instead of N-methylmorpholine (NMM) can suppress racemization.[3][4]
-
Pre-formed pentafluorophenyl (Pfp) esters of cysteine can also be used to minimize racemization.[3]
-
-
Side-Chain Protecting Group: The choice of the cysteine side-chain protecting group can influence the extent of racemization. While Trt is common, other groups like Acm, Tmob, and Xan have also been studied.[3] The MBom group has been shown to result in low levels of racemization (0.4%) with uronium/phosphonium reagents.[5]
Quantitative Data: Cysteine Racemization with Different Coupling Methods
| Coupling Method | Base | Pre-activation Time | Racemization (%) |
| BOP/HOBt | TMP | None | <1 |
| HBTU/HOBt | TMP | None | <1 |
| HATU/HOAt | TMP | None | <1 |
| DIPCDI/HOBt | - | 5 min | <1 |
| DIPCDI/HOAt | - | 5 min | <1 |
| Pfp ester | - | - | <1 |
Data adapted from studies on model peptides. The actual level of racemization can be sequence-dependent.
Issue: My peptide containing Met shows a +16 Da mass shift in the final analysis.
Possible Cause: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) (Met(O)), primarily during the final acidic cleavage step.[6][7][8]
Solution:
-
Incorporate Scavengers in the Cleavage Cocktail: The most effective way to prevent methionine oxidation is to add reducing agents or antioxidants to the cleavage cocktail.[6]
-
Dimethylsulfide (DMS) and Ammonium (B1175870) Iodide: The addition of DMS and ammonium iodide to the cleavage cocktail can significantly reduce or eliminate the formation of methionine sulfoxide.[8]
-
Reagent H: This is a complex cleavage cocktail specifically designed to prevent methionine oxidation, typically containing TFA, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, DMS, and ammonium iodide.[6]
-
-
Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.
-
A solution of ammonium iodide and DMS in TFA can be used to reduce the oxidized peptide in solution.[6]
-
Experimental Protocol: Cleavage with Oxidation Suppression
-
Resin Preparation: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DMS/NH₄I. A common formulation is 95:3:2 (v/v/w).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the peptide by centrifugation and wash with cold ether.
Issue: My peptide synthesis shows a deletion of an Arg residue.
Possible Cause: During the coupling of a protected arginine, an intramolecular side reaction can occur where the activated carboxylic acid is attacked by the δ-nitrogen of its own side-chain, forming a stable δ-lactam. This consumes the activated arginine, preventing its incorporation into the peptide chain.[9][10]
Solution:
-
Choice of Arginine Protecting Group: The protecting group on the guanidinium (B1211019) side chain plays a crucial role.
-
Optimize Coupling Conditions:
-
Coupling Reagents: Utilize carbodiimide-based methods such as DIC/OxymaPure.[9] The mixed anhydride (B1165640) coupling procedure is more prone to lactam formation.[11]
-
Activation: Employ in situ activation by adding the coupling reagent to the vessel containing the resin and protected arginine without a pre-activation step. This minimizes the time the activated arginine exists in solution.[9]
-
Base: Use a sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM, or use a lower equivalency of the base.[9]
-
Quantitative Data: δ-Lactam Formation with Different Arginine Protecting Groups
| Arginine Protecting Group | δ-Lactam Formation (%) after 30 min activation |
| Fmoc-Arg(NO₂)-OH | Low |
| Fmoc-Arg(Pbf)-OH | Moderate |
| Fmoc-Arg(bis-Boc)-OH | High |
Data adapted from a 2020 study revisiting the NO₂ protecting group. Conditions: DIC/OxymaPure activation at 45°C.[9]
Issue: My peptide containing Trp shows a +56 Da adduct or other modifications.
Possible Cause: The indole (B1671886) side chain of tryptophan is highly nucleophilic and prone to alkylation by carbocations generated during the cleavage of t-butyl-based protecting groups. It can also be alkylated by linkers from the solid support.[12]
Solution:
-
Use Effective Scavengers: The addition of scavengers to the cleavage cocktail is essential to trap reactive cations.
-
Triisopropylsilane (TIS): TIS is a very effective scavenger for preventing the tert-butylation of tryptophan.[13]
-
Scavenger Cocktails: A common and effective cocktail for cleavage is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[13] For peptides also containing other sensitive residues, a more complex cocktail may be necessary.
-
-
Protect the Indole Nitrogen: Using a protecting group on the indole nitrogen of tryptophan, such as the Boc group (Fmoc-Trp(Boc)-OH), can prevent side reactions.[14]
Experimental Protocol: Cleavage of Tryptophan-Containing Peptides
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain modifications during Fmoc-SPPS?
A1: The most frequently encountered side-chain modifications include aspartimide formation at Asp and Asn residues, racemization of Cys and His, oxidation of Met, δ-lactam formation of Arg, and alkylation of Trp. Other residues like Tyr and Thr can also undergo modifications under certain conditions.[15][16][17][18]
Q2: How do scavengers work in peptide synthesis?
A2: Scavengers are reagents added to the cleavage cocktail to "trap" reactive electrophilic species, primarily carbocations, that are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from tBu groups) and resin linkers.[19] By reacting with these carbocations at a faster rate than the sensitive amino acid side chains, they prevent unwanted modifications like alkylation.
Q3: Can I use the same cleavage cocktail for all my peptides?
A3: No, the optimal cleavage cocktail depends on the amino acid composition of your peptide.[19][20] For peptides without sensitive residues, a simple mixture of TFA and water may suffice. However, for peptides containing residues like Trp, Met, Cys, or Arg, specific scavengers are required to prevent side reactions.[19]
Q4: What is the best way to confirm if a side-chain modification has occurred?
A4: The primary method for detecting side-chain modifications is mass spectrometry (MS), which can identify unexpected mass additions or losses. For modifications that are mass-neutral, such as aspartimide formation or racemization, high-performance liquid chromatography (HPLC) is crucial. These modifications often result in peak broadening or the appearance of closely eluting diastereomers.[13]
Q5: Are there any software tools that can help predict potential side reactions?
A5: While experienced peptide chemists can often predict potential issues based on the peptide sequence, there are no universally adopted software tools that can reliably predict all possible side reactions. The propensity for many side reactions is highly sequence-dependent and influenced by the local peptide conformation on the resin.[17]
Visualizations
Caption: Troubleshooting workflow for identifying common side-chain modifications.
Caption: Mechanism of aspartimide formation leading to side products.
Caption: Role of scavengers in preventing tryptophan alkylation.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Best Practices for Handling and Storing PEG Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper handling and storage of polyethylene (B3416737) glycol (PEG) reagents. Below, you will find frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid PEG reagents?
A1: For long-term stability, solid PEG reagents, particularly those with reactive derivatives, should be stored at -20°C or lower in a freezer.[1][2][3] It is crucial to store them under a dry, inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and oxidation.[2][3] Protecting the reagents from light is also recommended.[2][3] For added protection against ambient moisture, the use of a desiccant in the secondary storage container is advisable.[2]
Q2: My PEG reagent was shipped at room temperature. Is it still viable?
A2: Yes, for most PEG and its derivatives, shipping at room temperature is acceptable, provided they are packaged correctly under an inert gas like nitrogen or argon.[2] However, upon receipt, it is imperative to transfer them to the recommended long-term storage conditions to ensure their stability.[2]
Q3: How do storage requirements differ for specific PEG derivatives like NHS esters and Maleimides?
A3: Certain PEG derivatives are more sensitive and necessitate stricter storage conditions.[2]
-
PEG NHS Esters: These are highly susceptible to moisture and must be kept in dry conditions at low temperatures (≤ -15°C) to maintain their reactivity.[2][3]
-
PEG Maleimides, Thiols, and Acrylates: These derivatives are very sensitive to light and should be stored in the dark at all times, in addition to being kept in dry, low-temperature conditions.[2][3]
Q4: What is the expected shelf life of PEG reagents?
A4: When stored under the recommended conditions (frozen, under inert gas, and protected from light), PEG products can have a shelf life of up to three years.[2] However, it is always best to consult the Certificate of Analysis (CoA) for the specific expiration date of your reagent.[2] Stock solutions are significantly less stable; for instance, a stock solution of a PEG NHS ester in anhydrous DMSO or DMF should be stored at -20°C and is typically stable for up to one month.[4][5]
Q5: What are the visual signs of PEG degradation?
A5: The aging of PEG reagents can manifest in several ways, including a decrease in pH and an increase in ionic strength of PEG solutions.[2] Visually, solid PEG that has absorbed moisture may appear clumpy.[1] If you observe any change in the physical appearance of the reagent, it is advisable to test a small amount in a non-critical experiment or use a fresh vial for critical applications.[1]
Q6: How should I handle a solid PEG reagent when taking it out of storage?
A6: To prevent moisture condensation on the cold reagent, which can lead to hydrolysis and inactivation, it is essential to allow the sealed vial to warm up completely to room temperature before opening.[1][3] After dispensing the required amount, it is good practice to flush the vial with a dry inert gas (like argon or nitrogen) before tightly resealing it.[1][3] For extra protection, consider wrapping the cap and neck with parafilm.[1] Promptly return the reagent to the recommended storage conditions.[1]
Q7: My low molecular weight PEG is a waxy semi-solid. Is this normal?
A7: Yes, it is normal for low molecular weight PEGs to be waxy or semi-solid at room temperature.[1] To facilitate easier handling, you can prepare a stock solution in a suitable anhydrous solvent (e.g., DMSO or DMF) and store it at -20°C under an inert atmosphere.[1]
Data Presentation: Storage Conditions and Shelf Life
The following tables summarize the recommended storage conditions for various forms of PEG reagents to ensure their stability and efficacy.
Table 1: Recommended Storage of Solid PEG Reagents
| PEG Derivative | Storage Temperature | Atmosphere | Light Protection | Desiccant | Reported Shelf Life (Solid) |
| General PEGs | -20°C or lower[1][2][3] | Inert Gas (Ar or N₂)[2][3] | Recommended[2][3] | Recommended[2] | Up to 3 years[2] |
| PEG NHS Esters | ≤ -15°C[2][3] | Inert Gas (Ar or N₂)[2][3] | Recommended[2][3] | Crucial[5] | Up to 12 months[5] |
| PEG Maleimides | -20°C or lower[6] | Inert Gas (Ar or N₂)[6] | Required[2][3][6] | Recommended[6] | Up to 12 months[5] |
| PEG Thiols | -20°C or lower[3] | Inert Gas (Ar or N₂)[3] | Required[2][3] | Recommended | Refer to CoA |
| PEG Acrylates | -20°C or lower[3] | Inert Gas (Ar or N₂)[3] | Required[2][3] | Recommended | Refer to CoA |
Table 2: Recommended Storage of PEG Reagent Stock Solutions
| PEG Derivative in Solution | Solvent | Storage Temperature | Reported Shelf Life (Solution) |
| PEG NHS Ester | Anhydrous DMSO or DMF | -20°C | Up to 1 month[4][5] |
| Anhydrous DMSO or DMF | -80°C | Up to 6 months[4] | |
| PEG Maleimide | Anhydrous DMSO or DMF | -20°C | Up to 1 month[5] |
| DBCO-PEG | Anhydrous DMSO or DMF | -20°C | Up to 1 month[7] |
| Anhydrous DMSO or DMF | -80°C | Up to 6 months[7] |
Experimental Protocols
Protocol 1: Protein Precipitation using PEG 8000
This protocol outlines a general procedure for the non-denaturing precipitation of proteins.
Materials:
-
Cell or tissue homogenate
-
50% (w/v) PEG 8000 solution
-
Ice-cold acetone (B3395972)
-
Microcentrifuge
-
Microcentrifuge tubes
Methodology:
-
Sample Preparation: Homogenize cells or tissues in ice-cold dH₂O. For a 50 mg tissue sample, use approximately 0.2 ml of liquid.[1]
-
Centrifugation: Centrifuge the homogenate at ~14,000 rpm for 5 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.[1]
-
PEG Addition: Add an equal volume of 50% PEG 8000 solution to the supernatant. Pipette slowly due to the viscosity of the PEG solution.[1]
-
Incubation: Mix thoroughly and incubate on ice for 10 minutes.[1]
-
Pelleting: Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated protein.[1]
-
Supernatant Removal: Carefully decant the supernatant, leaving the protein pellet intact.[1]
-
Washing: Wash the pellet with 200 µl of cold acetone and centrifuge again at 14,000 rpm for 5 minutes. Repeat this wash step once.[1]
-
Drying: Dry the pellet by placing the open tube in a heat block at 95°C for 5-10 minutes to evaporate any residual acetone.[1]
-
Resuspension: Resuspend the dried pellet in a suitable buffer for downstream applications.
Protocol 2: PEG-Mediated Cell Fusion
This protocol provides a general guideline for cell fusion using PEG. Optimization for specific cell types is recommended.
Materials:
-
Two cell populations for fusion (in mid-logarithmic growth phase, >90% viability)
-
Serum-free culture medium (pre-warmed to 37°C)
-
Complete culture medium with 20% FBS (pre-warmed to 37°C)
-
50% (w/v) PEG 8000 solution in serum-free medium (pre-warmed to 37°C)
-
Sterile conical tubes and pipettes
Methodology:
-
Cell Preparation: Harvest and wash the two cell populations separately with pre-warmed serum-free medium.[8]
-
Cell Counting and Mixing: Count the cells and mix them at the desired ratio (e.g., 1:1) in a sterile conical tube.[8]
-
Cell Pelleting: Centrifuge the cell mixture at 100-200 x g for 5 minutes to form a cell pellet.[8]
-
Aspirate Supernatant: Carefully and completely remove the supernatant.[8]
-
Loosen Pellet: Gently tap the tube to loosen the cell pellet.[8]
-
PEG Addition: Slowly, over 30-60 seconds, add 1 mL of the pre-warmed 50% PEG 8000 solution to the cell pellet while gently tapping or swirling the tube to ensure even mixing.[8]
-
Incubation: Incubate the cell-PEG mixture for 1-2 minutes at 37°C.
-
PEG Dilution: Slowly add 1 mL of pre-warmed serum-free medium over 1 minute, followed by another 9 mL over the next 2-3 minutes with gentle mixing to minimize osmotic shock.[8]
-
Washing: Centrifuge the cells at 100 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in 10 mL of pre-warmed serum-free medium. Repeat this washing step twice.[8]
-
Plating: After the final wash, gently resuspend the cells in the complete culture medium containing 20% FBS and plate them in appropriate culture vessels.[8]
-
Recovery: Incubate the cells and monitor for the formation of fused cells and overall viability over the next 24-48 hours.[8]
Troubleshooting Guides
Guide 1: Low Yield in PEGylation Reactions
If you are experiencing low yields in your PEGylation reactions, consult the following troubleshooting guide.
Caption: Troubleshooting guide for low PEGylation yield.
Guide 2: Unexpected Precipitation in Experiments
If you observe unexpected precipitation when using PEG reagents, this guide may help identify the cause.
Caption: Troubleshooting guide for unexpected precipitation.
Guide 3: Workflow for Handling Hygroscopic PEG Reagents
This workflow illustrates the best practices for handling moisture-sensitive PEG reagents to maintain their integrity.
Caption: Workflow for handling hygroscopic PEG reagents.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Amino-PEG24-Boc and Its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, significantly influences the stability, solubility, and overall efficacy of the therapeutic. Amino-PEG24-Boc is a widely used heterobifunctional linker valued for its defined length, hydrophilicity, and the presence of a Boc-protected amine and a terminal carboxylic acid.
This guide provides an objective comparison of the primary analytical techniques used to characterize this compound and its common alternatives. We present supporting experimental data, detailed methodologies for key analytical techniques, and a workflow for the comprehensive characterization of these critical reagents.
Comparison of Analytical Techniques for PEG Linker Characterization
A multi-technique approach is essential for the unambiguous characterization of PEG linkers, ensuring identity, purity, and stability. The following table summarizes the key analytical techniques and their specific applications in characterizing this compound.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic environment of atomic nuclei. | Provides unambiguous structural confirmation and allows for the determination of purity.[1] | Can be less sensitive for very high molecular weight polymers and requires a relatively pure sample.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by chromatography and detects them by mass. | Provides accurate molecular weight information and is highly sensitive for impurity profiling.[1] | Can be challenging for polydisperse PEG samples due to overlapping charge states.[2] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | A soft ionization technique used in mass spectrometry. | Excellent for determining the molecular weight distribution of polymers and confirming the presence of end groups. | May not provide detailed structural information about the individual repeating units.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Highly sensitive and accurate for quantifying purity and separating impurities.[] | May not provide structural information on its own.[] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, which is characteristic of its chemical bonds. | Fast, non-destructive, and provides a molecular "fingerprint" of the functional groups present.[4] | Does not provide detailed structural connectivity information. |
Comparative Data for this compound and Alternatives
The choice of a PEG linker is often dictated by the synthetic strategy, particularly the protecting groups used for terminal functionalities. Below is a comparison of this compound with its common Fmoc-protected alternative.
| Property | This compound | Fmoc-NH-PEG24-CH2CH2COOH |
| Molecular Formula | C₅₅H₁₁₁NO₂₆ | C₆₆H₁₁₃NO₂₈ |
| Molecular Weight | 1202.46 g/mol [5] | ~1368.59 g/mol [6] |
| Amine Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid)[6] | Basic (e.g., Piperidine)[6] |
| Purity (Typical) | ≥95%[7] | ≥95% |
Spectroscopic Data Comparison
| Technique | This compound (Expected Data) | Fmoc-NH-PEG24-CH2CH2COOH (Expected Data) |
| ¹H NMR | ~3.64 ppm (s, ~96H): -(OCH₂CH₂)₂₄- ~1.44 ppm (s, 9H): -C(CH₃)₃ (Boc)[8] | 7.2-7.8 ppm: Aromatic protons of Fmoc group ~3.64 ppm: Characteristic PEG signal Signals for the propionic acid terminus[8] |
| ¹³C NMR | ~70 ppm: PEG backbone ~80 ppm: Quaternary carbon of Boc ~28 ppm: Methyl carbons of Boc | ~156 ppm: Carbonyl of Fmoc 120-144 ppm: Aromatic carbons of Fmoc ~70 ppm: PEG backbone ~174 ppm: Carboxylic acid carbon[8] |
| ESI-MS | [M+H]⁺: ~1203.75 m/z [M+Na]⁺: ~1225.73 m/z | [M+H]⁺: ~1369.78 m/z [M+Na]⁺: ~1391.76 m/z |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the PEG linker and quantify impurities using Reversed-Phase HPLC (RP-HPLC).
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To provide detailed structural elucidation of the PEG linker, confirming the connectivity of atoms.
Methodology:
-
System: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the PEG linker.
Methodology:
-
System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL for infusion.
-
Ionization Mode: Positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a PEG linker like this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-amino-PEG24-propanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Mass Spectrometry Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of these complex biotherapeutics, supported by experimental data and detailed protocols.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, leading to reduced renal clearance, and shielding it from proteolytic degradation and the host's immune system. However, the inherent polydispersity of PEG polymers and the potential for multiple attachment sites on the protein create a heterogeneous mixture of products. This heterogeneity presents significant analytical challenges that necessitate powerful and precise characterization techniques. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of PEGylated proteins.
This guide compares the performance of the most common MS ionization techniques, analytical strategies, and fragmentation methods. It also provides an overview of alternative and complementary techniques for a comprehensive analysis.
Comparison of Key Mass Spectrometry Approaches
The analysis of PEGylated proteins by mass spectrometry can be broadly categorized by the ionization source and the overall analytical strategy (top-down vs. bottom-up proteomics).
Ionization Techniques: MALDI-TOF vs. ESI
The choice of ionization technique is critical for the successful analysis of PEGylated proteins. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the two most utilized methods, each with distinct advantages and limitations.[1][2]
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser desorbs and ionizes the sample from a solid matrix, producing predominantly singly charged ions.[3] | A high voltage creates a fine spray of charged droplets from a liquid sample, leading to multiply charged ions.[3] |
| Typical Mass Analyzer | Time-of-Flight (TOF) | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap, FT-ICR |
| Mass Accuracy | Typically 0.1% to 0.01% (100-1000 ppm).[3] | Higher accuracy, often 1-10 ppm with high-resolution instruments (Orbitrap, FT-ICR).[3] |
| Resolution | Good, allows for the observation of individual oligomers in some cases.[4] | Can be very high, especially with Orbitrap and FT-ICR analyzers.[5] |
| Sensitivity | High, suitable for trace samples.[6] | Very high, often requiring less sample than MALDI.[2] |
| Sample Throughput | High, amenable to rapid screening of multiple samples. | Can be high with automation and direct infusion, but typically lower when coupled with liquid chromatography.[2] |
| Data Complexity | Simpler spectra with predominantly singly charged ions, easier to interpret for average molecular weight.[7] | Complex spectra with multiple charge states, requiring deconvolution software for interpretation.[2][7] |
| Coupling to Separations | Offline coupling to LC is possible but less common. | Easily coupled online with liquid chromatography (LC-MS) for separation of isoforms.[2] |
| Tolerance to Buffers/Salts | More tolerant to non-volatile buffers and salts. | Requires volatile buffers and is sensitive to salt contamination. |
Analytical Strategies: Top-Down vs. Bottom-Up Proteomics
Two primary strategies are employed for the MS-based analysis of PEGylated proteins: top-down and bottom-up proteomics.[6]
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of the intact PEGylated protein.[8][9] | Analysis of peptides generated by proteolytic digestion of the PEGylated protein.[8][9] |
| Information Obtained | - Average molecular weight and distribution of the intact conjugate.[6]- Degree of PEGylation (number of PEGs per protein).[6]- Direct localization of PEGylation sites on the intact protein (with fragmentation).[4] | - Indirectly infers PEGylation sites from the analysis of PEGylated peptides.[6]- Can provide sequence confirmation of the protein backbone. |
| Advantages | - Provides a complete view of the molecule, including all modifications.[10]- Preserves information about the connectivity of different modifications.[10] | - Robust and well-established workflows and data analysis software.[11]- Higher sensitivity for identifying the protein backbone. |
| Limitations | - Requires high-resolution mass spectrometers.[8]- Complex spectra for heterogeneous samples.[10]- Challenges with fragmentation of large, intact proteins.[10] | - Loss of information about the intact PEGylated protein.[11]- Incomplete sequence coverage can lead to missed PEGylation sites. |
| Typical MS Techniques | ESI-MS (Orbitrap, FT-ICR), MALDI-TOF MS | ESI-MS/MS, MALDI-TOF/TOF MS |
Experimental Workflows
Detailed Experimental Protocols
Protocol 1: MALDI-TOF MS for Intact Mass Analysis
This protocol is suitable for determining the average molecular weight and the degree of PEGylation.
1. Sample Preparation:
-
Desalt and purify the PEGylated protein sample to a concentration of 5-50 pmol/µL.[12]
-
If the sample is in a non-volatile buffer, exchange it into a volatile buffer (e.g., 0.1% trifluoroacetic acid in water) using a centrifugal filter device with an appropriate molecular weight cutoff.
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for smaller proteins and peptides), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[12] Vortex and centrifuge the solution, using only the supernatant.[12]
3. Sample Spotting (Dried-Droplet Method):
-
Mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.[12]
-
Allow the spots to air-dry completely at room temperature.[12]
4. MALDI-TOF MS Instrument Settings:
-
Operate the instrument in linear positive ion mode for high molecular weight proteins.[13]
-
Calibrate the instrument using a protein standard of a similar mass range to the expected PEGylated protein.
-
Set the laser intensity just above the ion generation threshold to obtain good signal-to-noise without causing excessive fragmentation.
5. Data Acquisition and Analysis:
-
Acquire spectra by averaging several hundred laser shots.
-
The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (approximately 44 Da).[7]
-
Determine the average molecular weight from the centroid of the peak distribution.
Protocol 2: LC-ESI-MS for Intact Mass Analysis
This protocol is ideal for separating different PEGylated species and obtaining high-resolution mass data.
1. Sample Preparation:
-
Prepare the PEGylated protein sample in a mobile phase-compatible buffer at a concentration of 0.1-1 mg/mL.
-
Ensure the sample is free of non-volatile salts and detergents.
2. LC Separation (Reverse-Phase):
-
Column: A C4 or polyphenyl reverse-phase column with a wide pore size (e.g., 300 Å) is often suitable for intact proteins.[14][15]
-
Mobile Phase A: 0.1% formic acid in water.[16]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[16]
-
Gradient: A shallow gradient from 5-95% B over 20-30 minutes is a good starting point.[14][16]
-
Flow Rate: 0.2-0.5 mL/min.[16]
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape for large proteins.[14]
3. ESI-MS Instrument Settings:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.[16]
-
Mass Analyzer: A high-resolution instrument such as an Orbitrap or TOF is recommended.[5]
-
Scan Range: A wide m/z range (e.g., 1000-4000) is necessary to detect the multiply charged ions.[16]
-
Charge Reduction (Optional): To simplify complex spectra, a charge-reducing agent like triethylamine (B128534) (TEA) can be added post-column at a concentration of 0.2-1%.[17]
4. Data Acquisition and Analysis:
-
Acquire full MS scans across the chromatographic elution profile.
-
Use deconvolution software to convert the multiply charged spectra into a zero-charge mass spectrum to determine the masses of the different PEGylated species.[7]
Fragmentation Techniques for PEGylation Site Analysis
Determining the specific amino acid residue(s) where the PEG moiety is attached is crucial. This is typically achieved using tandem mass spectrometry (MS/MS) in a bottom-up approach.
Collision-Induced Dissociation (CID) vs. Electron-Transfer Dissociation (ETD)
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Principle | Fragmentation through collision with an inert gas, leading to cleavage of the peptide backbone at the amide bonds.[18] | Fragmentation by transferring an electron to the peptide, causing cleavage of the N-Cα bond in the peptide backbone.[18] |
| Fragment Ions | Primarily b- and y-type ions.[18] | Primarily c- and z-type ions.[18] |
| Advantages | - Robust and widely available.- Effective for smaller, doubly charged peptides.[18] | - Preserves labile post-translational modifications, including PEGylation.[18]- More effective for larger, highly charged peptides.[19]- Provides complementary fragmentation to CID.[19] |
| Limitations | - Can lead to the loss of the PEG moiety from the peptide.[18]- Less effective for longer peptides and those with high charge states.[18] | - Requires a reagent anion source.- Can have lower fragmentation efficiency for doubly charged peptides.[20] |
A study on ubiquitylated peptides, which share some characteristics with PEGylated peptides (large modification), showed that ETD resulted in a nearly two-fold increase in identified modification sites compared to CID or HCD.[21] For PEGylated peptides, ETD is often preferred as it can provide better sequence coverage while retaining the large PEG modification on the fragment ions, which is essential for pinpointing the attachment site.
Logical Selection of Analytical Method
Alternative and Complementary Analytical Techniques
While mass spectrometry is a cornerstone of PEGylated protein analysis, a comprehensive characterization often requires orthogonal techniques.
| Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates proteins based on hydrodynamic radius, allowing for the quantification of monomer, aggregate, and fragment species.[22] Can be coupled with MS (SEC-MS). |
| Ion Exchange Chromatography (IEX) | Separates proteins based on surface charge, which can resolve isoforms with different numbers of PEG chains or PEGylation at different sites.[23] |
| Native Mass Spectrometry | Analysis of the PEGylated protein in a non-denaturing solution, preserving the protein's native conformation and any non-covalent interactions. This can be useful for understanding the structural impact of PEGylation. |
| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in the gas phase. IMS-MS can resolve isomeric PEGylated proteins (same mass, different PEGylation site) and provide information on the conformational changes induced by PEGylation.[24] |
Conclusion
The comprehensive characterization of PEGylated proteins is a complex but essential task in the development of biotherapeutics. No single technique can provide all the necessary information. Mass spectrometry, with its various ionization and fragmentation methods, stands as a uniquely powerful tool for detailed structural elucidation. MALDI-TOF MS is a robust method for determining the average molecular weight and degree of PEGylation, while LC-ESI-MS excels at separating isoforms and providing high-resolution mass data. For PEGylation site analysis, a bottom-up approach using LC-MS/MS with ETD fragmentation is often the most effective strategy. An integrated approach that combines the strengths of different mass spectrometry techniques with orthogonal methods like SEC and IEX is crucial for a complete and accurate understanding of these heterogeneous biomolecules.
References
- 1. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 9. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 13. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversed-phase separation parameters for intact proteins using liquid chromatography with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. sciex.com [sciex.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Separation of pegylated recombinant proteins and isoforms on CIM ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Top-Down Ion Mobility Separations of Isomeric Proteoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Amino-PEG24-Boc: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural confirmation of functionalized polyethylene (B3416737) glycol (PEG) linkers like Amino-PEG24-Boc is a critical step in ensuring the integrity and efficacy of bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous elucidation of the molecular structure of such compounds. This guide provides a comparative analysis of the expected NMR data for this compound and outlines a detailed protocol for its structural verification.
Performance Comparison: NMR Spectroscopy vs. Other Techniques
While NMR spectroscopy offers unparalleled detail for structural confirmation, other analytical methods provide complementary information. A comparative overview is presented below.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic environment of atomic nuclei. | Provides unambiguous structural confirmation, allows for purity determination, and is non-destructive.[1][2] | Requires a relatively pure sample and may have lower sensitivity for very high molecular weight polymers. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio of ionized molecules. | Offers high sensitivity for molecular weight determination and impurity profiling. | May not provide detailed structural information on its own and can be challenging for polydisperse samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Excellent for purity assessment and quantification of components. | Does not provide direct structural information. |
Quantitative NMR Data for this compound
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are based on data for analogous Boc-protected amino-PEG compounds.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~ 1.44 | Singlet | 9H |
| -CH₂-NH-Boc | ~ 3.25 - 3.35 | Multiplet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~ 3.64 | Singlet (broad) | ~ 92H |
| -NH- (Carbamate) | ~ 5.0 | Broad Singlet | 1H |
| Terminal -CH₂-O- | ~ 3.75 | Triplet | 2H |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | ~ 28.5 |
| -CH₂-NH-Boc | ~ 40.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~ 70.6 |
| -C(CH₃)₃ (Boc quaternary) | ~ 79.2 |
| C=O (Carbamate) | ~ 156.1 |
Experimental Protocol for NMR Analysis
A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below.
I. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), dried
-
5 mm NMR tube
-
Vial and Pasteur pipette
-
-
Procedure:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently vortex or swirl the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
II. NMR Data Acquisition
-
Spectrometer Setup:
-
Instrument: 400 MHz or higher NMR spectrometer
-
Probe: 5 mm broadband probe
-
Temperature: 298 K (25 °C)
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence
-
Spectral Width: 0-12 ppm
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Spectral Width: 0-220 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[3]
-
Referencing: CDCl₃ at 77.16 ppm
-
Visualizing Structure-Spectra Correlations
The following diagrams illustrate the key structural features of this compound and the workflow for its NMR-based structural confirmation.
Caption: Correlation of this compound structure with expected NMR signals.
Caption: Standard workflow for NMR-based structural analysis.
References
The Long and Short of It: A Comparative Guide to Amino-PEG24-Boc and Shorter PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides an in-depth comparison of the long-chain Amino-PEG24-Boc linker with its shorter polyethylene (B3416737) glycol (PEG) counterparts, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics.
The strategic incorporation of PEG linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.[1][2] These flexible, hydrophilic spacers can significantly impact the overall performance of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The length of the PEG chain is a particularly crucial parameter, creating a delicate balance between various physicochemical and pharmacological properties.[5][6]
The Influence of PEG Linker Length: A Balancing Act
Longer PEG chains, such as in this compound, generally offer enhanced solubility, prolonged circulation half-life, and reduced immunogenicity.[1][3][7] The increased hydrodynamic radius of molecules conjugated with longer PEG chains helps to shield them from renal clearance and proteolytic degradation.[1][7] This can be particularly advantageous for hydrophobic drug payloads, mitigating aggregation issues and allowing for higher drug-to-antibody ratios (DARs) in ADCs.[6][8]
Conversely, shorter PEG linkers may be favored in scenarios where rapid clearance is desirable or to minimize steric hindrance that could interfere with target binding or the release of a therapeutic payload.[1][4] While longer linkers often lead to improved in vivo efficacy due to their enhanced pharmacokinetic profiles, they can sometimes result in decreased in vitro potency.[5][8]
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Performance Metric | No PEG Linker | Shorter PEG Linker (e.g., PEG2-8) | Longer PEG Linker (e.g., PEG12-24) | General Trend with Increasing PEG Length | Reference |
| Circulation Half-Life | Baseline (shortest) | Increased vs. Control | Significantly Increased | Slower clearance, longer half-life | [1][8][9] |
| Blood Clearance | Fastest | Moderate | Slowest | Slower clearance | [6][10] |
| Tumor Accumulation | Minimal | Moderate | Significantly Higher | Increased tumor uptake | [1] |
Table 2: Impact of PEG Linker Length on Efficacy
| Performance Metric | No PEG Linker | Shorter PEG Linker (e.g., PEG2-8) | Longer PEG Linker (e.g., PEG12-24) | General Trend with Increasing PEG Length | Reference |
| In Vitro Cytotoxicity | Highest Potency | High Potency | May show a decrease | Decreases due to potential steric hindrance | [5][8][10] |
| In Vivo Efficacy (e.g., Tumor Reduction) | Minimal | Moderate | Highest | Enhanced efficacy | [1][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different PEG linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
Protocol 1: Conjugation of Amino-PEG-Boc to a Primary Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of an Amino-PEG-Boc linker and its conjugation to a molecule containing a primary amine.
Materials:
-
Boc-NH-PEGn-COOH (e.g., Boc-NH-PEG24-CH2CH2COOH)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer (e.g., MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Activation of PEG Linker:
-
Dissolve the Boc-NH-PEGn-COOH in Activation Buffer to a desired concentration.
-
Add a 2-5 molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.[11]
-
-
Conjugation to Primary Amine:
-
Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule in Conjugation Buffer.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.[11]
-
-
Purification of the Conjugate:
-
Characterization:
-
Characterize the purified conjugate to determine the degree of PEGylation, purity, and aggregation state using techniques like SDS-PAGE, mass spectrometry, and SEC.
-
Protocol 2: Boc Deprotection to Expose Primary Amine
This protocol describes the removal of the Boc protecting group from the conjugated molecule to reveal a primary amine for further functionalization.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Incubate the solution at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress using a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[11]
-
-
Removal of TFA and Solvent:
-
Evaporate the TFA and DCM under a stream of nitrogen or argon gas.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether. Repeat the wash step as necessary.
-
Dry the final product under vacuum.
-
Visualizing the Process: Workflows and Relationships
Diagrams generated using Graphviz illustrate the key processes and logical relationships involved in the application and evaluation of PEG linkers.
Caption: A generalized experimental workflow for comparing different PEG linkers.
Caption: Logical relationships between PEG linker length and bioconjugate properties.
Conclusion
The selection of an optimal PEG linker is a critical decision in the design of bioconjugates and is highly dependent on the specific application. While longer-chain linkers like this compound offer significant advantages in improving solubility and pharmacokinetic profiles, which often translates to enhanced in vivo efficacy, they may come at the cost of reduced in vitro potency due to steric hindrance.[5][8] Shorter PEG linkers may be advantageous in scenarios where high potency is paramount and a shorter circulation time is acceptable or even desired.[1][6] Ultimately, a systematic evaluation of a range of linker lengths is crucial for maximizing the therapeutic efficiency of a given bioconjugate.[4] This guide provides a foundational understanding, supported by quantitative data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Amino-PEG24-Boc and Fmoc-N-amido-PEG24-acid for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a heterobifunctional linker is a critical determinant of a project's success. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible spacer between conjugated moieties. This guide presents an objective, data-supported comparison of two prominent 24-unit PEG linkers: Amino-PEG24-Boc and Fmoc-N-amido-PEG24-acid.
At their core, both molecules offer a PEG24 spacer with a terminal carboxylic acid for conjugation to amine-containing molecules. The fundamental distinction lies in the choice of the temporary protecting group for the terminal amine: the acid-labile tert-Butoxycarbonyl (Boc) group versus the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This seemingly subtle difference dictates the entire synthetic strategy, influencing reaction conditions, orthogonality, and compatibility with other protecting groups within a complex molecule.
Core Chemical Differences and Physicochemical Properties
The strategic choice between a Boc or an Fmoc protection strategy is primarily governed by the stability of the substrate and the presence of other protecting groups. The Boc group's stability in basic conditions makes it suitable for synthetic routes involving base-sensitive reagents, while the Fmoc group's lability in mild basic conditions is advantageous for acid-sensitive molecules.
| Property | This compound (as Boc-NH-PEG24-CH2CH2COOH) | Fmoc-N-amido-PEG24-acid |
| Molecular Formula | C56H111NO28 | C66H113NO28 |
| Molecular Weight | ~1246.47 g/mol | ~1368.62 g/mol |
| Amine Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |
| Solubility | Soluble in a variety of organic solvents (e.g., DMF, DMSO, DCM) and aqueous solutions. The hydrophilic PEG spacer increases solubility in aqueous media. | Soluble in a variety of organic solvents (e.g., DMF, DMSO, DCM) and aqueous solutions. The long PEG24 chain enhances solubility.[1] |
| Storage | Recommended at -20°C, desiccated. | Recommended at -20°C, protected from moisture.[1] |
Performance Comparison: Stability and Deprotection
The stability of the protecting group is crucial to prevent premature deprotection and subsequent side reactions. The choice between Boc and Fmoc fundamentally alters the synthetic route and the conditions to which the PEG linker and any attached cargo are exposed.
| Feature | This compound | Fmoc-N-amido-PEG24-acid |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine (B6355638) in DMF) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Reaction Time | Typically 30 minutes to 2 hours. | Typically 5 to 30 minutes. |
| Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required. | Diketopiperazine formation, aspartimide formation, piperidine adducts. |
| Compatibility | Not suitable for acid-sensitive substrates. | Well-suited for acid-sensitive molecules. |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc). | Orthogonal to acid-labile groups (e.g., Boc). |
Experimental Protocols
Detailed methodologies for the key steps in utilizing both Boc- and Fmoc-protected PEG linkers are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecule and desired final product.
Protocol 1: Carboxylic Acid Activation and Amide Bond Formation (General for Both Linkers)
This protocol describes the conjugation of the terminal carboxylic acid of the PEG linker to a primary amine on a biomolecule (e.g., a peptide or protein) using EDC/NHS chemistry.
Materials:
-
Boc-NH-PEG24-COOH or Fmoc-N-amido-PEG24-acid
-
Biomolecule with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.4
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the Boc- or Fmoc-protected PEG linker in the Activation Buffer.
-
Add a 2-5 molar excess of EDC and NHS (or sulfo-NHS) to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the biomolecule in the Conjugation Buffer.
-
Add the activated PEG linker solution to the biomolecule solution. A 10-20 fold molar excess of the linker is often used.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using a suitable chromatography method to remove excess linker and byproducts.
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected PEG-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Dissolve the purified Boc-protected PEG conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v) and TIS (2.5-5% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by an appropriate method (e.g., LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The deprotected conjugate can be purified by precipitation in cold diethyl ether or by HPLC.
Protocol 3: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group using piperidine.
Materials:
-
Fmoc-protected PEG-conjugated biomolecule
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. Deprotection is typically rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Upon completion, the deprotected product can be purified by precipitation in cold diethyl ether or by chromatography.
Visualizing the Workflow
The following diagrams illustrate the distinct synthetic pathways for utilizing this compound and Fmoc-N-amido-PEG24-acid.
Caption: Synthetic workflow for this compound.
Caption: Synthetic workflow for Fmoc-N-amido-PEG24-acid.
Conclusion and Recommendations
The choice between this compound and Fmoc-N-amido-PEG24-acid is a strategic one, with significant implications for the overall synthetic workflow.
-
This compound is a robust and valuable tool, particularly in solution-phase synthesis and for projects where its stability to basic conditions is advantageous. However, the harsher acidic conditions required for deprotection necessitate careful consideration of the stability of the entire molecule.
-
Fmoc-N-amido-PEG24-acid , with its mild, orthogonal deprotection conditions, is often favored in modern solid-phase synthesis, especially for complex and sensitive biomolecules. Its compatibility with acid-labile side-chain protecting groups makes it a highly versatile reagent.
Ultimately, the optimal choice requires a thorough evaluation of the chemical properties of the molecules to be conjugated and the compatibility of the deprotection conditions with all functional groups present in the target bioconjugate.
References
A Comparative Guide to Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the design and optimization of next-generation therapeutics.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units.[2][3] | Multiple PEG arms extending from a central core.[2][3] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[2] | Larger for a given molecular weight, which can contribute to reduced renal clearance.[2][4] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[2] | Offers a more significant shielding effect due to its three-dimensional structure, leading to enhanced protection from the reticuloendothelial system.[1][2] |
| Drug Loading (for ADCs) | Typically allows for a lower drug-to-antibody ratio (DAR) as one linker generally attaches one drug molecule.[2] | Can potentially enable a higher DAR as one linker can be designed to attach multiple drug molecules.[2] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[2] | Often results in a significantly longer circulation time in the bloodstream.[2][5] |
| Steric Hindrance | Minimal, which can be advantageous for preserving the binding affinity of the targeting molecule.[1][2] | Increased, which may sometimes negatively impact the binding affinity of the targeting moiety or the enzymatic cleavage of the linker.[6][7] |
| Synthesis & Cost | Simpler and more cost-effective.[3] | More complex and expensive.[3] |
Quantitative Performance Comparison
The choice between a linear and a branched PEG linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies to highlight these differences.
Table 1: Pharmacokinetic Parameters of PEGylated TNF Nanobody
| Parameter | Molecule | Linear PEG | Branched PEG | Key Finding |
| Pharmacokinetics | TNF Nanobody | 40 kDa | 2 x 20 kDa | The branched PEG conjugate demonstrated a superior pharmacokinetic profile in comparison to the linear conjugate.[4] |
Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5[6] |
| Linear | 5 | 4.2[6] |
| Linear | 10 | 5.2[6] |
| Linear | 20 | 6.1[6] |
| Branched | 20 | 6.4[6] |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[6] |
Table 3: In Vitro Activity Retention of PEGylated TNF-α
| Parameter | Molecule | Linear PEG | Branched PEG | Key Finding |
| In Vitro Activity Retention | TNF-α | 20 kDa, 58% | 10 kDa, 93% | A smaller branched PEG resulted in higher activity retention compared to a larger linear PEG.[4] |
Table 4: In Vivo Antitumor Activity of PEGylated Lysine-deficient TNF-α
| Parameter | Molecule | Linear PEG | Branched PEG | Key Finding |
| In Vivo Antitumor Activity | Lysine-deficient TNF-α | 20 kDa | 10 kDa | Modification with a 10 kDa branched PEG showed higher antitumor activity in mice compared to a 20 kDa linear PEG.[4] |
Visualizing the Concepts
Structural Comparison
Structural comparison of a linear and a Y-shaped branched PEG linker.
Relationship between PEG Architecture and Functional Impact
Relationship between PEG architecture and its functional impact.
Experimental Protocols
Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. The following are summaries of key experimental protocols frequently employed in these studies.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To measure and compare the hydrodynamic volume of proteins or nanoparticles conjugated with linear versus branched PEG linkers.[8]
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography system with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[8]
-
Calibration: The system is calibrated using a set of protein standards with known molecular weights and hydrodynamic radii.[4]
-
Sample Preparation: Prepare solutions of the unmodified protein/nanoparticle and the PEGylated conjugates (linear and branched) at a known concentration.[8]
-
Injection and Elution: Inject a defined volume of each sample into the SEC column. Molecules are separated based on their hydrodynamic size, with larger molecules eluting earlier.[4][8]
-
Data Analysis: The elution volume of each sample is used to calculate its hydrodynamic radius based on the calibration curve.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.[4]
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used. The choice of species may depend on the specific therapeutic agent and its intended human use.[4]
-
Drug Administration: The PEGylated drug and a non-PEGylated control are administered, usually intravenously (IV) to assess circulation half-life and clearance, or subcutaneously (SC) to evaluate absorption and bioavailability.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Analysis: The concentration of the drug in the plasma or serum is quantified using a suitable analytical method, such as ELISA or LC-MS/MS.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).
In Vitro Biological Activity Assay
Objective: To assess the impact of PEGylation with linear versus branched linkers on the biological activity of the therapeutic molecule.[4]
Methodology:
The specific methodology is highly dependent on the therapeutic molecule being studied. For example:
-
For an enzyme: The enzymatic activity would be measured using a substrate-based assay that produces a detectable signal (e.g., colorimetric or fluorescent).
-
For a cytokine: A cell-based proliferation or reporter gene assay would be used to measure its ability to activate its target receptor.
-
For an antibody-drug conjugate (ADC): An in vitro cytotoxicity assay (e.g., MTS or CellTiter-Glo) would be performed on a cancer cell line that expresses the target antigen.
In all cases, the activity of the linear and branched PEGylated molecules would be compared to that of the unmodified molecule to determine the percent activity retention.
Conclusion
The choice between a linear and a branched PEG linker is a critical design parameter in the development of bioconjugates.[6] Branched linkers can offer advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[6][7] They also provide the potential for higher drug loading.[2][6] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[6][7]
Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile.[1] The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.
References
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the industry standard, its limitations, including potential immunogenicity and its non-biodegradable nature, have spurred the exploration of innovative alternatives.[1][2][3] This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to empower informed decisions in the design of next-generation bioconjugates.
The Limitations of PEG Linkers
Poly(ethylene glycol) has been pivotal in advancing bioconjugate development by enhancing solubility, stability, and circulation half-life.[1][2][3] However, the widespread use of PEG has revealed certain drawbacks. A significant concern is the "PEG dilemma," where a substantial portion of the population has pre-existing anti-PEG antibodies, potentially leading to accelerated clearance of PEGylated therapeutics and hypersensitivity reactions.[1][2][3] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and associated toxicities.[1][2][3] These challenges have propelled the scientific community to investigate alternative linkers that offer the benefits of PEG without its inherent liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged as promising substitutes for PEG, each with unique properties and advantages. This guide focuses on a comparative analysis of three leading alternatives: polysarcosine (pSar), polypeptides, and polysaccharides. Other notable alternatives include zwitterionic linkers and poly(2-oxazoline)s (POZ).[3][4][5]
Polysarcosine (pSar)
Polysarcosine is a polymer of sarcosine, an N-methylated amino acid. It is considered a promising alternative due to its high hydrophilicity, biocompatibility, and biodegradability.[2][6] Preclinical studies have shown that pSar can outperform PEG in key performance metrics for high-drug-to-antibody ratio (DAR) ADCs.[1][3]
Polypeptide Linkers
Utilizing sequences of naturally occurring or synthetic amino acids, polypeptide linkers offer a highly versatile and biodegradable option.[1] These linkers can be precisely engineered to control their length, flexibility, and susceptibility to cleavage by specific enzymes, providing a high degree of customization.[1] For instance, sequences rich in glycine (B1666218) and serine are often used to create flexible and hydrophilic linkers.[1] Valine-citrulline (Val-Cit) is a well-known example of an enzyme-cleavable dipeptide linker.[][8]
Polysaccharide Linkers
Polysaccharides, such as dextran, represent another class of natural polymers being explored as alternatives to PEG.[1] Their inherent hydrophilicity, biocompatibility, and biodegradability make them attractive candidates for enhancing the properties of bioconjugates.[1]
Performance Comparison: PEG vs. Alternatives
The following tables summarize quantitative data from various studies to provide a clear comparison of linker performance. It is important to note that experimental conditions may vary across different studies.
| Performance Metric | PEG Linker (e.g., PEG12) | Polysarcosine (pSar) Linker (e.g., pSar12) | Key Findings & Citations |
| In Vitro Cytotoxicity (IC50) | Standard benchmark for in vitro potency. | Comparable or slightly higher potency in some studies. | In a head-to-head study, a pSar12-ADC showed comparable in vitro potency to a PEG12-ADC.[9] pSar-conjugated ADCs maintain high cytotoxic activity.[9] |
| Pharmacokinetics (Clearance) | Clearance rate of 47.3 mL/day/kg for a PEG12-ADC. | Slower clearance rate of 38.9 mL/day/kg for a pSar12-ADC. | pSar linkers demonstrate a "stealth" property that can lead to improved circulation times compared to PEG of a similar length.[9][10] |
| Immunogenicity | Can elicit anti-PEG antibodies. | Considered non-immunogenic. | pSar's biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response.[6][9][11] |
| Biodegradability | Non-biodegradable. | Biodegradable into natural metabolites. | [1][2][3][6][9] |
| Linker Class | Key Advantages | Key Disadvantages/Considerations |
| Polypeptide Linkers | - Biodegradable into natural amino acids.- Low immunogenicity.- Highly tunable properties (flexibility, cleavage sites). | - Susceptible to proteolytic degradation if not properly designed.- Direct, comprehensive quantitative comparisons with PEG are less common.[9] |
| Polysaccharide Linkers (e.g., Dextran) | - Highly hydrophilic and biocompatible.- Biodegradable. | - Potential for batch-to-batch variability.- May have a more complex synthesis and conjugation process compared to synthetic polymers. |
| Poly(2-oxazoline)s (POZ) | - Biocompatible.- Low toxicity.- Can be rapidly excreted. | - Less established in clinical applications compared to PEG. |
| Zwitterionic Linkers | - Excellent hydrophilicity.- Superior resistance to non-specific protein adsorption ("antifouling"). | - Synthesis and conjugation can be more complex.[12] |
Visualizing the Concepts
To better understand the processes involved in bioconjugation and the mechanism of action of ADCs, the following diagrams illustrate key workflows and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.co.jp [nacalai.co.jp]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Amino-PEG24-Boc Conjugates
For researchers, scientists, and drug development professionals, the purity of functionalized polyethylene (B3416737) glycol (PEG) linkers like Amino-PEG24-Boc is paramount for the successful synthesis of consistent and effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] This guide provides a comparative overview of the essential analytical techniques for verifying the purity and structural integrity of these critical reagents.
The discrete nature of this compound, which has a defined molecular weight, is a significant advantage over traditional polydisperse PEGs, as it leads to more homogeneous conjugates that are easier to characterize.[3] However, impurities can arise from the synthetic process, including unreacted starting materials, intermediates with incomplete functionalization (e.g., missing the Boc protecting group), or PEGs with varying chain lengths.[1][4] A multi-pronged analytical approach is therefore essential for rigorous quality control.[1]
The primary techniques for assessing the purity of this compound and similar conjugates are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][5]
Comparative Analysis of Key Analytical Methods
A combination of analytical methods is crucial for a comprehensive purity assessment. While HPLC is excellent for quantification, NMR provides unambiguous structural confirmation, and MS verifies the molecular weight.[2][6]
| Analytical Method | Principle of Analysis | Primary Applications | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[7] | Quantifying purity and identifying impurities.[1] | High resolution and sensitivity for impurity profiling.[2] | May require a universal detector like CAD or ELSD as PEGs lack a strong UV chromophore.[1][8] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons.[2][4] | Unambiguous structural confirmation and estimation of purity.[2][6] | Provides detailed structural information and is quantitative.[2] | Requires a relatively pure sample and may be less sensitive for certain impurities.[2] |
| Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ions.[9] | Accurate molecular weight confirmation and impurity identification.[1][2] | High sensitivity and accuracy in mass determination.[9] | Can be challenging for polydisperse samples due to overlapping charge states.[2] |
Experimental Protocols for Purity Assessment
Detailed methodologies are critical for obtaining reproducible and comparable results. The following protocols provide a framework for the analysis of this compound.
HPLC is a fundamental technique for quantifying the purity of synthetic compounds.[1] For PEG linkers that often lack a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly effective.[1][8]
-
Instrumentation : UHPLC or HPLC system with a CAD or ELSD detector.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase A : 0.1% Formic Acid in Water.[1]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient : A linear gradient from 20% to 80% Mobile Phase B over 15 minutes (this should be optimized).[1]
-
Flow Rate : 0.3 mL/min for UHPLC.[1]
-
Sample Preparation : Dissolve the sample in a suitable solvent like 50:50 water:acetonitrile to a concentration of approximately 1 mg/mL.[1]
-
Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.[6]
¹H NMR spectroscopy is a powerful method for confirming the chemical structure of this compound.[5][6] It allows for the identification of characteristic signals for the Boc group, the PEG backbone, and the terminal functional groups.[1][6]
-
Instrumentation : 400 MHz or higher field NMR spectrometer.[1][6]
-
Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[1][2]
-
Data Acquisition : Acquire a standard ¹H NMR spectrum.[1]
-
Data Analysis :
-
Confirm the presence of characteristic peaks: a singlet around 1.4 ppm for the Boc group and a complex multiplet between 3.5 and 3.7 ppm for the PEG backbone.[1]
-
Integrate the peaks corresponding to the conjugate and any visible impurities to estimate purity.[1] The ratio of the integrals should be consistent with the molecular structure.[4]
-
LC-MS is used to confirm the molecular weight of the this compound conjugate and to identify potential impurities.[1][6] Electrospray Ionization (ESI) is a common soft ionization technique suitable for these types of molecules.[1][9]
-
Instrumentation : An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
-
LC Conditions : Use the same column and mobile phases as described in the HPLC protocol.[1]
-
Mass Spectrometer Settings :
-
Data Analysis : Analyze the mass spectrum of the main chromatographic peak to confirm the molecular weight. Search for other masses in the chromatogram that could correspond to impurities.[1]
Visualizing the Analytical Workflow
Diagrams can effectively illustrate the logical flow of the purity assessment process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Measuring the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the accurate and precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for ensuring the safety and efficacy of antibody-drug conjugates (ADCs). The DAR, which defines the average number of drug molecules conjugated to a single antibody, directly influences the therapeutic window of these complex biotherapeutics. This guide provides an objective comparison of the most common analytical methods for DAR determination, complete with supporting experimental data and detailed methodologies.
At a Glance: Comparison of Key DAR Measurement Techniques
The selection of an appropriate analytical method for DAR measurement is contingent on several factors, including the conjugation chemistry (e.g., cysteine- or lysine-linked), the physicochemical properties of the drug and linker, and the level of detail required for the analysis. The following table summarizes the primary techniques.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR only.[1] | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[2] | Average DAR and distribution of drug-loaded light and heavy chains.[2] | Average DAR, drug load distribution, and mass confirmation of individual species.[2] |
| Principle | Measurement of light absorbance at specific wavelengths for the antibody and the drug.[2] | Separation based on the hydrophobicity of the ADC species.[2] | Separation based on hydrophobicity under denaturing conditions.[2] | Separation by chromatography followed by mass-to-charge ratio measurement.[1] |
| Resolution | Not applicable (no separation).[2] | Moderate to high for different DAR species, particularly for cysteine-linked ADCs.[2] | High for separated light and heavy chains and their conjugated forms.[2] | High, provides mass information for each separated species.[1] |
| MS Compatibility | Not applicable.[2] | Indirect; requires MS-compatible salts or offline analysis.[2] | Direct.[2] | Direct.[1] |
| Sample Throughput | High.[2] | High.[2] | Moderate to High.[2] | Moderate to High.[1] |
| Key Advantage | Simple, rapid, and requires minimal sample preparation.[2] | Robust and widely used method for cysteine-linked ADCs under non-denaturing conditions.[2] | Orthogonal method that can provide information on drug distribution on light and heavy chains.[2] | Provides mass confirmation and detailed structural information.[2] |
| Key Limitation | Provides only an average DAR and is susceptible to interference from free drug.[2] | May not be suitable for highly heterogeneous lysine-linked ADCs; use of non-volatile salts can interfere with MS.[2] | Denaturing conditions can dissociate non-covalently linked subunits in some ADCs.[2] | Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[2] |
Quantitative Data Comparison
A comparative study analyzing four distinct cysteine-linked trastuzumab-MMAE ADCs with varying average DARs highlights the performance of different analytical techniques. The results demonstrate a strong correlation between the methods, instilling confidence in their utility for ADC characterization.[3]
| ADC Sample | HIC-UV/Vis (Average DAR) | RPLC-MS (QToF) (Average DAR) | RPLC-MS (Orbitrap) (Average DAR) | MALDI-TOF-MS (Average DAR) |
| Low DAR | 1.0 | 1.1 | 1.1 | 1.1 |
| Mid DAR | 2.0 | 2.0 | 2.0 | 1.5 |
| High DAR | 6.1 | 5.8 | 5.8 | 5.9 |
| Max. DAR | 7.8 | 7.5 | 7.5 | 7.6 |
Data adapted from a study comparing multiple analytical techniques for DAR analysis of cysteine-linked ADCs.[3]
Experimental Workflows and Methodologies
To facilitate the implementation of these techniques, the following sections provide detailed experimental protocols and visual workflows.
UV/Vis Spectroscopy for Average DAR Determination
This method offers a rapid and straightforward estimation of the average DAR, relying on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the conjugated drug.[4]
Workflow for UV/Vis Spectroscopy DAR determination.
Experimental Protocol:
-
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable non-interfering buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Determine Extinction Coefficients: If not known, accurately determine the molar extinction coefficients of the unconjugated antibody (mAb) and the free drug-linker at 280 nm and the wavelength of maximum absorbance for the drug (λmax).[4]
-
Sample Preparation: Prepare a solution of the ADC in the chosen buffer at a known concentration. Ensure the sample is free from unconjugated drug to avoid overestimation of the DAR.[2]
-
Measurement:
-
Blank the spectrophotometer with the sample buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and λmax (Aλmax).[5]
-
-
Calculation: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
A280 = εAb,280 * C_Ab + εDrug,280 * C_Drug
-
Aλmax = εAb,λmax * C_Ab + εDrug,λmax * C_Drug
-
DAR = C_Drug / C_Ab (Where ε is the molar extinction coefficient and C is the molar concentration)
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a robust method that separates ADC species based on their hydrophobicity under non-denaturing conditions, making it particularly suitable for cysteine-linked ADCs.[6] The addition of each hydrophobic drug-linker molecule increases the retention time of the ADC on the column.[7]
Workflow for HIC-HPLC DAR analysis.
Experimental Protocol:
-
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[8]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[8]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)[8]
-
HPLC system with a UV detector
-
-
Procedure:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Reduced ADC
RP-HPLC provides an orthogonal approach, particularly for cysteine-linked ADCs, by separating the light and heavy chains under denaturing conditions.[6] This allows for the determination of drug distribution on the individual antibody subunits.
Workflow for RP-HPLC analysis of reduced ADC.
Experimental Protocol:
-
Materials:
-
Procedure:
-
Sample Preparation (Reduction):
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 20 minutes) to elute the light and heavy chains and their conjugated forms.[8]
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).[8]
-
Calculate the weighted average DAR using the following formula:[9]
-
Average DAR = (Σ(Peak Area_LCn * n) + Σ(Peak Area_HCn * n)) / (ΣPeak Area_LC + ΣPeak Area_HC)
-
-
-
Intact LC-MS for Comprehensive DAR Analysis
LC-MS provides the most detailed information, offering not only the average DAR and drug-load distribution but also mass confirmation of each species. Native size-exclusion chromatography (SEC) coupled with MS is often preferred for cysteine-linked ADCs to maintain their native structure.
Workflow for intact LC-MS DAR analysis.
Experimental Protocol:
-
Materials:
-
ADC sample
-
PNGase F (for optional deglycosylation)
-
LC-MS system with an ESI source
-
For Native SEC-MS: SEC column and MS-compatible mobile phase (e.g., 100 mM ammonium acetate)[2]
-
For RP-LC-MS: Reversed-phase column (e.g., C4) and mobile phases with 0.1% formic acid in water and acetonitrile (B52724).[5]
-
-
Procedure:
-
Sample Preparation:
-
For complex ADCs, deglycosylation with PNGase F can simplify the mass spectra. Incubate the ADC with PNGase F at 37°C for 2-4 hours.[8]
-
Dilute the sample in a suitable mobile phase.
-
-
LC-MS System Setup:
-
For Native SEC-MS: Equilibrate the SEC column with an MS-compatible mobile phase. The flow rate is typically 0.2-0.5 mL/min.[8]
-
For RP-LC-MS: Equilibrate the C4 column with the initial mobile phase conditions. A gradient of increasing acetonitrile is used for elution. The column is often heated to 75°C.[5]
-
MS Parameters:
-
-
Chromatographic Separation and MS Detection:
-
Inject the prepared ADC sample.
-
The eluent from the LC is introduced directly into the mass spectrometer.
-
-
Data Analysis:
-
Conclusion
The accurate measurement of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. While UV/Vis spectroscopy provides a rapid assessment of the average DAR, chromatographic techniques like HIC and RP-HPLC offer more detailed insights into the distribution of drug-loaded species. For the most comprehensive characterization, LC-MS stands as the gold standard, providing unambiguous mass confirmation of all ADC variants. The selection of the most appropriate method or combination of methods will depend on the specific ADC and the stage of development. Employing orthogonal techniques is highly recommended to ensure the accuracy and reliability of DAR measurements.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. sciex.com [sciex.com]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of PEGylation on Protein Therapeutics: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification is primarily employed to enhance a protein's pharmacokinetic profile, leading to improved in vivo retention, reduced immunogenicity, and greater stability.[1][2] However, these benefits are often accompanied by a trade-off in the protein's intrinsic biological activity.[3][4] This guide provides an objective comparison of PEGylated versus non-PEGylated proteins, supported by quantitative experimental data, detailed methodologies, and visual diagrams to aid in critical drug development decisions.
Performance Comparison: A Quantitative Overview
PEGylation fundamentally alters a protein's interaction with its biological environment. The most significant effects are seen in its circulation half-life, immunogenicity, and in vitro activity.
Impact on Pharmacokinetics
The increased hydrodynamic size of a PEGylated protein is a key factor in its extended circulation time.[5] This larger size reduces the rate of renal clearance and shields the protein from proteolytic degradation.[6][7]
Table 1: Comparative Pharmacokinetics of Therapeutic Proteins
| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |
| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x |
| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x |
| Uricase (in rats) | In vivo Half-life | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x |
| Asparaginase | Plasma Half-life | 1.3 days | 5.2 days | ~4x |
Note: Values are approximate and can vary based on the specific PEG molecule, conjugation chemistry, and study design.[4][8]
Impact on Biological Activity and Receptor Binding
While extending half-life, the steric hindrance caused by PEG chains can mask the protein's active site or receptor-binding domains.[4][9] This often leads to a decrease in in vitro biological activity and receptor binding affinity.[3][10] The extent of this reduction depends on factors like the size and structure of the PEG, the degree of PEGylation, and the specific site of attachment.[9]
Table 2: Comparative In Vitro Activity and Binding Affinity
| Protein | Parameter | Non-PEGylated | PEGylated | Activity Retention / Affinity Reduction |
| Interferon α-2a | In Vitro Activity | 100% | ~7% (40 kDa branched PEG) | 93% reduction |
| α-Chymotrypsin | Michaelis Constant (KM) | 0.05 mM | Up to 0.19 mM | ~3.8-fold increase (lower affinity)[11] |
| Recombinant Methioninase | Michaelis Constant (KM) | 0.53 mM | 0.73 mM | ~1.4-fold increase (lower affinity)[12] |
| HER2 Antibody Fragment | Receptor Binding Affinity (Kd) | Baseline | - | ~5-fold reduction in affinity[3][9] |
Note: Despite reduced in vitro activity, the extended half-life of PEGylated proteins can lead to superior overall in vivo efficacy.
Impact on Immunogenicity
A primary advantage of PEGylation is the reduction of a protein's immunogenicity.[13] The hydrophilic PEG shield masks immunogenic epitopes on the protein surface, hindering recognition by the immune system and reducing the formation of anti-drug antibodies (ADAs).[7][13]
Table 3: Comparative Immunogenicity of Therapeutic Proteins
| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Key Findings |
| Asparaginase | Incidence of Hypersensitivity Reactions | 30-40% | 5-10% | PEGylation significantly reduces the frequency of allergic reactions.[13] |
| Asparaginase | Anti-asparaginase Antibody Formation | Common | Reduced | Antibody formation that can neutralize the enzyme is less frequent with the PEGylated version.[13] |
| Adenosine Deaminase | Incidence of Anti-drug Antibodies | High | Significantly Reduced | PEGylation was crucial for the long-term success of this enzyme replacement therapy. |
Visualizing the Effects and Processes of PEGylation
To better understand the relationships and workflows involved in protein PEGylation, the following diagrams illustrate the core concepts and experimental procedures.
Caption: Logical flow of how PEGylation alters protein properties.
Caption: General experimental workflow for protein PEGylation and analysis.
Detailed Experimental Protocols
Accurate assessment of the changes induced by PEGylation requires robust and standardized methodologies.
Protocol for Determining In Vivo Half-Life
This protocol outlines a typical pharmacokinetic study in an animal model to compare the half-life of a PEGylated protein to its native form.
-
Objective: To determine and compare the circulation half-life (t½) and clearance (CL) of the non-PEGylated and PEGylated protein.
-
Methodology:
-
Animal Model: Select a suitable animal model (e.g., rats or mice). Acclimate animals and divide them into two groups: one for the non-PEGylated protein and one for the PEGylated protein.
-
Dosing: Administer a single intravenous (IV) bolus dose of the respective protein to each animal. The dose should be equivalent based on protein content.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, and 96 hours) via an appropriate route (e.g., tail vein or cannula).
-
Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Quantification: Measure the concentration of the protein in the plasma/serum samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time for each group. Use non-compartmental pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance (CL).
-
Protocol for Assessing In Vitro Biological Activity (Enzyme Kinetics)
This protocol is for comparing the catalytic efficiency of a native enzyme versus its PEGylated form.[14]
-
Objective: To determine the Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) for the native and PEGylated enzyme.
-
Methodology:
-
Reagents: Prepare a suitable buffer, the enzyme's specific substrate (preferably chromogenic or fluorogenic), and solutions of both the native and PEGylated enzyme at known concentrations.
-
Assay Setup: In a 96-well microplate, set up reactions containing a fixed concentration of the enzyme (either native or PEGylated) and serial dilutions of the substrate.[14]
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate-containing wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance vs. time) for each substrate concentration.[14]
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the KM and Vmax values for both the native and PEGylated enzymes.[14]
-
-
Protocol for Evaluating Immunogenicity (Anti-Drug Antibody ELISA)
This protocol describes a bridging ELISA, a common format for detecting ADAs in patient or animal serum.[15][16]
-
Objective: To detect and relatively quantify the presence of ADAs against the therapeutic protein in serum samples.
-
Methodology:
-
Reagent Preparation:
-
Capture Antibody: Biotinylate the therapeutic protein (non-PEGylated or PEGylated).
-
Detection Antibody: Label the same therapeutic protein with an enzyme like horseradish peroxidase (HRP).[15]
-
-
Plate Coating: Coat a streptavidin-coated 96-well microplate with the biotinylated therapeutic protein. Incubate and then wash to remove unbound protein.[15]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted serum samples (from treated animals or patients), along with positive and negative controls, to the wells. If ADAs are present, they will "bridge" the capture protein on the plate. Incubate and wash thoroughly.
-
Detection: Add the HRP-labeled therapeutic protein to the wells. This will bind to the other arm of the "bridged" ADA. Incubate and wash.
-
Substrate Addition: Add a colorimetric substrate for HRP (e.g., TMB). A color change will occur in wells containing the complete sandwich complex.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of ADA present in the sample.
-
References
- 1. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PEGylated Therapeutics
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic molecules is a critical endeavor. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, has emerged as a leading strategy to improve pharmacokinetic profiles, prolonging circulation time and reducing immunogenicity. This guide provides an objective comparison of the in vivo stability of various PEGylated therapeutics, supported by experimental data and detailed methodologies, to inform the rational design of next-generation biologic drugs.
The architecture and size of the PEG molecule, as well as the nature of the therapeutic moiety, significantly influence the in vivo fate of PEGylated drugs. Generally, PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and shield it from proteolytic degradation and the host's immune system.[1][2] This "stealth" effect typically leads to a longer plasma half-life and sustained therapeutic exposure.[3][4]
Comparative In Vivo Stability: A Tale of Two Architectures and Beyond
Experimental evidence consistently demonstrates that the structural configuration of the PEG polymer—primarily linear versus branched—plays a crucial role in determining the in vivo stability of the conjugate.[3] Branched PEG molecules, due to their greater steric hindrance, often provide a more effective shield for the therapeutic protein, resulting in superior pharmacokinetic profiles compared to their linear counterparts of a similar molecular weight.[3][4]
Key Pharmacokinetic Parameters of PEGylated Therapeutics
The following tables summarize key pharmacokinetic parameters from comparative in vivo studies of different PEGylated therapeutics, showcasing the impact of PEGylation and PEG architecture on their stability.
| Therapeutic | PEG Architecture (Molecular Weight) | Animal Model | Terminal Half-life (t½) | Clearance (CL) | Key Finding | Reference(s) |
| Interferon alfa-2a | Unmodified | - | 4-16 hours | ~100-fold higher than PEGylated form | PEGylation dramatically increases half-life. | [5] |
| Branched (40 kDa) | - | ~80 hours | - | Branched PEG provides a significant extension of half-life. | [5] | |
| Interferon alfa-2b | Unmodified | - | ~7 hours | ~10-fold higher than PEGylated form | PEGylation significantly increases half-life. | [5] |
| Linear (12 kDa) | - | ~40 hours | - | Linear PEG provides a substantial, but lesser, extension of half-life compared to the larger branched PEG. | [5] | |
| Filgrastim (B1168352) (G-CSF) | Unmodified | Humans | 3.5 - 3.8 hours | - | PEGylation leads to a pronounced increase in half-life. | [6] |
| Linear (20 kDa) | Humans | 42 hours | Self-regulating, dependent on neutrophil count | A single dose of pegfilgrastim can be as effective as multiple daily doses of filgrastim. | [6][7] | |
| PROTACs | Non-PEGylated | Rodents | - | - | PEGylation led to a ~4-fold increase in blood concentration, indicating enhanced stability and longer circulation time. | [1] |
| PEGylated | Rodents | Significantly prolonged | Reduced | PEGylation improves the pharmacokinetic profile of PROTACs. | [1] | |
| Liposomal Doxorubicin | Non-PEGylated | - | - | - | PEGylation enhances stability and drug accumulation in tumors. | [8] |
| PEGylated | Glioblastoma-bearing rats | - | - | Increased survival time compared to non-PEGylated liposomes. | [9] |
Visualizing the Path: Workflows and Clearance Mechanisms
To better understand the processes involved in assessing and the in vivo fate of PEGylated therapeutics, the following diagrams illustrate a typical experimental workflow and the primary clearance pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 6. The design and development of pegfilgrastim (PEG-rmetHuG-CSF, Neulasta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of PEGylated Liposomal Doxorubicin and Carboplatin Combination on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Bioconjugation Efficiency of Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of common bioconjugation linkers, supported by experimental data, to empower researchers in making informed decisions for their specific applications. We will delve into the performance of prevalent linker chemistries, including N-hydroxysuccinimide (NHS) ester-amine, maleimide-thiol, and "click chemistry" linkers, and provide detailed protocols for their use and analysis.
Performance Comparison of Bioconjugation Linkers
The choice of a bioconjugation strategy is a trade-off between reaction speed, specificity, efficiency, and the stability of the resulting bond. The following tables summarize key quantitative data for some of the most common linker types. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are rare in the literature; therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.[1]
Table 1: Reaction Conditions and Efficiency
| Linker Chemistry | Target Functional Group | Optimal pH | Typical Reaction Time | Typical Efficiency/Yield | Key Considerations |
| NHS Ester-Amine | Primary Amines (-NH₂) | 7.2 - 8.5[2][3] | 0.5 - 4 hours[4][5] | Modest (50-80%)[5] | Susceptible to hydrolysis at higher pH; can lead to a heterogeneous product due to multiple lysine (B10760008) residues.[2][6] |
| Maleimide-Thiol | Thiols (-SH) | 6.5 - 7.5[2][3] | 1 - 2 hours[5] | High (>90%)[5] | Highly selective for thiols; the maleimide (B117702) group can hydrolyze at pH > 7.5, and the resulting thioether bond can be reversible.[2][7] |
| Click Chemistry (CuAAC) | Azides (-N₃) and Alkynes (-C≡CH) | 4.0 - 12.0 | 30 - 60 minutes[5] | Very High (>95%)[5] | Requires a copper catalyst which can be cytotoxic and may need to be removed.[8] |
| Click Chemistry (SPAAC) | Azides (-N₃) and Strained Alkynes (e.g., DBCO) | 4.0 - 10.0 | 1 - 12 hours[9] | High (>90%) | Catalyst-free and bioorthogonal, but generally has slower kinetics than CuAAC.[9] |
Table 2: Stability of the Formed Linkage
| Linkage Formed From | Bond Type | Relative Stability | Key Considerations |
| NHS Ester-Amine | Amide | Very High | Generally considered non-cleavable and highly stable under physiological conditions.[10] |
| Maleimide-Thiol | Thioether (Thiosuccinimide) | Moderate to High | Can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[10][11] |
| Click Chemistry (CuAAC/SPAAC) | Triazole | Very High | The triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation.[9] |
Visualizing Bioconjugation Chemistries
The following diagrams illustrate the fundamental reaction mechanisms for the discussed linker chemistries.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and efficient bioconjugation. Below are generalized protocols for protein conjugation using NHS ester and maleimide linkers, followed by a protocol for quantifying the conjugation efficiency.
Protocol 1: NHS Ester-Amine Conjugation
This protocol describes the labeling of a protein with an NHS-ester functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester functionalized linker/payload (stock solution in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[12]
-
Linker Addition: Add a 10-20 fold molar excess of the NHS-ester solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% to avoid protein denaturation.[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4-16 hours at 4°C with gentle mixing.[7]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes.[7]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts using SEC or dialysis.[6]
-
Analysis: Assess the degree of labeling using UV-Vis spectroscopy, mass spectrometry, or HPLC.[6]
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the labeling of a protein with a maleimide-functionalized molecule. It assumes the presence of free thiols on the protein. If necessary, disulfide bonds can be reduced prior to conjugation using a reducing agent like TCEP.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5, degassed)
-
Maleimide-functionalized linker/payload (stock solution in anhydrous DMSO or DMF)
-
Quenching Reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into a degassed reaction buffer. If reduction of disulfide bonds is required, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12]
-
Linker Addition: Add a 10-20 fold molar excess of the maleimide-functionalized reagent to the protein solution.[14]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. If the maleimide reagent is fluorescent, protect the reaction from light.[12]
-
Quenching: Add the quenching reagent to react with any excess maleimide.
-
Purification: Separate the labeled protein from unreacted reagents using a desalting column or dialysis.[12]
-
Analysis: Determine the conjugation efficiency by UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol 3: Quantification of Bioconjugation Efficiency (Average Drug-to-Antibody Ratio - DAR) by UV-Vis Spectroscopy
This is a straightforward method for determining the average number of molecules conjugated to an antibody.[15]
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free linker/payload at both the antibody's absorbance maximum (typically 280 nm) and the payload's absorbance maximum (λmax).[15]
-
Sample Preparation: Prepare the purified bioconjugate in a suitable buffer (e.g., PBS).[15]
-
Spectrophotometer Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the bioconjugate solution at 280 nm and at the λmax of the payload.[15]
-
Calculate DAR: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the conjugated molecule, and from these values, determine the average DAR.[]
For more detailed analysis of the distribution of different conjugated species, chromatographic methods such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry are recommended.[1][15]
Visualizing the Experimental Workflow
The following diagram outlines a general workflow for bioconjugation and analysis.
Conclusion
The choice between NHS ester, maleimide, and click chemistry linkers is highly dependent on the specific application, the nature of the biomolecule, and the desired characteristics of the final bioconjugate. NHS ester chemistry is a robust method for achieving a high degree of labeling when site-specificity is not critical.[] Maleimide chemistry offers a highly specific route for conjugation to cysteine residues, enabling the production of more homogeneous conjugates.[] Click chemistry, particularly the copper-free SPAAC reaction, provides a powerful and bioorthogonal approach for creating highly stable and well-defined bioconjugates, which is especially advantageous for in vivo applications.[9][17] Careful consideration of the reaction conditions and thorough analytical characterization are paramount to ensure the successful development of effective and safe bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Protein PEGylation Sites: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring the efficacy, safety, and homogeneity of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties.[1][2] However, validating the exact attachment site of the PEG moiety is a critical analytical challenge that directly impacts the consistency and biological activity of the final product.[2]
This guide provides an objective comparison of the leading analytical techniques for validating PEG attachment sites on proteins. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for key experiments.
Comparative Analysis of Validation Techniques
The choice of method for validating PEGylation sites depends on various factors, including the protein's characteristics, the complexity of the PEGylation, the required level of detail, and the available instrumentation.[2][3] The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | High-Performance Liquid Chromatography (RP-HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[2] | N-terminal sequence, confirmation of N-terminal PEGylation.[2] | Separation and quantification of PEGylated species and isomers.[2] | Higher-order structure, degree of PEGylation, quantification in biological fluids.[2] |
| Resolution | High (can resolve individual PEG oligomers).[2] | Single amino acid residue.[2] | Variable (depends on column and method).[2] | Atomic level for small proteins.[2] |
| Sensitivity | High (picomole to femtomole).[3] | Low (10-100 picomoles).[3] | Moderate | Low.[4] |
| Throughput | High.[2][3] | Low.[2][3] | High.[2] | Low.[2] |
| Key Advantages | High sensitivity and resolution, can analyze complex mixtures, provides information on the degree and site of PEGylation simultaneously.[3] | High accuracy for N-terminal sequencing, unambiguous residue identification.[3] | Excellent for separating isomers.[3] | Non-destructive, provides structural information in solution.[5] |
| Key Limitations | Polydispersity of PEG can complicate spectra, data analysis can be complex.[3] | Limited to N-terminal analysis, will not work if the N-terminus is blocked.[6][7] | Does not directly identify the PEGylation site.[3] | Requires larger amounts of sample, can be complex for large proteins.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable validation of PEGylation sites. Below are the experimental protocols for the key techniques discussed.
Mass Spectrometry (LC-MS/MS) for Peptide Mapping
This is a powerful and widely used method for identifying PEGylation sites.[3] The workflow involves digesting the PEGylated protein into smaller peptides, separating them by liquid chromatography, and analyzing them by tandem mass spectrometry.[3]
Protein Digestion:
-
Reduce the disulfide bonds of the PEGylated protein using a reducing agent like dithiothreitol (B142953) (DTT).[3]
-
Alkylate the free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[4]
LC-MS/MS Analysis:
-
Separate the resulting peptides using a C18 reversed-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid.[2]
-
Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer.[8]
-
The mass spectrometer is typically operated in a data-dependent acquisition mode, where the most intense ions in each full MS scan are automatically selected for fragmentation (MS/MS).[2]
Data Analysis:
-
The fragmentation spectra are used to determine the amino acid sequence of the peptides.[4]
-
A PEGylated peptide will show a characteristic mass shift corresponding to the mass of the attached PEG moiety.[4] By comparing the peptide maps of the PEGylated and unmodified protein, the exact site of PEGylation can be identified.[9]
Workflow for PEGylation site identification by LC-MS/MS.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing and is valuable for confirming N-terminal PEGylation.[3][7]
Sample Preparation:
-
The PEGylated protein or a specific peptide fragment must be purified.
-
The sample is immobilized on a solid support, such as a PVDF membrane.[3]
Sequential Degradation:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.[3]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).[3]
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
Analysis:
-
The PTH-amino acid is identified by chromatography (e.g., HPLC).[3]
-
The cycle is repeated for subsequent amino acids. A "blank" cycle where no PTH-amino acid is detected indicates that the corresponding amino acid was modified (PEGylated).[3]
Cyclical workflow of Edman degradation for N-terminal analysis.
High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is particularly useful for separating different mono-PEGylated isomers, which can then be collected for further analysis by other methods like mass spectrometry or Edman degradation to pinpoint the exact PEGylation site.[3]
Sample Preparation:
-
The mixture of PEGylated protein isomers is filtered and prepared in a suitable mobile phase.[3]
Chromatographic Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C4, C8, or C18).
-
Elute the isomers using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the protein absorbs (typically 280 nm).
Fraction Collection and Analysis:
-
Collect the separated isomer peaks as they elute from the column.
-
Analyze the collected fractions using a site-identification method like mass spectrometry or Edman degradation.[3]
Workflow for separation and analysis of PEGylated isomers by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can be used to identify the location of PEGylation by observing changes in the chemical environment of amino acid residues upon PEG attachment.[3]
Sample Preparation:
-
Prepare two highly purified and concentrated samples: the unmodified protein and the PEGylated protein.[3]
-
Samples should be in a suitable NMR buffer containing a deuterated solvent (e.g., D₂O).
Data Acquisition:
-
Acquire 2D ¹H-¹⁵N HSQC spectra for both the unmodified and PEGylated protein samples.
Spectral Analysis:
-
Compare the HSQC spectra of the native and PEGylated protein.
-
Chemical shift perturbations (CSPs) will be observed for the amino acid residues at or near the conjugation site due to the change in their local chemical environment caused by the attached PEG chain.[4]
-
By assigning the resonances in the NMR spectrum to specific amino acids in the protein sequence, the location of the CSPs, and thus the PEGylation site, can be determined.[4]
Conclusion
The validation of PEG attachment sites is a critical aspect of the development and quality control of PEGylated biotherapeutics. Mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and versatile technique, offering high sensitivity and the ability to pinpoint the exact location of PEGylation.[3] Edman degradation provides a reliable method for confirming N-terminal modification, while HPLC is invaluable for separating isomers for subsequent analysis.[3] NMR spectroscopy offers a unique, non-destructive approach to not only identify the PEGylation site but also to assess the structural consequences of the modification.[5] A multi-faceted approach, often combining several of these techniques, will provide the most comprehensive characterization of a PEGylated protein.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PEG and Non-PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of a drug conjugate's efficacy and safety profile. The choice between a polyethylene (B3416737) glycol (PEG) linker and a non-PEG alternative can significantly impact a drug's stability, solubility, pharmacokinetic properties, and ultimately, its therapeutic index. This guide provides an objective comparison of PEG and non-PEG linkers, supported by experimental data, to inform the rational design of next-generation drug conjugates.
At a Glance: Key Differences Between PEG and Non-PEG Linkers
| Feature | PEG Linkers | Non-PEG Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Diverse chemical structures (e.g., peptides, hydrocarbons, biodegradable polymers) |
| Solubility | Hydrophilic, enhances aqueous solubility of hydrophobic payloads.[1][2] | Variable; can be designed to be hydrophilic or hydrophobic. |
| Pharmacokinetics | Generally prolongs plasma half-life and reduces clearance.[1][2] | Pharmacokinetic profiles are highly dependent on the specific linker chemistry. |
| Immunogenicity | Generally low, but pre-existing anti-PEG antibodies can be a concern.[2] | Immunogenicity varies depending on the linker's structure. |
| Biodegradability | Not biodegradable, which can raise concerns about long-term accumulation.[2] | Can be designed to be biodegradable, addressing potential accumulation issues.[2] |
| Release Mechanism | Can be part of both cleavable and non-cleavable designs. | Encompasses a wide range of cleavable (enzymatic, pH-sensitive, reductive) and non-cleavable mechanisms.[2] |
Data Presentation: A Quantitative Comparison
The selection of a linker has a profound impact on the performance of a drug conjugate. The following tables summarize key quantitative data from comparative studies of Antibody-Drug Conjugates (ADCs) with different linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Construct | Cell Line | IC50 (nM) |
| PEG Linker (10 kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 |
| PEG Linker (4 kDa) | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 |
| Non-PEG Linker (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 |
| Non-PEG Linker (Polysarcosine) | ADC-PSAR12 | Varies | Comparable or slightly better than PEG12 |
| Non-PEG Linker (Peptide - Val-Cit) | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 0.8 |
Note: Data is compiled from multiple preclinical studies and is intended to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different Linkers
| Linker Type | ADC Construct | Animal Model | Half-Life (t½) | Clearance |
| PEG Linker (10 kDa) | ZHER2-PEG10K-MMAE | Mouse | 11.2-fold increase vs. no PEG | Significantly reduced |
| PEG Linker (4 kDa) | ZHER2-PEG4K-MMAE | Mouse | 2.5-fold increase vs. no PEG | Reduced |
| Non-PEG Linker (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 minutes | Rapid |
| Non-PEG Linker (Polysarcosine) | ADC-PSAR12 | Mouse | Slower clearance than PEG12 | 38.9 mL/day/kg |
| PEG Linker | ADC-PEG12 | Mouse | - | 47.3 mL/day/kg |
Visualizing the Concepts
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for Comparative Analysis of ADCs
Caption: Experimental workflow for the comparative analysis of ADCs.
Logical Relationship: Impact of Linker Hydrophilicity
Caption: Impact of linker hydrophilicity on ADC properties.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency against cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC constructs (with PEG and non-PEG linkers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.
Materials:
-
ADC constructs
-
Freshly prepared plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G or anti-human IgG)
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control sample of the ADC in PBS to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C.
-
Sample Preparation for Free Payload Analysis:
-
Thaw plasma aliquots on ice.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples and collect the supernatant.
-
-
Quantification of Free Payload: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Sample Preparation for Average Drug-to-Antibody Ratio (DAR) Analysis:
-
Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads.
-
-
DAR Measurement: Analyze the eluted ADC using LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells (cell lines or patient-derived xenografts)
-
ADC constructs
-
Vehicle control
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.
Conclusion: Selecting the Optimal Linker
The choice between a PEG linker and a non-PEG linker is a critical decision in the design of targeted therapeutics and depends on a multitude of factors, including the physicochemical properties of the payload, the biology of the target, and the desired therapeutic outcome. PEG linkers remain a valuable tool for improving the solubility and pharmacokinetic profile of many therapeutics, particularly those with hydrophobic payloads. However, the potential for immunogenicity needs to be carefully considered.
Non-cleavable non-PEG linkers offer superior plasma stability, which can translate to a better safety profile.[2] They are particularly well-suited for highly potent payloads where minimizing off-target toxicity is paramount.[2] Cleavable non-PEG linkers provide the advantage of releasing the payload in its native, most active form and can mediate a "bystander effect," which is beneficial for treating heterogeneous tumors.[2]
Emerging non-PEG alternatives, such as polysarcosine and other biodegradable linkers, hold great promise in combining the advantages of PEGylation with improved biocompatibility and reduced immunogenicity.[2] Ultimately, a thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker to maximize the therapeutic index of a novel drug conjugate.
References
The Hydrophilicity Advantage: A Comparative Guide to Linker Performance in Conjugates
For Researchers, Scientists, and Drug Development Professionals
The design and selection of the linker in antibody-drug conjugates (ADCs) are critical determinants of therapeutic success. A linker's physicochemical properties, particularly its hydrophilicity, profoundly influence the conjugate's stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can introduce several challenges, including a propensity for aggregation, reduced solubility, and rapid clearance from circulation.[1][2] These factors can compromise the therapeutic window by decreasing efficacy and increasing off-target toxicity. Hydrophilic linkers have emerged as a key strategy to mitigate these issues by masking the hydrophobicity of the payload, thereby improving the overall properties of the ADC.[2][3]
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the impact of linker hydrophilicity on key ADC performance parameters.
Table 1: Physicochemical and In Vitro Properties
| Linker Type | Predominant Feature | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Key Advantages |
| Hydrophilic | e.g., PEG-based, glycosides, sulfonated | High (up to 8)[2] | Significantly Reduced (<5%)[2][4] | Maintained or Improved[2] | Enables higher drug loading, enhances stability, improves solubility.[2][5] |
| Hydrophobic | e.g., Val-Cit based | Moderate (typically 3-4)[2] | Increased[2][6] | Potent | Well-established chemistry, potent in vitro activity.[6] |
Table 2: In Vivo Performance
| Linker Type | Predominant Feature | Plasma Clearance | Half-life (t½) | Area Under the Curve (AUC) | In Vivo Efficacy (Tumor Models) |
| Hydrophilic | e.g., PEG-based, phosphonamidate-based | Reduced[3][7] | Longer[3] | Larger[3] | Enhanced tumor growth inhibition[7][8][9] |
| Hydrophobic | e.g., Val-Cit based | Faster[3][7] | Shorter[3] | Smaller[3] | Efficacious, but can be limited by PK properties[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies in ADC development.
Determination of In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs with different linkers
-
Control antibody and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[1][10]
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in culture medium. Remove the medium from the wells and add 100 µL of the dilutions. Include untreated cells as a control.[1][10]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[1][10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][10]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data against the ADC concentration to determine the half-maximal inhibitory concentration (IC50) value.[10]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)[11]
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:9).[11] Include control wells with only Ag- cells. Incubate overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.[11]
-
Incubation: Incubate the plate for 72-120 hours.[11]
-
Viability Assessment: The viability of the GFP-expressing Ag- cells can be determined using high-content imaging or flow cytometry to quantify the live and dead fluorescent cell populations.[11][12]
-
Data Analysis: Calculate the percentage viability of the Ag- cells in the co-cultures relative to the Ag- cells in monoculture treated with the same ADC concentration.[11]
Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size to quantify the presence of high molecular weight species (aggregates).
Materials:
-
ADC sample
-
SEC HPLC column (e.g., Agilent AdvanceBio SEC)[13]
-
HPLC system with a UV detector
-
Mobile Phase: Typically an aqueous buffer such as 150 mM sodium phosphate (B84403) at a neutral pH.[14] For ADCs prone to hydrophobic interactions, the addition of an organic solvent like acetonitrile (B52724) may be necessary.[15]
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[16]
-
Sample Injection: Inject the ADC sample onto the column.[16]
-
Chromatographic Separation: Run the separation isocratically.[14]
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.[16]
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity to determine the average DAR and the distribution of drug-loaded species.[17][18]
Materials:
-
ADC sample
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)[17]
-
HPLC system with a UV detector
-
Mobile Phase A (high salt): e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[19]
-
Mobile Phase B (low salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with an organic modifier like 25% isopropanol[19]
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.[19]
-
Sample Injection: Inject the ADC sample onto the column.[20]
-
Chromatographic Separation: Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).[19]
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated based on the relative percentage of each species.[18]
Visualizing Key Processes and Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for evaluating the impact of linker hydrophilicity.
Caption: Logical relationship between linker hydrophilicity and ADC performance.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. waters.com [waters.com]
Safety Operating Guide
Safe Disposal of Amino-PEG24-Boc: A Procedural Guide
The proper management and disposal of specialized chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the responsible disposal of Amino-PEG24-Boc. While polyethylene (B3416737) glycol (PEG) compounds and Boc-protected amines are generally not classified as hazardous, the toxicological properties of many specialized reagents have not been exhaustively investigated.[1][2] Therefore, a cautious and conservative approach to disposal is strongly recommended.[2]
The primary and most critical step before proceeding with any disposal is to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan.[3] Adherence to local, state, and federal regulations, as guided by your Environmental Health and Safety (EHS) department, is mandatory.[1][4]
Core Principles for Disposal
-
Hazard Assessment: Based on available data for similar compounds, this compound is not typically classified as a hazardous substance.[1][5] However, all laboratory chemicals should be handled with a high degree of care.
-
Primary Disposal Route: The recommended disposal method for this compound is through a licensed chemical waste disposal contractor.[2][3]
-
Prohibited Disposal Methods: Never dispose of this compound by flushing it down the drain or mixing it with regular trash.[1][6] Even non-hazardous chemicals can disrupt wastewater treatment processes or pose risks to sanitation workers.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for collecting and preparing this compound for professional disposal.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment.[1]
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1][4] |
| Body Protection | A standard laboratory coat should be worn.[1][4] |
| Work Area | All handling procedures should be conducted in a well-ventilated area or a fume hood.[4] |
Waste Identification and Segregation
Properly identify the waste as "this compound".[1] It is crucial to segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids, or heavy metals, unless explicitly permitted by your institution's guidelines.[1]
Containerization and Labeling
-
Container: Collect the this compound waste in a dedicated, chemically compatible container that can be securely sealed.[1][3] If available and in good condition, using the original container is good practice.[3]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound Waste," and the date of accumulation.[3][7]
Temporary Storage
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[2] Ensure it is kept away from incompatible materials, such as strong oxidizing agents.[2]
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[2]
Emergency Procedures: Spills and Leaks
In the event of a small spill, follow these procedures:
-
Ensure Safety: Wear appropriate PPE, including eye protection, gloves, and a lab coat.
-
Containment: Absorb the spilled material with an inert, non-combustible absorbent material such as sand or vermiculite.[2][8]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[8]
-
Decontamination: Clean the spill surface with a suitable solvent, such as alcohol, and dispose of all contaminated materials as chemical waste.[2]
-
Regulatory Compliance: Do not allow the product to enter drains.[8] All waste from the cleanup must be disposed of in accordance with federal, state, and local environmental regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Guide to Handling Amino-PEG24-Boc: Safety, Operational, and Disposal Protocols
For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like Amino-PEG24-Boc is paramount for ensuring laboratory safety, experimental success, and environmental compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.
Core Safety and Handling Summary
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, safety protocols can be established based on guidelines for structurally similar compounds such as Boc-protected amines and polyethylene (B3416737) glycol (PEG) derivatives. A thorough risk assessment should always be conducted before beginning any work.
Personal Protective Equipment (PPE):
A comprehensive approach to PPE is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical.[1] |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure to spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of any potential vapors, dust, or aerosols.[1] |
Storage and Physical Properties:
Proper storage is critical for maintaining the integrity of this compound. Based on data for analogous compounds, the following storage conditions and properties should be noted.
| Property | Value/Condition | Notes |
| Appearance | White solid.[2] | PEG compounds can be hygroscopic; they may become tacky and difficult to handle if exposed to moisture.[2] |
| Storage Temperature | ≤ -20°C.[2] | Store in a tightly sealed container to prevent moisture absorption.[3] |
| Handling Precaution | Allow the container to equilibrate to room temperature before opening. | This prevents condensation of moisture inside the container.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe handling of this compound. Adherence to these procedural steps will minimize exposure and mitigate potential hazards.
-
Preparation and Area Setup:
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
Don chemical-resistant gloves (nitrile is a suitable option). Inspect gloves for any tears or perforations before use.
-
-
Handling the Compound:
-
Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
As PEG compounds can be hygroscopic, minimize exposure to the atmosphere.[3] Weigh the compound quickly and reseal the container promptly.[3]
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust or aerosols during handling.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Clean the work area, decontaminating surfaces with an appropriate solvent.
-
Thoroughly wash hands with soap and water after handling is complete.
-
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Boc Deprotection
A common procedure involving this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions. The most effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (B28343) (for work-up)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[4]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[5] The resulting TFA salt of the deprotected PEG-amine is often pure enough for use in the next step.[5]
-
Caption: A typical experimental workflow for the Boc deprotection of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations. While polyethylene glycol is generally considered biodegradable, it is recommended not to dispose of it down the drain as it can affect wastewater treatment processes.[6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound is in solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate from other waste streams: Do not mix this compound waste with incompatible hazardous materials unless permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
-
Containerization and Labeling:
-
Use a dedicated and compatible waste container (e.g., a high-density polyethylene bottle for liquids).
-
Label the container clearly with "Non-Hazardous Chemical Waste," the full chemical name "this compound," and list any other components if it is a mixture.[6]
-
-
Handling of Contaminated Materials:
-
Any materials such as pipette tips, gloves, and absorbent pads that come into contact with this compound should be considered contaminated.
-
Dispose of these materials in the designated solid chemical waste container.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[6]
-
Disposal of Empty Containers:
-
Triple rinse empty containers with a suitable solvent.[6]
-
Collect the rinsate as chemical waste.[6]
-
Once cleaned, deface the label and dispose of the container as regular trash, in accordance with your institution's policies.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
